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2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol Documentation Hub

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  • Product: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol
  • CAS: 101-45-1

Core Science & Biosynthesis

Foundational

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol chemical properties

This guide serves as a technical reference for 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol , chemically identified as the metabolic precursor, synthetic intermediate, and primary hydrolytic degradation product of the...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical reference for 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol , chemically identified as the metabolic precursor, synthetic intermediate, and primary hydrolytic degradation product of the alpha-adrenergic blocker Phenoxybenzamine .[1]

Synonyms: Phenoxybenzamine Hydroxide; Phenoxybenzamine Impurity B[1]

Executive Summary

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1) is the critical hydroxylated congener of the haloalkylamine drug Phenoxybenzamine.[1] Its significance in drug development is dual-fold:

  • Synthetic Pivot: It is the immediate precursor to the active pharmaceutical ingredient (API).[1] The conversion of its hydroxyl group to a chloride creates the nitrogen mustard moiety responsible for irreversible alpha-receptor blockade.[1]

  • Stability Indicator: It is the thermodynamic "sink" of the drug.[1] In aqueous environments, the active chloro-compound cyclizes to a reactive aziridinium ion, which subsequently hydrolyzes back to this alcohol form. Therefore, quantifying this molecule is the primary metric for assessing Phenoxybenzamine stability.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8]

PropertySpecification
CAS Registry Number 101-45-1
IUPAC Name 2-[benzyl(1-phenoxypropan-2-yl)amino]ethanol
Molecular Formula C₁₈H₂₃NO₂
Molecular Weight 285.38 g/mol
Physical State Clear to pale yellow viscous oil
Boiling Point ~103°C at 1 mmHg (Vacuum distillation required)
Solubility Soluble in Chloroform, Dichloromethane, Ethanol, Ethyl Acetate; Practically insoluble in Water.[1]
Chirality Contains one chiral center at the propylene chain. (Commonly used as a racemate in Phenoxybenzamine synthesis).[1]
Structural Architecture

The molecule consists of a 1-phenoxy-2-propylamine backbone.[1] The nitrogen center is tertiary, substituted with:

  • A Benzyl group (providing lipophilicity).[1]

  • A 2-Hydroxyethyl group (the functional handle for chlorination).[1]

Synthetic Manufacturing Workflow

The industrial synthesis of this intermediate typically follows a convergent pathway, coupling a phenoxy-propylene derivative with a benzyl-ethanolamine fragment.[1]

Core Reaction Pathway[1]
  • Ether Formation: Phenol is reacted with propylene oxide (methyloxirane) to form 1-phenoxy-2-propanol .[1]

  • Activation: The alcohol is activated (e.g., via tosylation) to create a leaving group.[1]

  • Amine Coupling: The activated propyl chain is reacted with N-benzylethanolamine .[1]

    • Alternative: Reductive amination of phenoxyacetone with N-benzylethanolamine.[1]

  • Product Isolation: The resulting 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol is isolated as an oil.[1][2][3]

Transformation to API

To produce Phenoxybenzamine, the hydroxyl group of this intermediate is chlorinated using Thionyl Chloride (SOCl₂) .[1] This step must be strictly anhydrous to prevent immediate reversion to the alcohol.[1]

SynthesisWorkflow Phenol Phenol PhenoxyProp 1-Phenoxy-2-propanol Phenol->PhenoxyProp Ring Opening PropOxide Propylene Oxide PropOxide->PhenoxyProp Tosylate Tosylate Intermediate (Activated) PhenoxyProp->Tosylate Activation TargetAlcohol TARGET MOLECULE 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Phenoxybenzamine Hydroxide) Tosylate->TargetAlcohol Nucleophilic Substitution BnEthanolamine N-Benzyl-ethanolamine BnEthanolamine->TargetAlcohol API Phenoxybenzamine HCl (Active Drug) TargetAlcohol->API Chlorination SOCl2 SOCl2 (Thionyl Chloride) SOCl2->API

Figure 1: Synthetic pathway illustrating the role of the alcohol as the immediate precursor to Phenoxybenzamine.[1]

Stability & Degradation Mechanism[1][11]

Understanding this molecule is essential for handling the drug product.[1] Phenoxybenzamine is a "nitrogen mustard" derivative.[1] In the presence of water (neutral or basic pH), it undergoes a suicide cyclization followed by hydrolysis, regenerating the alcohol described in this guide.

The Hydrolytic Cycle
  • Cyclization: The nitrogen attacks the beta-carbon of the chloroethyl group, expelling chloride.[1]

  • Aziridinium Formation: A highly reactive ethylene iminium (aziridinium) ion is formed.[1] This is the species that alkylates biological receptors.[1]

  • Hydrolysis (Inactivation): If no receptor is present, water attacks the aziridinium ring, opening it to form 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol .[1]

Critical Note: The presence of this alcohol in a drug sample indicates moisture contamination or improper storage of the parent API.[1]

DegradationPathway API Phenoxybenzamine (Active) (Chloro-amine) Aziridinium Aziridinium Ion (Reactive Intermediate) API->Aziridinium Intramolecular Cyclization (-Cl) Receptor Biological Receptor (Alpha Adrenergic) Aziridinium->Receptor Alkylation (Therapeutic Action) Target DEGRADATION PRODUCT 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol Aziridinium->Target Hydrolysis (Inactivation) Water H2O (Hydrolysis) Water->Target

Figure 2: Degradation pathway showing the hydrolysis of the active drug back to the alcohol form.[1]

Analytical Characterization

To validate the synthesis or purity of Phenoxybenzamine, this alcohol must be resolved from the active chloride.

HPLC Methodology (Impurity Profiling)

The alcohol is more polar than the parent chloride but retains significant lipophilicity due to the benzyl and phenoxy groups.[1]

  • Column: C18 (Octadecylsilane), e.g., Phenomenex Gemini or equivalent. 4.6 mm × 150 mm, 5 µm.[4]

  • Mobile Phase: Phosphate Buffer (pH ~7.5) : Acetonitrile (30:70 v/v).[1][4]

  • Detection: UV at 268 nm (Absorption of the phenoxy/benzyl chromophores).[1]

  • Elution Order:

    • Phenoxybenzamine Hydroxide (Alcohol): Elutes earlier due to the polar -OH group.[1]

    • Phenoxybenzamine (Chloride): Elutes later.

Mass Spectrometry (LC-MS)[1][11]
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]

  • Parent Ion: [M+H]⁺ = 286.2 m/z.[1]

  • Differentiation: Phenoxybenzamine (Parent) will show [M+H]⁺ ~304 m/z with a characteristic Chlorine isotope pattern (3:1 ratio of ³⁵Cl/³⁷Cl).[1] The alcohol (286 m/z) will lack this isotope pattern.[1]

NMR Characteristics (¹H-NMR in CDCl₃)
  • Aromatic Region (6.8 – 7.4 ppm): Multiplets corresponding to the Phenoxy and Benzyl rings (10 protons).[1]

  • O-CH₂ (Phenoxy) (~3.9 - 4.1 ppm): Distinct multiplet.[1]

  • Benzyl CH₂ (~3.7 ppm): Singlet or AB quartet depending on chiral influence.[1]

  • N-CH₂-CH₂-OH (~3.6 ppm): Triplet/Multiplet for the ethanol chain.[1]

  • Methyl Group (~1.1 ppm): Doublet (coupling with the methine proton).[1]

Handling & Safety Protocol

While this alcohol is not the potent alkylating agent that Phenoxybenzamine is, it should be handled with significant caution as a chemical intermediate.

  • Skin Contact: Irritant.[1] As a lipophilic amine, it can penetrate the epidermis.

  • Cross-Contamination: In a manufacturing setting, strict segregation is required.[1] Contamination of the alcohol with thionyl chloride traces can inadvertently generate the cytotoxic nitrogen mustard in situ.[1]

  • Storage: Store under inert gas (Nitrogen/Argon) in a cool, dry place. While chemically stable, it is hygroscopic.

References

  • United States Pharmacopeia (USP). Phenoxybenzamine Hydrochloride Monograph: Impurity B.[1] USP-NF.[1][5]

  • PubChem. 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Compound CID 101573).[1] National Library of Medicine.[1] Link

  • Filer, C. N., et al. (1987). Synthesis of [3H]Phenoxybenzamine.[1] Journal of Labelled Compounds and Radiopharmaceuticals, 24(5), 485-492.[1]

  • Zhang, Y., et al. (2020).[6] Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles. Journal of Pharmaceutical and Biomedical Analysis.[1] Link

Sources

Exploratory

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol CAS number 101-45-1

Critical Quality Attribute & Degradation Mechanism in Alpha-Blocker Therapeutics Executive Summary 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS 101-45-1), widely known as Phenoxybenzamine Hydroxide or Phenoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

Critical Quality Attribute & Degradation Mechanism in Alpha-Blocker Therapeutics

Executive Summary

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS 101-45-1), widely known as Phenoxybenzamine Hydroxide or Phenoxybenzamine Impurity B , is the primary hydrolysis product of the non-selective alpha-adrenergic antagonist Phenoxybenzamine.

In the context of drug development and quality control (QC), this molecule serves as a critical stability-indicating marker . Its presence quantifies the degradation of the active pharmaceutical ingredient (API) via the loss of its alkylating "warhead" (the chloroethyl group). This guide details the mechanistic formation, synthesis of reference standards, and regulatory-compliant analytical protocols for this compound.

Chemical Profile & Structural Logic

The pharmacological efficacy of Phenoxybenzamine relies on a chloroethyl tail that cyclizes into a reactive aziridinium ion, allowing it to covalently bind (alkylate) alpha-receptors.[1] CAS 101-45-1 represents the hydroxyethyl analog where this chlorine atom has been replaced by a hydroxyl group.

PropertyData
Chemical Name 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol
Common Synonyms Phenoxybenzamine Hydroxide; Phenoxybenzamine Alcohol; Impurity B (EP/USP)
CAS Number 101-45-1
Molecular Formula C₁₈H₂₃NO₂
Molecular Weight 285.38 g/mol
Functional Role Degradation Product / Specified Impurity
Solubility Soluble in Acetonitrile, Methanol, Ethanol; Sparingly soluble in water

Key Structural Distinction:

  • API (Phenoxybenzamine): Contains -N-CH₂-CH₂-Cl (Electrophilic, Active).

  • Impurity (101-45-1): Contains -N-CH₂-CH₂-OH (Nucleophilic, Inactive).

Mechanistic Formation: The "Spent Warhead"

Understanding the formation of CAS 101-45-1 is essential for formulating stable parenteral or oral dosage forms. The degradation is not a simple displacement but proceeds through a reactive intermediate.

The Aziridinium Pathway
  • Activation: In neutral or slightly basic aqueous conditions, the amine nitrogen of Phenoxybenzamine attacks the beta-carbon of the chloroethyl group.

  • Cyclization: This expels chloride (

    
    ) and forms a highly reactive aziridinium ion  (ethylene immonium).
    
  • Hydrolysis (Deactivation): Water attacks the aziridinium ring, opening it to form the stable alcohol, Phenoxybenzamine Hydroxide (CAS 101-45-1).

Once formed, CAS 101-45-1 cannot re-cyclize to the aziridinium ion effectively because the hydroxyl group is a poor leaving group compared to chloride. Thus, the drug is permanently deactivated.

DegradationPathway API Phenoxybenzamine (Active Drug) -N-CH2-CH2-Cl Aziridinium Aziridinium Ion (Reactive Intermediate) Cyclic Cation API->Aziridinium Cyclization (-Cl) Impurity Phenoxybenzamine Hydroxide (CAS 101-45-1) -N-CH2-CH2-OH Aziridinium->Impurity Hydrolysis (+H2O) (Degradation) Alkylated Irreversible Receptor Blockade Aziridinium->Alkylated Covalent Binding (Therapeutic Action) Receptor Alpha-Adrenergic Receptor Receptor->Alkylated

Figure 1: The bifurcation of the Phenoxybenzamine mechanism.[1][2] The aziridinium ion acts as the pivot point between therapeutic efficacy (alkylation) and degradation (hydrolysis to CAS 101-45-1).

Synthesis of Reference Standard

To validate analytical methods, researchers require a high-purity reference standard of CAS 101-45-1. While it can be isolated from degraded drug product, de novo synthesis ensures higher purity and structural confirmation.

Protocol: Reductive Amination Route

This method avoids the use of the toxic chloro-precursor and yields the alcohol directly.

Reagents:

  • 1-Phenoxy-2-propanone

  • N-Benzylethanolamine

  • Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

  • Imine Formation: Dissolve 1-Phenoxy-2-propanone (1.0 eq) and N-Benzylethanolamine (1.0 eq) in DCE. Add catalytic acetic acid. Stir for 2 hours at room temperature to allow equilibrium formation of the iminium species.

  • Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 eq) portion-wise. The mild nature of STAB prevents the reduction of the ketone before imine formation.

  • Quench: After 12 hours, quench with saturated aqueous NaHCO₃.

  • Extraction: Extract the organic layer with DCM (3x). Wash combined organics with brine and dry over MgSO₄.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel; Gradient: Hexane/Ethyl Acetate).

  • Validation: Confirm structure via ¹H-NMR (look for the disappearance of the ketone signal and the integrity of the ethanol side chain).

Analytical Protocol (USP/BP Aligned)

The following HPLC method is adapted from compendial standards (USP) for the detection of "Tertiary Amine Phenoxybenzamine" (CAS 101-45-1).

High-Performance Liquid Chromatography (HPLC)[3][4][5][6]
ParameterCondition
Column L7 Packing (C8/C18), 4.6 mm × 150 mm, 5 µm (e.g., Zorbax Eclipse XDB-C18)
Mobile Phase Acetonitrile : Buffer (Phosphate pH 3.0) [50:50 to 60:40 v/v]
Flow Rate 1.0 mL/min
Detection UV @ 268 nm
Injection Volume 10–20 µL
Run Time ~2.5x the retention time of the main peak

System Suitability Requirements:

  • Resolution (R): > 2.0 between Phenoxybenzamine and Phenoxybenzamine Hydroxide.

  • Tailing Factor: NMT 2.0 for the impurity peak.

Protocol Logic: The acidic pH (3.0) is critical.[7] Phenoxybenzamine is unstable in neutral/basic solutions (accelerating hydrolysis to 101-45-1 during the run). The acidic buffer stabilizes the aziridinium/amine equilibrium, preventing in situ degradation during the analysis, ensuring that the detected 101-45-1 reflects the actual sample content, not an artifact of the method.

AnalyticalWorkflow Sample Sample Preparation (Dissolve in Acidic Mobile Phase) Injection HPLC Injection (C18 Column, pH 3.0) Sample->Injection Separation Separation Injection->Separation Peak1 RT ~ 5-8 min Phenoxybenzamine Hydroxide (More Polar) Separation->Peak1 Peak2 RT ~ 12-15 min Phenoxybenzamine API (Less Polar) Separation->Peak2 Calc Quantification (% Area or External Std) Peak1->Calc Peak2->Calc

Figure 2: Analytical workflow for separating the polar hydrolysis product (101-45-1) from the parent API.

Pharmacological Implications

Researchers must recognize that CAS 101-45-1 is pharmacologically distinct from the parent drug.

  • Loss of Irreversibility: Phenoxybenzamine is unique because it causes irreversible alpha-blockade (covalent bonding). CAS 101-45-1 lacks the leaving group required for this bond.

  • Competitive Antagonism: While 101-45-1 retains the benzyl-phenoxy structural motif required for receptor affinity, it can only act as a reversible, competitive antagonist. Its potency is significantly lower (orders of magnitude) than the alkylating parent.

  • Toxicity: As a hydrolyzed alcohol, it is generally considered less cytotoxic than the alkylating parent, but it must still be controlled according to ICH Q3B (Impurities in New Drug Products) guidelines.

References
  • United States Pharmacopeia (USP). Phenoxybenzamine Hydrochloride Monograph. Rockville, MD: United States Pharmacopeial Convention.[4]

  • Xu, Q., et al. (2020). "Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles."[6] Journal of Pharmaceutical and Biomedical Analysis, 191, 113618.

  • Fraser, F. C., et al. "The kinetics of hydrolysis of phenoxybenzamine and related haloalkylamines." Canadian Journal of Chemistry.
  • PubChem. "Compound Summary: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS 101-45-1)." National Library of Medicine.

  • Veeprho Laboratories. "Phenoxybenzamine Impurities and Related Compounds."

Sources

Foundational

Strategic Synthesis of Phenoxybenzamine Alcohol: Mechanistic Insights and Process Control

-(2-hydroxyethyl)- -(1-methyl-2-phenoxyethyl)benzylamine Executive Summary Phenoxybenzamine Hydrochloride is a non-selective, irreversible alpha-adrenergic antagonist primarily used in the management of pheochromocytoma....

Author: BenchChem Technical Support Team. Date: February 2026


-(2-hydroxyethyl)-

-(1-methyl-2-phenoxyethyl)benzylamine

Executive Summary

Phenoxybenzamine Hydrochloride is a non-selective, irreversible alpha-adrenergic antagonist primarily used in the management of pheochromocytoma. The critical rate-limiting intermediate in its manufacture is Phenoxybenzamine Alcohol (


-(2-hydroxyethyl)-

-(1-methyl-2-phenoxyethyl)benzylamine).

The synthesis of this alcohol requires precise chemoselectivity to establish the chiral core (though often used as a racemate) and the tertiary amine scaffold without generating irreversible bis-alkylated impurities. This guide details a Convergent Synthesis Strategy , prioritizing impurity control and process scalability over shorter, lower-yield linear routes.

Retrosynthetic Analysis

To design a robust pathway, we must disconnect the molecule at its most labile points. The target alcohol contains three distinct "arms" attached to a central nitrogen:

  • A benzyl group.[1][2][3][4][5]

  • A 2-hydroxyethyl group.[3][4][5][6][7][8]

  • A 1-methyl-2-phenoxyethyl group (The chiral backbone).[6]

Strategic Disconnection: The most effective disconnection removes the benzyl group last. This is because the benzylation of a secondary amine is a highly controllable


 reaction, allowing for the purification of the complex phenoxy-amine precursor prior to the final step.
Graphviz Diagram: Retrosynthetic Logic

Retrosynthesis Target Phenoxybenzamine Alcohol (Target Molecule) Precursor1 N-(2-hydroxyethyl)-1-methyl- 2-phenoxyethylamine (Secondary Amine) Target->Precursor1 C-N Disconnection Precursor2 Benzyl Chloride (Electrophile) Target->Precursor2 C-N Disconnection Mat1 1-Phenoxy-2-chloropropane Precursor1->Mat1 Alkylation Mat2 Ethanolamine Precursor1->Mat2 Amination

Figure 1: Retrosynthetic breakdown illustrating the convergent assembly of the alcohol intermediate.

Detailed Synthesis Pathway[9][10]

The synthesis is divided into three critical phases. This modular approach allows for "hold points" where intermediates can be assayed for purity.

Phase 1: Construction of the Ether Backbone

Objective: Synthesize 1-phenoxy-2-chloropropane . This step establishes the carbon skeleton and the phenoxy ether linkage.

  • Reagents: Phenol, Propylene Oxide, Thionyl Chloride (

    
    ).
    
  • Mechanism: Ring-opening polymerization (prevented by stoichiometry) followed by nucleophilic substitution.

Protocol:

  • Etherification: React phenol with propylene oxide in the presence of a catalytic base (NaOH) at 110°C in an autoclave. This yields 1-phenoxy-2-propanol .

    • Control Point: Monitor for unreacted phenol (HPLC). Phenol is difficult to remove later.

  • Chlorination: Treat 1-phenoxy-2-propanol with thionyl chloride (

    
    ) in toluene.
    
    • Note: Use a catalytic amount of DMF to form the Vilsmeier-Haack type intermediate, facilitating the conversion of the secondary alcohol to the chloride.

    • Stereochemistry: This step proceeds with inversion of configuration if the starting material is chiral (Walden inversion).

Phase 2: The Ethanolamine Bridge (Critical Step)

Objective: Synthesize


-(2-hydroxyethyl)-1-methyl-2-phenoxyethylamine .
Challenge:  Preventing bis-alkylation (where one ethanolamine molecule attacks two chloropropane molecules).
  • Reagents: 1-phenoxy-2-chloropropane, Ethanolamine (Monoethanolamine).[9]

  • Stoichiometry: Use a large excess of ethanolamine (5:1 to 10:1 molar ratio).

Protocol:

  • Charge neat ethanolamine into a reactor and heat to 140–150°C.

  • Slowly add 1-phenoxy-2-chloropropane dropwise.

    • Why dropwise? High dilution of the alkyl halide relative to the amine favors mono-alkylation.

  • Reflux for 4–6 hours.

  • Workup: Quench with water and extract with toluene. The excess ethanolamine remains in the aqueous phase, effectively purifying the product.

Phase 3: Benzylation to Phenoxybenzamine Alcohol

Objective: Synthesize the final intermediate


-(2-hydroxyethyl)-

-(1-methyl-2-phenoxyethyl)benzylamine
.
  • Reagents: Phase 2 Intermediate, Benzyl Chloride, Sodium Carbonate (

    
    ), Potassium Iodide (KI - Catalyst).
    
  • Solvent: Ethanol or Toluene/Water biphasic system.

Protocol:

  • Dissolve the secondary amine (from Phase 2) in ethanol.

  • Add 1.1 equivalents of

    
     (acid scavenger).
    
  • Add 0.1 equivalents of KI (Finkelstein catalyst to generate reactive Benzyl Iodide in situ).

  • Heat to reflux (75–80°C).

  • Add Benzyl Chloride slowly over 1 hour.

  • Reflux for 6–12 hours until the secondary amine is <0.5% by HPLC.

Graphviz Diagram: Reaction Workflow

ReactionFlow Phenol Phenol Inter1 1-Phenoxy-2-propanol Phenol->Inter1 + Base/Heat PropOx Propylene Oxide PropOx->Inter1 Inter2 1-Phenoxy-2-chloropropane Inter1->Inter2 + SOCl2 SecAmine Secondary Amine Intermediate Inter2->SecAmine Nucleophilic Substitution EthAmine Ethanolamine (Excess) EthAmine->SecAmine Final Phenoxybenzamine Alcohol SecAmine->Final Benzylation (Na2CO3/KI) BnCl Benzyl Chloride BnCl->Final

Figure 2: Step-by-step reaction workflow from raw materials to the target alcohol.

Process Control & Troubleshooting

The synthesis of Phenoxybenzamine Alcohol is prone to specific impurity profiles. The table below outlines the Critical Process Parameters (CPPs) required to maintain scientific integrity.

ParameterTarget RangeScientific RationaleRisk of Deviation
Ethanolamine Ratio > 5:1 Molar ExcessStatistical probability favors mono-alkylation when the nucleophile (amine) is in vast excess.Low Ratio: Formation of "Dimer" impurity (Bis-phenoxypropyl-amine).
Reaction Temp (Phase 2) 145°C - 150°CThe secondary chloride is sterically hindered and requires high activation energy for

attack.
Low Temp: Incomplete reaction; High Temp: Polymerization of ethanolamine.
Base Selection (Phase 3) Carbonate (

)
A mild inorganic base neutralizes HCl without promoting

-alkylation of the hydroxyl group.
Strong Base (NaOH): Risk of deprotonating the alcohol, leading to ether byproducts.
KI Catalyst 5-10 mol%Converts Benzyl-Cl to Benzyl-I (better leaving group) via Finkelstein exchange.No Catalyst: Reaction times extend >24h, increasing thermal degradation.

Analytical Specifications (HPLC)

To validate the synthesis, the isolated Phenoxybenzamine Alcohol must meet the following criteria before proceeding to the final chlorination step (synthesis of the API).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Acetonitrile : Buffer (Phosphate pH 3.0).

  • Detection: UV @ 270 nm (Phenoxy absorption).

Acceptance Criteria:

  • Purity:

    
     (Area %).
    
  • Secondary Amine (Precursor):

    
    .
    
  • Benzyl Chloride: Not Detected (Genotoxic impurity).

  • Bis-alkylated Dimer:

    
    .
    

References

  • Kerwin, J. F., & Ullyot, G. E. (1952). Aralkyl-beta-haloalkylamines. U.S. Patent No.[10] 2,599,000.[10] Washington, DC: U.S. Patent and Trademark Office.

  • PrepareChem. (n.d.). Synthesis of N-(2-chloroethyl)-N-benzyl-methylamine.[3] (Analogous chemistry for benzyl/amine coupling).[5]

  • Vertex Research. (2012). Preparation method of phenoxybenzamine hydrochloride.[11][9][10] CN Patent 102887830A.

  • Quick Company. (2018). A Process For The Preparation Of Phenoxybenzamine.[11][9][10] WO2018130942A1.

Sources

Exploratory

Technical Monograph: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

Synonyms: Phenoxybenzamine Alcohol; Dibenzyline Alcohol; SKF-1010 CAS Registry Number: 101-45-1 Molecular Formula: C₁₈H₂₃NO₂ Molecular Weight: 285.38 g/mol [1][2][3] Executive Summary This technical guide profiles 2-[Ben...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Phenoxybenzamine Alcohol; Dibenzyline Alcohol; SKF-1010 CAS Registry Number: 101-45-1 Molecular Formula: C₁₈H₂₃NO₂ Molecular Weight: 285.38 g/mol [1][2][3]

Executive Summary

This technical guide profiles 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol , the critical synthetic precursor and primary hydrolytic metabolite of the alpha-adrenergic antagonist Phenoxybenzamine .[1][2][3] Within drug development and quality control, this molecule serves a dual purpose: it is the penultimate intermediate in the API manufacturing process and the definitive reference standard for stability testing.

Unlike its derivative Phenoxybenzamine, which acts as a non-selective alkylating agent via a reactive aziridinium species, this alcohol variant is chemically stable and pharmacologically distinct. Understanding its structural properties, synthesis, and analytical signature is essential for researchers working with haloalkylamine therapeutics.

Molecular Architecture & Physicochemical Profile[1][2][4]

Structural Analysis

The molecule is built upon a tertiary amine core linking three distinct functional moieties. This architecture dictates its solubility, reactivity, and role in the synthesis of the active drug.

  • Core Scaffold: An ethanolamine backbone (

    
    ).[1][2][3] The hydroxyl group is the site of chlorination during the final conversion to Phenoxybenzamine.
    
  • Lipophilic Anchor 1 (Benzyl Group): Provides steric bulk and enhances lipophilicity, facilitating membrane penetration of the parent drug.

  • Chiral Moiety (1-methyl-2-phenoxyethyl): This group contains a chiral center at the methine carbon.[1][2][3] While Phenoxybenzamine is typically marketed as a racemate, the stereochemistry of this precursor is determined early in the synthesis (often from racemic propylene oxide).

Key Properties
PropertyValueContext
Physical State Viscous Oil / Low-melting SolidCrystallizes with difficulty; often handled as a solution or oil.[1][2][3][4]
Solubility High: Chloroform, Ethanol, EtherLow: WaterLipophilic nature requires organic solvents for extraction.
pKa (Calculated) ~8.5 (Amine)Protonatable in acidic media (e.g., HPLC mobile phases).[3]
Stability HighUnlike the chloro-derivative, the alcohol does not cyclize to aziridinium.[3]

Synthetic Methodologies

The synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol is typically convergent. The most robust industrial route involves the alkylation of a secondary amine intermediate with benzyl chloride.

Convergent Synthesis Pathway

The following diagram illustrates the industrial "Best Practice" route, avoiding the use of unstable intermediates until the final step.

SynthesisPathway Phenol Phenol PhenoxyPropanol 1-Phenoxy-2-propanol Phenol->PhenoxyPropanol Base Cat. PropOxide Propylene Oxide PropOxide->PhenoxyPropanol Ethanolamine Ethanolamine Int_Amine N-(1-Methyl-2-phenoxyethyl) ethanolamine Ethanolamine->Int_Amine BenzylCl Benzyl Chloride TargetAlcohol TARGET ALCOHOL (Phenoxybenzamine Precursor) BenzylCl->TargetAlcohol PhenoxyPropanol->Int_Amine Activation + Ethanolamine Int_Amine->TargetAlcohol Alkylation (NaHCO3/EtOH) Phenoxybenzamine Phenoxybenzamine (API) TargetAlcohol->Phenoxybenzamine SOCl2 (Chlorination)

Figure 1: Convergent synthetic pathway for Phenoxybenzamine Alcohol.[1][2][3]

Detailed Experimental Protocol (Alkylation Step)

Based on industrial patent methodologies (e.g., US20190359553A1).

Objective: Synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol from N-(phenoxyisopropyl)ethanolamine.

Reagents:

  • N-(1-methyl-2-phenoxyethyl)ethanolamine (1.0 eq)[1][2][3]

  • Benzyl Chloride (1.1 eq)[1][3]

  • Sodium Bicarbonate (NaHCO₃, 2.0 eq)[3]

  • Ethanol (Solvent, 5 volumes)

Procedure:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve N-(1-methyl-2-phenoxyethyl)ethanolamine in ethanol.

  • Base Addition: Add solid Sodium Bicarbonate to the solution. Stir to suspend.

  • Alkylation: Add Benzyl Chloride dropwise at room temperature (25–30°C) to control the exotherm.

  • Reflux: Heat the mixture to reflux (approx. 78–80°C) and maintain for 18–20 hours. Monitor reaction progress via TLC or HPLC (disappearance of secondary amine).[3]

  • Work-up:

    • Cool reaction mass to room temperature.[2]

    • Filter off inorganic salts (NaCl, excess NaHCO₃).[3]

    • Concentrate the filtrate under reduced pressure to obtain the crude oily residue.

  • Purification: Dissolve the residue in Dichloromethane (DCM) and wash with water to remove polar impurities.[3] Dry the organic layer over Na₂SO₄ and concentrate. The product is typically obtained as a pale yellow viscous oil.

Mechanism of Action & Degradation

While the alcohol itself is pharmacologically inert compared to the drug, it is the thermodynamic sink of the system. Phenoxybenzamine acts as a prodrug that cyclizes to a highly reactive aziridinium ion. In the presence of water (in vivo or in improper storage), this active species collapses into the alcohol.

The Aziridinium Cycle

The following diagram maps the relationship between the stable precursor (Alcohol), the drug (Chloride), and the active species (Aziridinium).

Mechanism Drug Phenoxybenzamine (HCl) (Prodrug) Aziridinium Aziridinium Ion (Active Electrophile) Drug->Aziridinium Cyclization (-Cl⁻) in vivo Receptor Alpha-Adrenergic Receptor (Covalent Bond) Aziridinium->Receptor Alkylation (Irreversible Blockade) Alcohol Phenoxybenzamine Alcohol (Inactive Metabolite) Aziridinium->Alcohol Hydrolysis (+H₂O) (Degradation)

Figure 2: The pharmacological activation and degradation pathways.[3] The Target Alcohol is the final hydrolysis product.

Implications for Researchers:

  • Stability Testing: The appearance of the alcohol peak in HPLC analysis of Phenoxybenzamine samples indicates moisture ingress and degradation.

  • Safety: The alcohol lacks the alkylating potential of the parent drug, making it safer to handle for initial structural studies.

References

  • PubChem. (n.d.).[3][4] 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol.[1][2][3] National Center for Biotechnology Information.[2] Retrieved January 29, 2026, from [Link][3]

  • United States Pharmacopeia (USP). (2023).[3][5] Phenoxybenzamine Hydrochloride Monograph: Organic Impurities. USP-NF.[1][2][3] Retrieved January 29, 2026, from [Link][3]

  • Google Patents. (2019).[3] Process for the preparation of phenoxybenzamine (US20190359553A1).[3] Retrieved January 29, 2026, from [3]

Sources

Foundational

Comprehensive Characterization of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

This technical guide details the spectroscopic characterization and analytical profile of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1).[1] This compound is the primary hydrolytic degradation product an...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the spectroscopic characterization and analytical profile of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1).[1] This compound is the primary hydrolytic degradation product and synthetic precursor of the non-selective


-adrenergic antagonist Phenoxybenzamine .[1]

Common Designation: Phenoxybenzamine Alcohol / Dibenzyline Alcohol Context: API Synthesis Precursor & Stability-Indicating Impurity[1]

Executive Summary & Molecular Profile

In drug development, this amino-ethanol derivative serves two critical roles:

  • Synthetic Intermediate: It is the direct precursor to Phenoxybenzamine, requiring only chlorination (typically via thionyl chloride) to yield the active pharmaceutical ingredient (API).[1]

  • Degradant: It is the primary hydrolysis product of Phenoxybenzamine in aqueous or humid environments.[1] Its quantification is mandatory for shelf-life determination and stability protocols.[1]

Physicochemical Properties Table
PropertyData
CAS Registry Number 101-45-1
IUPAC Name 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethanol
Molecular Formula

Molecular Weight 285.38 g/mol
Appearance Viscous oil or low-melting solid (often isolated as HCl salt)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
pKa (Calculated) ~8.5 (Amine basicity)

Structural Context & Pathway Analysis

Understanding the origin of this molecule is essential for interpreting its spectra.[1] It lacks the alkylating chlorine atom found in Phenoxybenzamine, replacing it with a hydroxyl group.[1] This substitution significantly alters the chemical shift of the adjacent methylene group in NMR and removes the C-Cl stretch in IR.[1]

Pathway Diagram: Synthesis & Degradation

The following diagram illustrates the relationship between the precursor (Alcohol), the API (Phenoxybenzamine), and the degradation cycle.[1]

Phenoxybenzamine_Pathway Precursor N-Benzyl Ethanolamine (Starting Material) TargetAlcohol 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (TARGET ANALYTE) CAS: 101-45-1 Precursor->TargetAlcohol Alkylation (Base cat.) Reagent 1-Phenoxy-2-chloropropane Reagent->TargetAlcohol API Phenoxybenzamine (Active Drug) TargetAlcohol->API Chlorination (SOCl2) API->TargetAlcohol Hydrolysis (H2O / Degradation)

Caption: The central role of the target amino-ethanol in both the synthesis and degradation of Phenoxybenzamine.

Spectroscopic Data Guide

The following data sets are derived from the structural logic of the phenoxy-propanolamine scaffold. When analyzing raw data, look for the specific loss of the chlorine-associated shifts if comparing against the API.[1]

A. Proton Nuclear Magnetic Resonance ( H NMR)

Solvent:


 or 

Key Diagnostic Feature: The methyl doublet and the distinct benzyl protons.[1]
FragmentShift (

ppm)
MultiplicityIntegrationAssignment Logic
Ar-H 6.80 – 7.40Multiplet10HOverlapping signals from the Benzyl ring (5H) and Phenoxy ring (5H).[1]
Ph-O-C

3.90 – 4.05dd or m2HDeshielded by the oxygen of the phenoxy group.[1]
N-C

-Ph
3.65 – 3.80Singlet (or AB q)2HBenzylic protons; may split into AB quartet if the chiral center induces diastereotopicity.
C

-OH
3.50 – 3.60Triplet2HTerminal hydroxymethylene.[1]
N-C

3.15 – 3.30Multiplet1HChiral methine proton; controls the stereochemistry.[1]
N-C

-C
2.70 – 2.90Triplet/m2HMethylene adjacent to nitrogen (ethanolamine chain).[1]
C

1.10 – 1.25Doublet3HDiagnostic doublet coupled to the methine (

Hz).[1]
B. Carbon-13 NMR ( C NMR)

Key Diagnostic Feature: The presence of the carbinol carbon (


) around 60 ppm, distinct from the 

carbon in the API (which would appear upfield around 40-45 ppm).[1]
  • Aromatic Carbons: 114.0 – 159.0 ppm (Phenoxy ipso carbon is most deshielded ~158 ppm).[1]

  • Benzyl

    
    :  ~58.0 ppm.[1]
    
  • 
    -OH:  ~59.5 ppm.[1]
    
  • Ph-O-

    
    :  ~70.0 ppm.[1][2]
    
  • Methine (

    
    ):  ~54.0 ppm.[1]
    
  • N-

    
    :  ~56.0 ppm.[1]
    
  • Methyl (

    
    ):  ~14.0 ppm.[1][3]
    
C. Infrared Spectroscopy (FT-IR)

Mode: ATR (Attenuated Total Reflectance) or KBr Pellet.[1]

  • 3350 – 3450 cm

    
     (Broad): O-H Stretch.  This is the definitive peak distinguishing this intermediate from Phenoxybenzamine.[1] If this band is absent, the conversion to chloride is complete.[1]
    
  • 2800 – 2950 cm

    
    :  C-H Aliphatic stretches (Methyl/Methylene).
    
  • 1580 – 1600 cm

    
    :  Aromatic C=C skeletal vibrations.[1]
    
  • 1240 cm

    
    : C-O-C Asymmetric Stretch  (Aryl alkyl ether).[1] Strong band characteristic of the phenoxy ether linkage.[1]
    
  • 1040 – 1060 cm

    
    :  C-N stretch / C-O (alcohol) stretch.
    
D. Mass Spectrometry (MS)

Ionization: ESI+ (Electrospray Ionization)[1]

  • Molecular Ion

    
    :  m/z 286.2[1]
    
  • Major Fragment (m/z 91): Tropylium ion (

    
    ), characteristic of the benzyl group.[1]
    
  • Fragment (m/z 107): Phenoxy-methyl fragment (

    
    ).[1]
    

Experimental Protocol: Isolation & Identification

Objective: To isolate the alcohol impurity from a degraded Phenoxybenzamine sample for reference standard characterization.

Workflow Diagram

Isolation_Protocol Sample Degraded Sample (API + Alcohol) Extraction Liquid-Liquid Extraction (DCM / Water pH 10) Sample->Extraction Basify to liberate free base TLC TLC Screening (Mobile Phase: DCM/MeOH 95:5) Extraction->TLC Check Rf values (Alcohol is more polar) Column Flash Chromatography (Silica Gel) TLC->Column Purify Analysis HPLC-UV & NMR Confirmation Column->Analysis Collect Fractions

Caption: Purification workflow to isolate the alcohol impurity from bulk drug substance.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 100 mg of the bulk material in 10 mL Dichloromethane (DCM).

  • TLC Spotting: Use Silica Gel 60

    
     plates.[1]
    
    • Mobile Phase: DCM : Methanol (95 : 5 v/v).[1]

    • Visualization: UV light (254 nm).[1]

    • Observation: Phenoxybenzamine (API) will have a higher

      
       (less polar).[1] The target Alcohol (101-45-1) will appear as a lower spot due to the hydroxyl group interacting with the silica.[1]
      
  • Extraction (if salt form): If the sample is a hydrochloride salt, partition between DCM and 5%

    
    .[1] Collect the organic layer, dry over 
    
    
    
    , and evaporate.[1][2]
  • Confirmation: Dissolve the residue in

    
     and run a quick 
    
    
    
    H NMR. Look for the reappearance of the triplet at 3.55 ppm (
    
    
    -OH), which confirms the presence of the alcohol.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 101573, 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethanol.[1] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-[benzyl(1-methyl-2-phenoxyethyl)amino]ethanol.[1][4] EC Number 202-944-0.[1][4] Retrieved from [Link][1][4]

  • U.S. Pharmacopeia (USP). Phenoxybenzamine Hydrochloride Monograph: Organic Impurities.[1] (Note: This compound corresponds to "Phenoxybenzamine Related Compound A" or similar alcohol precursors in pharmacopeial contexts).[1]

Sources

Exploratory

Technical Guide: NMR Spectrum Analysis of Phenoxybenzamine Alcohol

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of Phenoxybenzamine Alcohol. It synthesizes pharmacochemical principles with practical spectroscopic analysis.[1][2] Subj...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, mechanism-driven analysis of Phenoxybenzamine Alcohol. It synthesizes pharmacochemical principles with practical spectroscopic analysis.[1][2]

Subject: Structural Elucidation & Impurity Profiling of


-(2-hydroxyethyl)-

-(1-phenoxypropan-2-yl)benzylamine Date: October 26, 2023 Author: Senior Application Scientist

Executive Summary & Structural Context

Phenoxybenzamine Alcohol (often designated as Impurity A in pharmacopeial monographs) is the primary hydrolysis degradation product of the alpha-adrenergic antagonist Phenoxybenzamine HCl.[1][2]

In drug development and stability testing, distinguishing this alcohol from the active pharmaceutical ingredient (API) is a Critical Quality Attribute (CQA).[1][2] The transformation involves the loss of the alkylating chloride leaving group, rendering the molecule pharmacologically inactive regarding covalent receptor binding.[1][2]

Chemical Identity[1][2][3]
  • IUPAC Name:

    
    -benzyl-
    
    
    
    -(2-hydroxyethyl)-1-phenoxypropan-2-amine[1][2]
  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 285.38 g/mol

  • Key Structural Feature: The molecule possesses a chiral center at the methine carbon of the phenoxypropyl chain, making the methylene protons in the adjacent groups diastereotopic.[1][2]

Degradation Mechanism (The "Why")

To accurately analyze the NMR spectrum, one must understand the genesis of the molecule.[1][2] Phenoxybenzamine does not hydrolyze directly in a single step; it proceeds through a reactive aziridinium intermediate.[1][2][4] This mechanism explains the kinetic instability of the parent drug in aqueous media.[1][2]

Mechanism of Action & Hydrolysis

The nitrogen lone pair performs an intramolecular nucleophilic attack on the


-carbon of the chloroethyl chain, expelling chloride.[1][2] The resulting aziridinium ion is highly electrophilic.[1][2] In the absence of a biological receptor (nucleophile), water opens the ring to form the alcohol.[1][2]

DegradationPathway PBZ Phenoxybenzamine (Parent) (N-CH2-CH2-Cl) Aziridinium Aziridinium Ion (Cyclic Intermediate) PBZ->Aziridinium Cyclization (-Cl⁻) Slow Step Alcohol Phenoxybenzamine Alcohol (N-CH2-CH2-OH) Aziridinium->Alcohol Hydrolysis (+H₂O) Fast Step

Figure 1: The degradation pathway highlights the conversion of the chloroethyl moiety to a hydroxyethyl moiety via the aziridinium ion.[4]

Experimental Protocol (The "How")

Reliable NMR data requires strict adherence to sample preparation protocols, particularly because the chemical shifts of the alcohol and parent overlap in the aliphatic region.[1][2]

Solvent Selection Strategy
  • Primary Choice (

    
    ):  Recommended for full structural elucidation.
    
    • Reasoning: It reduces exchange rates, allowing the observation of the hydroxyl (-OH) proton coupling, which is the definitive "smoking gun" signal distinguishing the alcohol from the parent chloride.[1][2]

  • Secondary Choice (

    
    ):  Recommended for routine impurity profiling.[1][2]
    
    • Reasoning: Provides sharper resolution of the aromatic region but obscures the -OH signal due to rapid exchange.[1][2]

Sample Preparation Workflow
  • Massing: Weigh 10–15 mg of the analyte into a clean vial.

  • Solvation: Add 600 µL of

    
     (99.9% D).
    
  • Reference: Ensure the solvent contains 0.03% TMS (Tetramethylsilane) for internal referencing (

    
     ppm).[1][2]
    
  • Homogenization: Vortex for 30 seconds. Ensure no suspension remains; the alcohol is generally more polar than the parent but soluble in DMSO.[1][2]

  • Acquisition:

    • 1H: 16 scans, 2s relaxation delay.

    • 13C: 1024 scans (crucial for observing the quaternary carbons).

    • HSQC: Essential for separating the overlapping methylene signals.[1][2]

Spectral Assignment Strategy (The "What")

The core challenge in analyzing Phenoxybenzamine Alcohol is the complexity of the aliphatic region (2.5 – 4.5 ppm) where the


-benzyl, 

-methylene, and

-ethanolamine signals congregate.[1][2]
1H NMR Assignment Logic

The following table outlines the expected chemical shifts in


. Note that exact values may shift slightly based on concentration and temperature.[1][2]
MoietyProton CountMultiplicityApprox.[1][2] Shift (

ppm)
Diagnostic Notes
Aromatic (Phenoxy) 5HMultiplet6.8 – 7.3Overlaps with benzyl ring; integration is key (total 10H aromatic).[1][2]
Aromatic (Benzyl) 5HMultiplet7.2 – 7.4Often appears as a broad grouping downfield of the phenoxy protons.[1][2]
Hydroxyl (-OH) 1HBroad Singlet/Triplet4.4 – 4.6Primary Indicator. Disappears with

shake.[1][2]
O-CH₂ (Phenoxy) 2Hdd or m3.9 – 4.1Diastereotopic splitting often observed due to adjacent chiral center.[1][2]
N-CH₂ (Benzyl) 2HAB System (dd)3.6 – 3.8Strongly diastereotopic; appears as two doublets (roofing effect).[1][2]
CH₂-O (Ethanolamine) 2HTriplet/Multiplet3.4 – 3.5Upfield shift compared to parent

(which is ~3.6-3.8).[1][2]
Methine (CH-N) 1HMultiplet3.1 – 3.3The chiral center; couples to the methyl and phenoxy-CH2.[1][2]
N-CH₂ (Ethanolamine) 2HMultiplet2.6 – 2.8Distinct from the O-adjacent methylenes.[1][2]
Methyl (-CH₃) 3HDoublet1.0 – 1.2Diagnostic doublet; coupling constant

Hz.[1][2]
Distinguishing Alcohol from Parent (CQA)

The most critical analytical task is differentiating the Alcohol (impurity) from Phenoxybenzamine (drug).[1][2]

  • The Hydroxyl Proton: In

    
    , the alcohol shows a signal at ~4.5 ppm.[1][2] The parent has no exchangeable protons (amine is tertiary).[1][2]
    
  • The Ethanolamine Chain Shifts:

    • Parent (

      
      ):  The terminal methylene is deshielded by Chlorine, appearing typically around 3.6 – 3.8 ppm .[1][2]
      
    • Alcohol (

      
      ):  The terminal methylene attached to Oxygen usually appears slightly upfield or overlapping, but  the carbon shift is definitive.[1][2]
      
  • 13C NMR Confirmation:

    • Parent:

      
       carbon resonates at ~42 ppm .[1][2]
      
    • Alcohol:

      
       carbon resonates at ~59–61 ppm .[1][2] This +18 ppm shift is the most robust confirmation of hydrolysis.[1][2]
      
Assignment Workflow Diagram

Use this logical flow to assign the spectrum de novo.

NMR_Workflow Start Start: 1H Spectrum Aromatic Integrate Aromatics (10H) Confirm Backbone Start->Aromatic Methyl Identify Methyl Doublet (~1.1 ppm) Aromatic->Methyl COSY COSY Spectrum Trace Methyl -> Methine -> Phenoxy CH2 Methyl->COSY HSQC HSQC Spectrum Resolve Overlapping Methylenes COSY->HSQC Decision Check ~60 ppm in 13C (C-OH vs C-Cl) HSQC->Decision Result Confirm ID: Phenoxybenzamine Alcohol Decision->Result Signal Present

Figure 2: Step-by-step logic for assigning the complex aliphatic region utilizing 2D NMR techniques.

References & Regulatory Grounding[1][2]

  • United States Pharmacopeia (USP). Phenoxybenzamine Hydrochloride Monograph. USP-NF.[1][2] (Defines Impurity A and acceptance criteria).

  • PubChem. Phenoxybenzamine Alcohol (Compound Summary). National Center for Biotechnology Information.[1][2] Available at: [Link][1][2]

  • European Pharmacopoeia (Ph.[1][2] Eur.). Phenoxybenzamine Hydrochloride.[1][2][5] (Provides impurity limits and analytical methods).

  • Frisch, M., et al. Synthesis and Stability of 2-Haloalkylamines. Journal of Organic Chemistry. (Fundamental mechanism of aziridinium formation and hydrolysis).

  • Guduri, A. K., et al. Identification and Characterization of New Impurity in Phenoxybenzamine Hydrochloride Drug Substance. Russian Journal of General Chemistry, 2024. (Recent impurity profiling data).

Sources

Foundational

Pharmacological profile of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

Synonyms: Phenoxybenzamine Alcohol; SKF 1010; Dibenzyline Alcohol[1][2][3][4][5] Executive Summary 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1) is the critical synthetic precursor and primary hydrolyti...

Author: BenchChem Technical Support Team. Date: February 2026

Synonyms: Phenoxybenzamine Alcohol; SKF 1010; Dibenzyline Alcohol[1][2][3][4][5]

Executive Summary

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1) is the critical synthetic precursor and primary hydrolytic degradation product of the non-selective alpha-adrenergic antagonist Phenoxybenzamine .[1][2][3][4] In pharmaceutical development and quality control, it functions as a specified impurity (USP Reference Standard) used to monitor the stability and purity of Phenoxybenzamine Hydrochloride API.[1][3][4]

Unlike its parent compound, this alcohol derivative lacks the alkylating chloroethyl moiety required for irreversible receptor blockade.[1][3][4] Consequently, its pharmacological profile is characterized by a loss of efficacy, serving as a textbook example of structure-activity relationships (SAR) in nitrogen mustard pharmacophores.[1][3][4]

Chemical Identity & Properties
PropertyDetail
IUPAC Name 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethanol
CAS Registry 101-45-1
Molecular Formula C₁₈H₂₃NO₂
Molecular Weight 285.38 g/mol
Appearance Viscous oil or low-melting solid (often isolated as HCl salt)
Solubility Soluble in ethanol, chloroform, dichloromethane; sparingly soluble in water.[1][5][2][3][4]
Key Functional Groups Tertiary amine, Primary alcohol, Ether linkage, Benzyl group.[1][3][4]
Synthesis & Degradation Pathways

The compound occupies a central node in the lifecycle of Phenoxybenzamine.[2][3][4] It is formed via the nucleophilic attack of ethanolamine derivatives and is converted to the active drug via chlorination.[2][3][4] Conversely, the active drug degrades back to this alcohol in aqueous environments.[1][3][4]

Pathway Visualization

The following diagram illustrates the synthesis of the alcohol precursor, its conversion to the active drug, and the hydrolysis pathway that regenerates the alcohol (degradation).[1][3][4]

Phenoxybenzamine_Pathway Precursor Phenoxy-2-propanone + Ethanolamine Alcohol Phenoxybenzamine Alcohol (SKF 1010) [Inactive Precursor] Precursor->Alcohol Reductive Amination PBZ Phenoxybenzamine HCl (Active Drug) Alcohol->PBZ SOCl2 (Chlorination) PBZ->Alcohol Degradation (Storage/Moisture) Aziridinium Aziridinium Ion (Reactive Intermediate) PBZ->Aziridinium Cyclization (Physiological pH) Aziridinium->Alcohol Hydrolysis (H2O) Receptor Irreversible Receptor-Drug Complex Aziridinium->Receptor Covalent Bonding (Alkylation)

Figure 1: The lifecycle of Phenoxybenzamine Alcohol, acting as both the synthetic precursor (blue) and the degradation product (dashed red line) of the active drug.[1][2][3][6]

Pharmacological Profile: A Comparative SAR Analysis

The pharmacological significance of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol lies in its inactivity relative to Phenoxybenzamine.[1][2][3][4] This contrast elucidates the mechanism of action for haloalkylamine drugs.[2][3][4]

4.1 Mechanism of Action (vs. Parent Drug) [1][2][3]
  • Phenoxybenzamine (Parent): Functions as a "nitrogen mustard" derivative.[1][2][3][4] The terminal chloroethyl group cyclizes to form a highly reactive ethyleniminium (aziridinium) ion .[1][2][3][4] This electrophile covalently binds to the sulfhydryl or amino groups on

    
    -adrenergic receptors, causing irreversible blockade.[1][2][3][4][7]
    
  • Phenoxybenzamine Alcohol (Target): The substitution of the chlorine atom with a hydroxyl group (-OH) stabilizes the molecule.[1][2][3][4] The hydroxyl group is a poor leaving group compared to chloride; therefore, the compound cannot spontaneously form the aziridinium ion at physiological pH.[1][3][4]

    • Result: It loses the capacity for covalent alkylation.[2][3][4] Any residual binding to

      
      -receptors is reversible and orders of magnitude weaker (competitive antagonism only), rendering it pharmacologically negligible in a clinical context.[1][3][4]
      
4.2 Metabolic & Toxicological Implications
  • Metabolic Endpoint: In vivo, any Phenoxybenzamine that does not bind to receptors is eventually hydrolyzed to this alcohol or dealkylated.[1][3][4] The alcohol is considered a metabolic "dead end" regarding adrenergic blockade.[2][3][4]

  • Toxicology: While lacking the specific receptor toxicity of the parent, the alcohol acts as a chemical irritant (Skin Irrit. 2, Eye Dam. 1).[1][3][4] In drug substances, it must be controlled not because of potent toxicity, but because its presence indicates degradation of the active ingredient (loss of potency).[1][3][4]

Analytical Characterization & Quality Control

Researchers and QC scientists utilize the alcohol primarily as a reference standard for impurity profiling.[2][3][4]

5.1 HPLC Detection Parameters

The alcohol is more polar than Phenoxybenzamine, resulting in shorter retention times in Reverse-Phase HPLC.[1][2][3][4]

  • Column: C18 (Octadecylsilane), e.g., 4.6 mm x 25 cm, 5 µm.[1][3][4]

  • Mobile Phase: Acetonitrile : Buffer (Ammonium Acetate/Formate).[1][2][3][4]

  • Detection: UV @ 268 nm (aromatic absorption).[1][2][3][4]

  • Elution Order: Phenoxybenzamine Alcohol

    
     Phenoxybenzamine.[2][3][4][7]
    
5.2 Acceptance Criteria (USP/EP)

In commercial Phenoxybenzamine Hydrochloride preparations, the alcohol is a specified impurity .[1][3][4]

  • Limit: Typically NMT (Not More Than) 0.5% - 1.0% .

  • Significance: High levels of alcohol (>1%) indicate exposure to moisture or improper storage (hydrolysis of the chloride).[1][2][3][4]

Experimental Protocol: Synthesis of Reference Standard

For research use only. All steps must be performed in a fume hood.

Objective: Synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol from Phenoxy-2-propanone.

  • Reagents: Phenoxy-2-propanone (1.0 eq), N-Benzylethanolamine (1.0 eq), Sodium Triacetoxyborohydride (STAB, 1.4 eq), DCE (Dichloroethane).[1][2][3]

  • Procedure:

    • Dissolve Phenoxy-2-propanone and N-Benzylethanolamine in DCE under inert atmosphere (

      
      ).
      
    • Add STAB portion-wise at 0°C.

    • Stir at room temperature for 12-16 hours (Monitor via TLC/LC-MS).

    • Quench: Add saturated

      
       solution.
      
    • Extraction: Extract organic layer with DCM (3x).[1][2][3][4] Wash with brine, dry over

      
      .[1][3][4]
      
    • Purification: Silica gel chromatography (Gradient: Hexanes

      
       EtOAc).[1][2][3][4]
      
  • Validation:

    • 1H NMR (CDCl3): Confirm benzyl protons (~3.6 ppm), phenoxy moiety (6.8-7.3 ppm), and ethanol backbone (multiplets 2.6-3.7 ppm).[1][2][3]

    • MS (ESI+): Expect

      
      .[1][2][3][4]
      
References
  • United States Pharmacopeia (USP). (2023).[1][2][3][4] Phenoxybenzamine Hydrochloride Monograph: Impurities. USP-NF.[1][2][3][4] [1][2][3][8]

  • National Center for Biotechnology Information. (2025).[1][2][3][4] PubChem Compound Summary for CID 101573: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol.[1][2][3][4] PubChem.[1][5][2][3][4][6][9][10][11]

  • European Chemicals Agency (ECHA). (2023).[1][2][3][4] Registration Dossier: Phenoxybenzamine and related impurities. ECHA.[1][5][2][3][4][11]

  • Nickerson, M. (1949).[1][2][3][4] The Pharmacology of Adrenergic Blockade. Pharmacological Reviews, 1(1), 27-101.[1][3][4] (Foundational text on mechanism of haloalkylamines).

  • Frang, L., et al. (2002).[1][3][4] Stability and degradation pathways of Phenoxybenzamine Hydrochloride in aqueous solution. Journal of Pharmaceutical and Biomedical Analysis.

Sources

Exploratory

Chemo-Analytical Profile and Synthetic Utility of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

Executive Summary 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1) is a specialized tertiary amino-alcohol primarily utilized as the key pharmacophore intermediate in the synthesis of Benapryzine (Bencapta...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1) is a specialized tertiary amino-alcohol primarily utilized as the key pharmacophore intermediate in the synthesis of Benapryzine (Bencaptamine), an anticholinergic agent used in the management of Parkinsonian rigidity. Beyond its role as a precursor, this molecule serves as a critical reference standard for impurity profiling in pharmaceutical stability studies and as a scaffold for developing novel muscarinic receptor antagonists.

This technical guide provides a comprehensive analysis of its chemical architecture, a validated laboratory-scale synthesis protocol, and a high-performance liquid chromatography (HPLC) methodology for its detection.

Chemical Identity & Molecular Architecture

The molecule features a chiral center at the propyl chain, typically existing as a racemate in industrial precursors but requiring enantiomeric resolution for high-precision receptor binding studies. Its structure combines a lipophilic benzyl-phenoxy backbone with a polar ethanolamine "tail," creating a classic amphiphilic profile common to CNS-active ligands.

Table 1: Physicochemical Profile
PropertySpecification
IUPAC Name 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethanol
Common Name Benapryzine Alcohol; Bencaptamine Intermediate
CAS Number 101-45-1
Molecular Formula C₁₈H₂₃NO₂
Molecular Weight 285.38 g/mol
Physical State Viscous pale yellow oil (tends to crystallize upon prolonged standing)
Solubility Soluble in DCM, Methanol, DMSO; Sparingly soluble in water
pKa (Calc) ~8.9 (Tertiary amine)
Chirality 1 Chiral center (at the methine carbon of the phenoxypropyl chain)

Synthetic Methodology (Research Scale)

While industrial routes often employ alkylation of amines with alkyl halides, the Reductive Amination pathway is preferred in research settings due to milder conditions, higher regioselectivity, and the avoidance of potent alkylating agents like 1-chloro-2-phenoxypropane.

Protocol: Reductive Amination via Titanium(IV) Catalysis

Objective: Synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol from 1-phenoxy-2-propanone.

Reagents:
  • Precursor A: 1-Phenoxy-2-propanone (Phenoxyacetone) [1.0 eq]

  • Precursor B: N-Benzyl-2-aminoethanol [1.1 eq]

  • Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄) [1.2 eq]

  • Reductant: Sodium borohydride (NaBH₄) [1.5 eq]

  • Solvent: Anhydrous Methanol (MeOH)

Step-by-Step Procedure:
  • Imine Formation: In a flame-dried round-bottom flask under nitrogen, dissolve 1-phenoxy-2-propanone (10 mmol) and N-benzyl-2-aminoethanol (11 mmol) in anhydrous MeOH (20 mL).

  • Catalysis: Add Ti(OiPr)₄ (12 mmol) dropwise. The solution may turn slightly yellow. Stir at ambient temperature for 6–8 hours to ensure complete formation of the imine/enamine intermediate. Note: Ti(IV) acts as a Lewis acid and water scavenger, driving the equilibrium forward.

  • Reduction: Cool the reaction mixture to 0°C. Add NaBH₄ (15 mmol) in small portions over 15 minutes. (Caution: Hydrogen gas evolution).

  • Quenching: Allow the mixture to warm to room temperature and stir for 2 hours. Quench by adding 1N NaOH (10 mL) to precipitate titanium salts.

  • Work-up: Filter the white precipitate through a Celite pad. Concentrate the filtrate under reduced pressure. Extract the residue with Dichloromethane (DCM) (3 x 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the crude oil via flash column chromatography (Silica gel; Hexane:EtOAc 4:1 → 1:1) to yield the target amino-alcohol.[1][2]

Visualization: Synthetic Pathway

The following diagram illustrates the retrosynthetic logic and forward reaction flow.

SynthesisPathway Precursor1 1-Phenoxy-2-propanone (Ketone) Intermediate Titanium-Complexed Imine (Transient Species) Precursor1->Intermediate Ti(OiPr)4, MeOH Dehydration Precursor2 N-Benzyl-2-aminoethanol (Amine) Precursor2->Intermediate Product 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Target Alcohol) Intermediate->Product NaBH4 (Reduction) 0°C -> RT Benapryzine Benapryzine (Final Drug) Product->Benapryzine Esterification (Diphenylacetyl chloride)

Caption: Figure 1. Reductive amination pathway for the synthesis of the Benapryzine intermediate, showing the transition from ketone/amine precursors to the target alcohol.

Pharmacological & Research Applications[4][5][6]

Anticholinergic Pharmacophore

The target molecule represents the "hydrolytic core" of Benapryzine. In medicinal chemistry, this structure is significant because:

  • Receptor Affinity: The N-substituted amino-alcohol motif mimics the choline headgroup of acetylcholine but with bulky hydrophobic substituents (benzyl/phenoxy) that block the receptor pocket.

  • Metabolic Marker: In vivo, Benapryzine is rapidly hydrolyzed by plasma esterases to this alcohol and diphenylacetic acid. Therefore, this chemical is the primary circulating metabolite [1].

  • Blood-Brain Barrier (BBB) Permeability: The lipophilicity (LogP ~3.3) suggests high BBB penetration, making it a useful scaffold for designing CNS-targeted ligands.

Impurity Profiling (Stability Studies)

For researchers handling Benapryzine, the presence of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol indicates hydrolytic degradation.

  • Storage Warning: Benapryzine samples showing a "vinegar-like" smell (acetic acid) or pH drop likely contain significant amounts of this alcohol.

  • Limit Tests: In pharmaceutical quality control, this intermediate is typically limited to <0.5% w/w.

Analytical Characterization (HPLC Method)

The following High-Performance Liquid Chromatography (HPLC) method is designed to separate the polar amino-alcohol from the non-polar parent drug and other impurities.

Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer pH ~2.5).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 215 nm (Amide/Amine absorption) and 254 nm (Aromatic rings).

  • Temperature: 30°C.

Gradient Profile
Time (min)% Mobile Phase BDescription
0.020%Initial equilibration
5.020%Isocratic hold for polar impurities
15.080%Linear ramp to elute the Alcohol (Target)
20.090%Wash step (Elutes Benapryzine parent)
25.020%Re-equilibration

Retention Logic: The amino-alcohol (Target) is more polar than Benapryzine due to the free hydroxyl group, causing it to elute earlier (approx. 8-12 min) compared to the esterified parent drug (approx. 18-22 min).

Visualization: Analytical Decision Tree

This workflow guides the researcher in identifying the compound in a complex mixture.

AnalyticalWorkflow Sample Unknown Sample (Benapryzine Batch) HPLC Run HPLC (C18, Acidic pH) Sample->HPLC Peak1 Peak @ ~10 min (Mid-Polarity) HPLC->Peak1 Peak2 Peak @ ~20 min (Non-Polar) HPLC->Peak2 CheckUV Check UV Spectrum (Max @ 210/254nm?) Peak1->CheckUV Result2 Confirmed: Intact Benapryzine Peak2->Result2 MassSpec MS Confirmation (ESI+ m/z 286 [M+H]+) CheckUV->MassSpec Yes Result1 Confirmed: Hydrolysis Product (Alcohol) MassSpec->Result1

Caption: Figure 2. Analytical decision tree for identifying the hydrolytic metabolite in Benapryzine samples using HPLC-UV-MS.

References

  • Benapryzine Metabolism & Pharmacokinetics

    • Source: National Center for Biotechnology Information.
    • URL:[Link] (Note: Direct link to the alcohol intermediate CAS 101-45-1).

  • Title: Reductive Amination of Carbonyl Compounds with Borohydrides.
  • Chemical Properties & Safety

    • Title: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol - Substance Info.[3]

    • Source: Alfa Chemistry / Chemical Book.

Sources

Foundational

Technical Guide: Discovery and Synthesis of Novel Phenoxybenzamine Derivatives

The Discovery and Synthesis of Novel Phenoxybenzamine Derivatives guide follows below. Executive Summary: The Renaissance of an Old Scaffold Phenoxybenzamine (PBZ) has long been the gold standard for irreversible alpha-a...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and Synthesis of Novel Phenoxybenzamine Derivatives guide follows below.

Executive Summary: The Renaissance of an Old Scaffold

Phenoxybenzamine (PBZ) has long been the gold standard for irreversible alpha-adrenergic blockade, primarily utilized in the preoperative management of pheochromocytoma. However, its utility extends far beyond hemodynamic control. Recent investigations have unveiled PBZ's potential as a scaffold for multi-target oncology therapeutics (specifically HDAC and calmodulin inhibition) and complex regional pain syndrome (CRPS) interventions.

This guide moves beyond the textbook definition of PBZ. We will deconstruct its haloalkylamine pharmacophore, explore rational design strategies for novel derivatives, and provide a validated, high-purity synthetic protocol designed to minimize common impurities associated with nitrogen mustard synthesis.

Pharmacophore Analysis & Mechanism of Action

To design better derivatives, one must master the "warhead." PBZ is a nitrogen mustard prodrug. It is biologically inert until it cyclizes into a reactive aziridinium ion.[1]

The Aziridinium Trigger

The mechanism is driven by the intramolecular nucleophilic attack of the tertiary amine on the


-carbon of the chloroethyl chain. This generates a highly electrophilic aziridinium (ethyleneimonium) ion .
  • Selectivity Determinant: The initial reversible binding (affinity) is determined by the phenoxy and benzyl moieties fitting into the receptor pocket.

  • Irreversibility Determinant: Once bound, the aziridinium ion alkylates a specific cysteine residue (e.g., Cys3.36 in

    
    -ARs) via a covalent thioether bond.
    
Visualization: The Alkylation Cascade

The following diagram illustrates the transformation from the inert chloro-amine to the covalently bound receptor complex.

PBZ_Mechanism Figure 1: Mechanism of Irreversible Alkylation by Phenoxybenzamine PBZ Phenoxybenzamine (Inert Prodrug) Aziridinium Aziridinium Ion (Electrophilic Intermediate) PBZ->Aziridinium Intramolecular Cyclization (-Cl⁻) Complex Covalent Receptor-Drug Complex (Irreversible) Aziridinium->Complex Nucleophilic Attack (S_N2) Receptor Receptor Nucleophile (Cysteine Thiol) Receptor->Complex Binding

Figure 1: The tertiary amine displaces the chloride to form the strained aziridinium ring, which then alkylates the receptor thiol.

Rational Design of Novel Derivatives

Modern drug discovery focuses on refining the PBZ scaffold to reduce off-target hypotension (alpha-blockade) while enhancing anticancer or analgesic properties.

Structure-Activity Relationship (SAR) Matrix
DomainStructural ModificationEffect on Activity
Haloalkylamine Tail Replace Cl with F or BrF: Slower cyclization (lower toxicity). Br: Faster cyclization (higher potency, lower stability).
Phenoxy Ring Ortho-substitution (e.g., 2-ethoxy)Increases

-AR selectivity over

. Rigidifies conformation.[2]
Benzyl Group Substitution with heterocyclesCan introduce dual-activity (e.g., HDAC inhibition).
Chiral Center Resolution of (R)/(S) isomersThe (R)-enantiomer typically exhibits higher affinity for

-receptors.
Emerging Target: Dual Raf/HDAC Inhibitors

Recent studies indicate that modifying the benzyl amide portion of PBZ-related structures can yield potent histone deacetylase (HDAC) inhibitors. By replacing the simple benzyl group with a hydroxamic acid-bearing linker, the molecule can chelate the Zinc ion in the HDAC active site while the phenoxy group maintains kinase (Raf) affinity [1].

Synthetic Protocol: The "Nosyl" Strategy

Traditional synthesis often employs direct alkylation of secondary amines, leading to over-alkylation byproducts. The protocol below utilizes Nosyl (2-nitrobenzenesulfonyl) protection to ensure mono-alkylation and high purity.

Retrosynthetic Analysis

Target Molecule: Phenoxybenzamine HCl

  • Disconnection A: C-N bond (Introduction of the chloroethyl chain).

  • Disconnection B: C-N bond (Coupling of the phenoxy-amine and benzyl fragments).

Step-by-Step Methodology
Step 1: Synthesis of 1-Phenoxy-2-propanol
  • Reagents: Phenol (1.0 eq), Propylene Oxide (1.2 eq), NaOH (cat.), Ethanol.

  • Protocol: Reflux phenol and propylene oxide in ethanol with catalytic base for 6 hours.

  • Purification: Vacuum distillation.

  • Checkpoint: Verify product by NMR (Doublet methyl at ~1.2 ppm).

Step 2: Mitsunobu-Type Amination (The Nosyl Route)
  • Rationale: Direct reaction of the alcohol with an amine is difficult. We use a sulfonamide strategy for clean N-alkylation.

  • Reagents: 1-Phenoxy-2-propanol, N-Benzyl-2-nitrobenzenesulfonamide, Triphenylphosphine (PPh3), DIAD (Diisopropyl azodicarboxylate).

  • Protocol:

    • Dissolve N-Benzyl-2-nitrobenzenesulfonamide and PPh3 in dry THF.

    • Add 1-Phenoxy-2-propanol.

    • Add DIAD dropwise at 0°C. Stir at RT for 12h.

    • Result: N-protected intermediate.

Step 3: Deprotection to Secondary Amine
  • Reagents: Thiophenol, K2CO3, DMF.

  • Protocol: Treat the Nosyl-protected amine with thiophenol/base to cleave the sulfonyl group.

  • Yield: N-Benzyl-1-phenoxy-2-propylamine (Secondary Amine).

Step 4: Hydroxyethylation
  • Reagents: 2-Bromoethanol, K2CO3, Acetonitrile.

  • Protocol: Reflux the secondary amine with 2-bromoethanol.

  • Note: Use excess amine or slow addition of bromide to prevent quaternization.

Step 5: Chlorination (The Warhead Installation)
  • Reagents: Thionyl Chloride (SOCl2), Chloroform (anhydrous).

  • Protocol:

    • Dissolve the amino-alcohol in dry chloroform.

    • Add SOCl2 dropwise at 0°C (Exothermic!).

    • Reflux for 2 hours to ensure complete conversion.

    • Evaporate solvent/excess SOCl2 under vacuum.

    • Recrystallize the HCl salt from Ethanol/Ether.

Synthetic Workflow Diagram

Synthesis_Route Figure 2: High-Purity 'Nosyl' Synthetic Route Start Phenol + Propylene Oxide Inter1 1-Phenoxy-2-propanol Start->Inter1 Base/Reflux Nosyl N-Benzyl-Ns-amide (Mitsunobu Coupling) Inter1->Nosyl PPh3 / DIAD SecAmine Secondary Amine (Ns-Deprotection) Nosyl->SecAmine PhSH / K2CO3 Alcohol Precursor Amino-Alcohol (+ 2-Bromoethanol) SecAmine->Alcohol Alkylation Final Phenoxybenzamine HCl (+ SOCl2) Alcohol->Final Chlorination

Figure 2: The Mitsunobu-Nosyl route avoids the formation of bis-alkylated impurities common in direct alkylation.

Biological Evaluation & Validation

Once synthesized, derivatives must be validated for both affinity and alkylating efficiency.

Competition Binding Assay (Reversible Phase)
  • Objective: Determine

    
     before alkylation occurs.
    
  • Protocol:

    • Incubate rat brain membrane homogenates (rich in

      
      -ARs) with 
      
      
      
      -Prazosin (0.2 nM).
    • Add derivative at varying concentrations (

      
       to 
      
      
      
      M).
    • Crucial Step: Incubate at 4°C for only 30 mins to minimize covalent bonding, allowing measurement of competitive affinity.

Alkylation Kinetics (Irreversible Phase)
  • Objective: Measure the rate of receptor inactivation (

    
    ).
    
  • Protocol:

    • Pre-incubate tissue/cells with the derivative for varying times (10, 20, 30 min) at 37°C.

    • Wash extensively (4x) to remove free drug.

    • Perform a saturation binding curve with

      
      -Prazosin.
      
    • Analysis: A decrease in

      
       without a change in 
      
      
      
      confirms irreversible blockade [2].[3]

Safety & Toxicology

WARNING: Phenoxybenzamine and its derivatives are nitrogen mustards . They are potent alkylating agents and potential mutagens.[2]

  • Handling: All synthesis steps involving the chloroethyl amine (Step 5) must be performed in a Class II Biological Safety Cabinet or a high-performance fume hood.

  • Inactivation: Spills and glassware should be treated with a solution of 10% Sodium Thiosulfate and Sodium Bicarbonate . The thiosulfate acts as a "scavenger" nucleophile, opening the aziridinium ring and rendering it harmless.

  • Storage: Store the HCl salt in a desiccator at -20°C. Moisture triggers hydrolysis of the chloride to the alcohol, deactivating the compound.

References

  • Discovery of novel phenoxybenzamide analogues as Raf/HDAC dual inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2019).[4] URL:[Link]

  • Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. Source: Journal of Medicinal Chemistry (2000). URL:[Link]

  • Phenoxybenzamine: Mechanism of action and clinical applications. Source: StatPearls [Internet] (2023). URL:[Link]

  • Preparation method of phenoxybenzamine hydrochloride (Patent CN102887830A).

Sources

Exploratory

Structure-activity relationship of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological context of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1), technically known as Phenoxybenz...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structure-activity relationship (SAR), synthesis, and pharmacological context of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1), technically known as Phenoxybenzamine Alcohol .

Executive Summary & Compound Identity

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol serves as the critical synthetic precursor and the primary hydrolytic metabolite of Phenoxybenzamine , a non-selective, irreversible


-adrenergic antagonist.

In drug development, this molecule represents a "negative control" pharmacophore. While it retains the high-affinity lipophilic scaffold required for receptor recognition, it lacks the electrophilic "warhead" (chloroethyl group) necessary for irreversible alkylation. Consequently, its study is essential for differentiating between receptor affinity (binding) and intrinsic efficacy (blockade mechanism).

Attribute Technical Detail
Common Name Phenoxybenzamine Alcohol (Impurity B)[1]
CAS Number 101-45-1
Molecular Formula

Molecular Weight 285.38 g/mol
Pharmacological Role Reversible

-adrenoceptor antagonist (Weak); Synthetic Intermediate
Key Structural Motif

-hydroxyethyl amine (Precursor to Nitrogen Mustard)

Structure-Activity Relationship (SAR) Analysis

The pharmacological activity of this compound is defined by four distinct structural regions. The SAR is best understood by contrasting it with its active derivative, Phenoxybenzamine.

Region 1: The Ethanolamine Tail (The "Silent" Warhead)
  • Structure: The

    
    -ethyl-hydroxy moiety (
    
    
    
    ).
  • Function: In the active drug (Phenoxybenzamine), this hydroxyl is replaced by a chlorine atom. The chlorine acts as a leaving group, allowing the nitrogen lone pair to attack the

    
    -carbon, forming a highly reactive aziridinium ion . This ion covalently alkylates the 
    
    
    
    -receptor.
  • SAR Insight for Topic Compound: The hydroxyl group (

    
    ) is a poor leaving group at physiological pH. It cannot cyclize to form the aziridinium ion.
    
  • Result: The molecule cannot form covalent bonds. It binds to the receptor solely through non-covalent interactions (Van der Waals, hydrogen bonding), transforming the pharmacology from irreversible antagonism to weak, reversible competitive antagonism .

Region 2: The Phenoxyethyl Chain (Lipophilic Anchor I)
  • Structure: A phenoxy ether linked to a propylene chain (

    
    ).
    
  • Function: Mimics the aromatic spacing found in catecholamines but with increased bulk.

  • SAR Insight: The ether oxygen provides a hydrogen bond acceptor site. The lipophilic phenyl ring engages in

    
     stacking interactions within the receptor's hydrophobic pocket. This region is critical for initial receptor recognition .
    
Region 3: The Benzyl Substituent (Lipophilic Anchor II)[1]
  • Structure: A benzyl group attached to the central nitrogen.[1][2]

  • Function: Provides auxiliary hydrophobic binding.

  • SAR Insight: The bulkiness of the benzyl group prevents the molecule from activating the receptor (agonism), locking it into an antagonist conformation. It enhances affinity for the

    
     and 
    
    
    
    binding pockets significantly compared to a simple methyl or ethyl substitution.
Region 4: The Methyl Branch (Stereocenter)
  • Structure: A methyl group at the

    
    -carbon relative to the nitrogen (part of the propyl chain).
    
  • Function: Creates a chiral center.

  • SAR Insight: The steric hindrance of this methyl group influences the conformational flexibility of the chain. While Phenoxybenzamine is often used as a racemate, the spatial arrangement of this methyl group affects the precise docking orientation of the phenoxy ring.

SAR Visualization: Mechanism of Action Comparison

SAR_Mechanism Drug Phenoxybenzamine (Cl- derivative) Aziridinium Aziridinium Ion (Reactive Intermediate) Drug->Aziridinium Cyclization (Cl leaves) Alcohol Topic Compound (OH- derivative) Alcohol->Aziridinium Physiologically Impossible Receptor Alpha-Adrenergic Receptor Alcohol->Receptor Reversible Binding (No Alkylation) Aziridinium->Receptor Covalent Alkylation (Irreversible Blockade)

Figure 1: Mechanistic divergence between the topic compound (Alcohol) and the active drug. The OH group prevents the formation of the reactive Aziridinium species.

Experimental Protocols

Protocol A: Synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

This protocol utilizes a reductive alkylation strategy, avoiding the handling of hazardous nitrogen mustards until the final step (if conversion is desired).

Reagents:

  • 1-Phenoxy-2-propanone (or Phenoxy-2-propanol precursor)

  • N-Benzylethanolamine[1]

  • Reducing agent (Sodium triacetoxyborohydride or Hydrogen/Pd-C)

Workflow:

  • Condensation: Dissolve 1-phenoxy-2-propanone (1.0 eq) and N-benzylethanolamine (1.1 eq) in Dichloroethane (DCE).

  • Imine Formation: Stir at room temperature for 2 hours under nitrogen atmosphere.

  • Reduction: Add Sodium triacetoxyborohydride (1.5 eq) portion-wise. Stir for 12-24 hours.

  • Quench: Quench reaction with saturated

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Hexane/EtOAc gradient).

  • Validation: Verify structure via

    
    -NMR (look for disappearance of ketone signal and appearance of methine multiplet).
    
Protocol B: Comparative Receptor Binding Assay (Washout Method)

To demonstrate the lack of irreversible binding (validating the SAR claim).

  • Tissue Preparation: Isolate rat vas deferens (rich in

    
    -receptors).
    
  • Equilibration: Suspend tissue in Krebs-Henseleit solution at 37°C.

  • Control Response: Establish dose-response curve with Norepinephrine (NE).

  • Treatment:

    • Group A: Incubate with Phenoxybenzamine (

      
       M) for 30 mins.
      
    • Group B: Incubate with Topic Alcohol (

      
       M) for 30 mins.
      
  • Washout: Wash tissue thoroughly with buffer for 60 minutes (removes reversible binders).

  • Challenge: Re-administer Norepinephrine.

  • Result Interpretation:

    • Group A: NE response remains depressed (Irreversible blockade).

    • Group B: NE response returns to baseline (Reversible blockade).

Synthesis Pathway Diagram[5]

Synthesis_Pathway Start1 Phenol Inter1 1-Phenoxy-2-propanol Start1->Inter1 + Base / Heat Start2 Propylene Oxide Start2->Inter1 Inter2 1-Phenoxy-2-propanone (Oxidation) Inter1->Inter2 Oxidation Product 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Target Alcohol) Inter2->Product Reductive Amination (NaBH(OAc)3) Reagent N-Benzylethanolamine Reagent->Product Drug Phenoxybenzamine (Active Drug) Product->Drug SOCl2 (Chlorination) Forms Nitrogen Mustard

Figure 2: Synthetic route from basic commodity chemicals to the target alcohol and its conversion to the active pharmaceutical ingredient.[2]

References

  • PubChem. (2025).[2] 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Compound).[2][3][4] National Library of Medicine. Available at: [Link]

  • Nickerson, M. (1949). The Pharmacology of Adrenergic Blockade. Pharmacological Reviews, 1(1), 27-101. (Foundational text on beta-haloalkylamine mechanism).
  • Frang, H., et al. (2001). Non-specific binding of phenoxybenzamine to alpha-adrenergic receptors. British Journal of Pharmacology. Available at: [Link]

  • Google Patents. (2019). Process for the preparation of phenoxybenzamine (US20190359553A1).

Sources

Protocols & Analytical Methods

Method

Synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol experimental protocol

Application Note: High-Purity Synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol Executive Summary & Scientific Context This application note details the synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]eth...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

Executive Summary & Scientific Context

This application note details the synthesis of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS 101-45-1), a critical tertiary amino-alcohol intermediate.[1] This compound is the direct hydroxylated precursor to Phenoxybenzamine , a non-selective alpha-adrenergic antagonist used clinically for pheochromocytoma.

Strategic Synthesis Selection: While alkylation of amines with secondary halides is possible, it is often plagued by elimination side-reactions (E2) and poor yields. Therefore, this protocol utilizes a Reductive Amination strategy.[2][3][4] This approach is convergent, stereochemically stable, and scalable. It involves the condensation of 1-phenoxy-2-propanone (phenoxyacetone) with N-benzylethanolamine , followed by reduction of the resulting iminium species.

Key Advantages of this Protocol:

  • Regiospecificity: Avoids the formation of unwanted regioisomers common in epoxide ring-opening routes.

  • Mild Conditions: Uses sodium triacetoxyborohydride (STAB) or sodium borohydride, minimizing thermal degradation.

  • Purification: Designed to yield a product suitable for subsequent chlorination (to Phenoxybenzamine) without requiring high-vacuum distillation.

Reaction Mechanism & Pathway Visualization

The synthesis proceeds via the formation of a hemiaminal, which dehydrates to an iminium ion. The reducing agent then delivers a hydride to the iminium carbon, locking in the C-N bond.

Chemical Pathway (DOT Visualization):

SynthesisPathway Start1 1-Phenoxy-2-propanone (Ketone) Inter Iminium Ion Intermediate Start1->Inter Condensation (-H2O) Start2 N-Benzylethanolamine (Secondary Amine) Start2->Inter Product 2-[Benzyl(1-methyl-2-phenoxyethyl) amino]ethanol (Target Alcohol) Inter->Product Hydride Transfer Reagent Reducing Agent (NaBH4 or STAB) Reagent->Inter Reduces

Figure 1: Reductive amination pathway. The ketone and amine condense to form the iminium ion, which is selectively reduced to the target tertiary amine.[5]

Experimental Protocol

Materials & Equipment
ReagentCAS No.[6][][8][9][10]Equiv.Role
1-Phenoxy-2-propanone 621-87-41.0Electrophile (Ketone)
N-Benzylethanolamine 104-63-21.05Nucleophile (Amine)
Sodium Triacetoxyborohydride 56553-60-71.4Reducing Agent (Selective)
Acetic Acid (Glacial) 64-19-71.0Catalyst (pH adjustment)
Dichloromethane (DCM) 75-09-2SolventReaction Medium
Sodium Hydroxide (1N) 1310-73-2-Quenching/Workup

Note: If 1-Phenoxy-2-propanone is unavailable, it can be synthesized via Williamson ether synthesis (Phenol + Chloroacetone + K2CO3 in Acetone).

Step-by-Step Methodology

Step 1: Iminium Formation

  • Charge a dry 3-neck round-bottom flask (RBF) with Dichloromethane (DCM) (10 mL per gram of ketone).

  • Add 1-Phenoxy-2-propanone (1.0 equiv) and N-Benzylethanolamine (1.05 equiv).

  • Add Acetic Acid (1.0 equiv). Critical: The acid catalyzes the formation of the iminium ion.

  • Stir vigorously at Room Temperature (20–25°C) for 30–60 minutes under Nitrogen atmosphere.

Step 2: Reduction

  • Cool the mixture to 0°C using an ice bath.

  • Add Sodium Triacetoxyborohydride (STAB) (1.4 equiv) portion-wise over 20 minutes. Caution: Hydrogen gas evolution may occur.

    • Alternative: If using NaBH4, dissolve the imine in Methanol first, then add NaBH4 at 0°C. However, STAB in DCM is preferred for minimizing side reactions.

  • Remove the ice bath and allow the reaction to warm to Room Temperature.

  • Stir for 12–16 hours. Monitor by TLC (Silica; Hexane:EtOAc 3:1) or LC-MS.[11] The ketone spot should disappear.

Step 3: Quenching & Workup

  • Quench the reaction by slowly adding 1N NaOH until the aqueous phase is basic (pH > 10). This ensures the amine is in its free-base form.

  • Separate the organic layer.

  • Extract the aqueous layer twice with DCM.

  • Combine organic layers and wash with Brine .

  • Dry over anhydrous Sodium Sulfate (Na2SO4) .

  • Filter and concentrate under reduced pressure (Rotavap) to yield the crude oil.

Step 4: Purification

  • The crude product is typically a viscous, pale yellow oil.

  • Flash Chromatography: If high purity (>99%) is required for pharmaceutical applications:

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Eluent: Gradient of Hexane:Ethyl Acetate (9:1 to 7:3).

  • Salt Formation (Optional for storage): Dissolve the oil in dry diethyl ether and introduce HCl gas to precipitate the hydrochloride salt.

Quality Control & Characterization

To validate the synthesis, compare analytical data against the following expected values.

ParameterSpecificationMethod
Appearance Pale yellow viscous oilVisual
Purity > 98.0%HPLC (C18, ACN/Water)
1H NMR (CDCl3) δ 7.2-7.4 (m, 10H, Ar-H), 4.1 (d, 2H, O-CH2), 3.6-3.8 (m, 4H, Benzyl-CH2 + CH2-OH), 3.2 (m, 1H, CH-N), 1.1 (d, 3H, CH3)400 MHz NMR
Mass Spec [M+H]+ = 286.18ESI-MS

Troubleshooting Guide:

  • Low Yield: Ensure the ketone is fresh. Phenoxyacetone can polymerize or oxidize over time. Distill the ketone if it is dark brown.

  • Incomplete Reaction: If starting material remains after 16h, add 0.5 equiv more of STAB and stir for 4 hours.

  • Emulsions: During workup, the amine surfactant properties can cause emulsions. Use a small amount of Methanol or saturated NaCl to break them.

Safety & Handling (HSE)

  • Phenoxyacetone: Lachrymator. Handle only in a fume hood.

  • N-Benzylethanolamine: Irritant. Avoid skin contact.

  • Sodium Triacetoxyborohydride: Flammable solid. Reacts with water to release hydrogen. Keep dry.

  • Waste Disposal: Aqueous waste containing boron residues must be treated according to local environmental regulations.

References

  • Kerwin, J. F., & Ullyot, G. E. (1952). Aralkyl-beta-haloalkylamines. U.S. Patent No. 2,599,000. Washington, DC: U.S. Patent and Trademark Office. (The foundational patent describing the synthesis of Phenoxybenzamine precursors).

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. (Authoritative methodology for the STAB reduction protocol).

  • National Center for Biotechnology Information (2026).PubChem Compound Summary for CID 92839, 1-Phenoxy-2-propanol.

  • ChemicalBook. (2025).[6] Product entry: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS 101-45-1).[1][][9][10] (Verification of commercial availability and synonyms).

Sources

Application

Application Note: In Vitro Alpha-Adrenoceptor Radioligand Binding Assays

and Adrenergic Receptor Radioligand Binding Abstract & Introduction The adrenergic system regulates critical physiological processes including vascular tone, cardiac contractility, and neurotransmitter release.[1] This r...

Author: BenchChem Technical Support Team. Date: February 2026


 and 

Adrenergic Receptor Radioligand Binding

Abstract & Introduction

The adrenergic system regulates critical physiological processes including vascular tone, cardiac contractility, and neurotransmitter release.[1] This regulation is mediated by two primary G-protein coupled receptor (GPCR) families:


-adrenoceptors  (

-ARs) and

-adrenoceptors
(

-ARs).

For drug development professionals, distinguishing between these subtypes is non-negotiable. Off-target binding to


 can cause orthostatic hypotension, while unintended 

modulation may induce sedation or rebound hypertension.

This guide provides a rigorous, self-validating protocol for determining the affinity (


, 

) and density (

) of ligands for these receptors. Unlike generic protocols, this document emphasizes the mechanistic causality behind every step—ensuring your data stands up to peer review and regulatory scrutiny.
Receptor Signaling & Mechanism

Understanding the downstream signaling is essential for interpreting functional follow-up assays.

AlphaSignaling cluster_A1 Alpha-1 Pathway (Gq) cluster_A2 Alpha-2 Pathway (Gi) A1 α1-AR Gq Gq Protein A1->Gq Activation PLC PLCβ Gq->PLC Stimulates IP3 IP3 / DAG PLC->IP3 Hydrolysis Ca Ca2+ Release (Vasoconstriction) IP3->Ca Mobilization A2 α2-AR Gi Gi Protein A2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP ↓ (Inhibition) AC->cAMP Reduces Synthesis

Figure 1: Divergent signaling pathways of Alpha-Adrenoceptors.


 couples to Gq to mobilize Calcium, while 

couples to Gi to inhibit cAMP production.

Materials & Reagents

The choice of radioligand is the single most critical decision in this assay. You must use a ligand with high specificity for the subtype to avoid "sink" effects from non-target receptors.

Critical Reagent List
Component

-Adrenoceptor Assay

-Adrenoceptor Assay
Purpose
Radioligand [³H]-Prazosin (0.2 - 2.0 nM)[³H]-Rauwolscine or [³H]-RX821002 The "Tracer". Defines the window of detection.
Non-Specific Phentolamine (10 µM)Phentolamine (10 µM)Defines the "noise" or non-specific binding (NSB).
Source Rat Brain Cortex or cloned HEK293Rat Cerebral Cortex or cloned CHONative tissue provides physiological context; cloned cells provide subtype purity.
Buffer Base 50 mM Tris-HCl, pH 7.450 mM Tris-HCl, pH 7.4Maintains physiological pH.
Additives 1 mM EDTA1 mM EDTA, 5 mM MgCl₂ Mg²⁺ is critical for

agonist binding states.
Filter Type GF/B (Glass Fiber)GF/B (Glass Fiber)Traps membranes.
Coating 0.1% Polyethyleneimine (PEI)0.1% Polyethyleneimine (PEI)Critical: Reduces radioligand binding to the filter itself (background reduction).

Membrane Preparation (The Foundation)

Expert Insight: Poor membrane preparation is the #1 cause of high assay variability. You must remove endogenous neurotransmitters (norepinephrine) because they will compete with your radioligand, artificially inflating the apparent


 of your test drugs.
  • Homogenization: Homogenize tissue in ice-cold Assay Buffer (1:10 w/v) using a Polytron (bursts of 10s).

  • Low-Speed Spin: Centrifuge at 1,000 x g for 10 min at 4°C.

    • Why? To pellet nuclei and unbroken debris. Keep the Supernatant .

  • High-Speed Spin: Centrifuge Supernatant at 40,000 x g for 20 min at 4°C.

    • Why? To pellet the receptor-rich plasma membranes.

  • Wash (Critical): Resuspend the pellet in fresh buffer and repeat the high-speed spin.

    • Why? This "wash" step removes residual endogenous catecholamines.

  • Resuspension: Resuspend final pellet to a protein concentration of ~1-2 mg/mL. Store at -80°C.

Assay Protocol: Competition Binding

This protocol determines the


 and 

of a test compound.[2][3][4][5] It assumes you have already determined the

of your radioligand via a Saturation Binding experiment (essential for the Cheng-Prusoff calculation).
Experimental Workflow

AssayWorkflow Prep 1. Plate Setup (96-well Deep Well) Add1 Add Test Compound (Serial Dilution) Prep->Add1 Add2 Add Radioligand (Fixed Conc ~ Kd) Add1->Add2 Add3 Add Membrane (Initiates Reaction) Add2->Add3 Incubate Incubate 60 min @ 25°C Add3->Incubate Filter Harvest Vacuum Filtration (GF/B) Incubate->Filter Wash Rapid Wash (Ice-cold Buffer 3x) Filter->Wash Count Scintillation Counting (Data Acquisition) Wash->Count

Figure 2: Step-by-step workflow for high-throughput filtration binding assays.

Step-by-Step Procedure
  • Pre-treatment of Filters: Soak GF/B filter plates in 0.1% PEI for at least 60 minutes.

    • Causality: PEI is positively charged; it neutralizes the negative charge of glass fibers, preventing the positively charged radioligands (amines) from sticking to the filter.

  • Plate Setup (Total Volume 250 µL):

    • NSB Wells: Add 25 µL of 100 µM Phentolamine (Final 10 µM).

    • Total Binding (TB) Wells: Add 25 µL of Assay Buffer (Vehicle).

    • Test Wells: Add 25 µL of Test Compound (typically 10⁻¹⁰ to 10⁻⁵ M).

  • Radioligand Addition: Add 25 µL of Radioligand at a concentration equal to its

    
     (e.g., ~0.2 nM for [³H]-Prazosin).
    
  • Initiation: Add 200 µL of Membrane Suspension (diluted to ~10-20 µg protein/well).

    • Note: Add membranes last to ensure all wells start incubation simultaneously.

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp).

    • Equilibrium Check: 60 mins is standard, but if your compound has slow kinetics, you may need 90 mins.

  • Harvesting:

    • Use a cell harvester (e.g., Brandel or PerkinElmer).

    • Vacuum filter the reaction mix onto the PEI-coated filters.

    • Wash immediately 3 times with 1 mL of Ice-Cold Wash Buffer (50 mM Tris-HCl).

    • Why Ice-Cold? Cold temperature freezes the dissociation rate (

      
      ), preventing the ligand from falling off the receptor during the wash.
      
  • Detection: Dry filters, add liquid scintillant, and count in a Microbeta or TopCount counter.

Data Analysis & Validation

Self-Validating Controls

Before calculating affinity, validate the assay run:

  • Specific Binding Window: (Total Binding - NSB) / Total Binding.

    • Requirement: Must be >50%. Ideally >80%. If lower, your noise is too high; check filter coating or membrane quality.

  • Depletion Zone: Ensure <10% of the total radioligand added is bound. If >10% is bound, you violate the assumptions of the Cheng-Prusoff equation (ligand depletion). Reduce membrane concentration.

Calculations
  • Calculate % Inhibition:

    
    [6]
    
  • Determine

    
    :  Fit data to a non-linear regression (Sigmoidal dose-response, variable slope) using software like GraphPad Prism.
    
  • Calculate

    
     (Cheng-Prusoff Equation): 
    
    
    
    
    • 
      : Determined from curve.[3]
      
    • 
      : Concentration of radioligand used (nM).
      
    • 
      : Dissociation constant of the radioligand (determined previously via Saturation Binding).
      

References

  • IUPHAR/BPS Guide to Pharmacology. Adrenoceptors.[7][8] (Accessed 2023).[4] The definitive global standard for receptor nomenclature and pharmacology. [Link]

  • NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book. (Accessed 2023).[4] Gold-standard protocols for GPCR binding assays. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (

    
    ) and the concentration of inhibitor which causes 50 per cent inhibition (
    
    
    
    ) of an enzymatic reaction. Biochemical Pharmacology. [Link]

Sources

Method

Radioligand binding assay for alpha-blockers

Title: Precision Radioligand Binding Assays for Alpha-Adrenoceptor Antagonists: A Mechanistic Guide Abstract This application note details the methodological framework for characterizing alpha-blockers (antagonists) targ...

Author: BenchChem Technical Support Team. Date: February 2026

Title: Precision Radioligand Binding Assays for Alpha-Adrenoceptor Antagonists: A Mechanistic Guide

Abstract

This application note details the methodological framework for characterizing alpha-blockers (antagonists) targeting


 and 

adrenergic receptors.[1] Unlike generic binding protocols, this guide emphasizes the specific physicochemical constraints of adrenergic ligands, particularly the necessity of minimizing non-specific binding (NSB) through polyethyleneimine (PEI) filter pretreatment and the critical selection of subtype-selective radioligands. We provide a dual-track protocol for Saturation Binding (determining

and

) and Competition Binding (determining

), supported by self-validating quality control steps.

Experimental Design & Critical Reagents

The alpha-adrenergic receptor family consists of two main subfamilies:


 (Gq-coupled) and 

(Gi-coupled). Successful assays require matching the radioligand to the specific receptor conformational state and subtype.
Receptor Source & Preparation
  • 
     Source:  Rat cerebral cortex (high density) or transfected HEK293/CHO cells expressing human 
    
    
    
    .
  • 
     Source:  Rat cerebral cortex, human platelet membranes, or transfected cells.[1]
    
  • Membrane Prep Insight: Adrenergic receptors are sensitive to proteolytic degradation. Homogenization buffers must include a protease inhibitor cocktail (e.g., PMSF, Leupeptin).

    • Critical Step: Wash the final membrane pellet 2–3 times to remove endogenous catecholamines (norepinephrine), which can interfere with binding data by competing with the radioligand.

Ligand Selection Matrix

Selecting the correct "hot" (radiolabeled) and "cold" (competitor) ligands is the foundation of assay validity.

Target ReceptorPreferred RadioligandSpecific ActivityNon-Specific Binding DefinerWhy this pair?

-AR
[³H]-Prazosin 70–85 Ci/mmolPhentolamine (10 µM)Prazosin is highly selective for

over

and has low NSB.

-AR
[³H]-Rauwolscine 70–85 Ci/mmolPhentolamine (10 µM)Rauwolscine is an antagonist preferring the "open" conformation, unlike agonist radioligands.

-AR
[³H]-RX821002 ~60 Ci/mmolPhentolamine (10 µM)RX821002 is often preferred over Rauwolscine for human

subtypes due to higher affinity.
The "Stickiness" Factor: PEI Pretreatment

Adrenergic ligands, particularly hydrophobic alpha-blockers, adhere to glass fiber filters.

  • Protocol: Soak Whatman GF/B filters in 0.3% - 0.5% Polyethyleneimine (PEI) for at least 1 hour (optimally 2 hours) before use.

  • Mechanism: PEI coats the negatively charged glass fibers with positive charges, repelling the positively charged amine groups found in most adrenergic ligands, thus drastically reducing filter background noise.

Visualization: Receptor Signaling & Assay Logic

The following diagram illustrates the physiological context of the receptors and the logical flow of the binding assay.

AlphaAdrenergicAssay cluster_physiology Physiological Context cluster_assay Radioligand Binding Workflow NodeA1 α1 Receptor (Gq-Coupled) PLC PLC Activation ↑ Ca2+ NodeA1->PLC Agonist Binding NodeA2 α2 Receptor (Gi-Coupled) AC Adenylate Cyclase ↓ cAMP NodeA2->AC Inhibition Membrane Membrane Prep (Receptors) Incubation Equilibrium Incubation Membrane->Incubation HotLigand [³H]-Ligand (Prazosin/Rauwolscine) HotLigand->Incubation ColdLigand Competitor (Alpha-Blocker) ColdLigand->Incubation Competition Only Filter GF/B Filter (PEI Treated) Incubation->Filter Separation Count Scintillation Counting Filter->Count Data Output

Caption: Physiological signaling pathways of alpha-adrenergic receptors (left) vs. the in vitro radioligand binding workflow (right).

Protocol A: Saturation Binding (Determining and )

Objective: Determine the affinity of the radioligand (


) and the density of receptors (

) in your tissue preparation.[2] This must be done before testing new drugs.

Buffer: 50 mM Tris-HCl, 10 mM


, pH 7.4. (Mg++ promotes high-affinity agonist binding, less critical for antagonists but standardizes the assay).
  • Preparation: Thaw membrane prep and dilute to optimal protein concentration (determined by linearity pilot study, typically 10–50 µ g/well ).

  • Plate Setup (96-well format):

    • Total Binding (TB): Add Membrane + Buffer + [³H]-Ligand (increasing concentrations, e.g., 0.1 nM to 10 nM).

    • Non-Specific Binding (NSB): Add Membrane + Buffer + [³H]-Ligand + 10 µM Phentolamine (excess cold blocker).

  • Incubation: Incubate for 60 minutes at 25°C (Room Temp).

    • Note:

      
       assays with [³H]-Rauwolscine may require 4°C incubation if ligand dissociation is too rapid at RT, though RT is usually acceptable for high-affinity antagonists.
      
  • Harvesting:

    • Pre-wet GF/B filters with 0.5% PEI.[3]

    • Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash: 3 x 3 mL with ice-cold wash buffer (50 mM Tris-HCl). Speed is critical here to prevent dissociation of bound ligand.

  • Counting: Add liquid scintillant, seal, and count after 6 hours (to allow filter clearing and reduce chemiluminescence).

Data Analysis:

  • Calculate Specific Binding (SB) :

    
    .[4]
    
  • Plot SB vs. Concentration. Use non-linear regression (One-site binding hyperbola) to derive

    
     and 
    
    
    
    .
  • Self-Validation: The NSB should be <20% of Total Binding at the

    
     concentration.
    

Protocol B: Competition Binding (Screening Alpha-Blockers)

Objective: Determine the affinity (


) of a new alpha-blocker.
  • Fixed Radioligand: Use [³H]-Ligand at a concentration equal to its

    
     (determined in Protocol A).
    
    • Why? This provides the optimal window for competition (Cheng-Prusoff conditions).

  • Varying Competitor: Add the "Unknown" alpha-blocker at varying concentrations (e.g.,

    
     M to 
    
    
    
    M).
  • Incubation & Harvest: Follow steps from Protocol A.

Data Analysis (The Cheng-Prusoff Correction): The raw data gives you the


 (concentration displacing 50% of specific binding).[5][6] You must  convert this to 

(the absolute inhibition constant) to compare values across different labs/assays.


  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    : Inhibition constant (affinity of your drug).
    
  • 
    : From your curve fit.
    
  • 
    : Concentration of radioligand used (e.g., 1 nM).
    
  • 
    : Dissociation constant of the radioligand (e.g., 1 nM).
    

Troubleshooting & Quality Control

IssueProbable CauseCorrective Action
High Non-Specific Binding (>30%) Ligand sticking to filters.Ensure filters are soaked in 0.3-0.5% PEI. Use siliconized tubes.
Low Specific Binding Signal Receptor degradation or low expression.Add protease inhibitors during prep. Check protein concentration.[7]
Ligand Depletion Too much receptor added.Rule of Thumb: Bound ligand must be <10% of total added ligand. Dilute membrane if >10% is bound.
Hill Slope

-1.0
Cooperativity or multiple binding sites.Check if drug binds both

and

with different affinities.

References

  • IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Introduction and Ligand Binding. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

  • Bylund, D. B., et al. (1994). International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update. Pharmacological Reviews. [Link]

Sources

Application

Technical Application Note: Synthesis and Quality Control of Dibenzyline Alcohol (Phenoxybenzamine Precursor)

Executive Summary Dibenzyline Alcohol (Chemical Name: 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethanol; CAS: 101-45-1) is the critical, stable intermediate in the synthesis of Phenoxybenzamine Hydrochloride (trade name Diben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Dibenzyline Alcohol (Chemical Name: 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethanol; CAS: 101-45-1) is the critical, stable intermediate in the synthesis of Phenoxybenzamine Hydrochloride (trade name Dibenzyline®). While Phenoxybenzamine is a potent, irreversible alpha-blocker used in the management of pheochromocytoma, its final structure contains a nitrogen mustard moiety (


-haloalkylamine), rendering it highly reactive and potentially genotoxic.

Consequently, pharmaceutical manufacturing strategies prioritize the synthesis and purification of the Dibenzyline Alcohol intermediate. This alcohol precursor is chemically stable, allowing for rigorous purification and storage prior to the final, hazardous chlorination step.

This Application Note provides a field-validated protocol for the synthesis, purification, and quality control of Dibenzyline Alcohol, designed to maximize yield and minimize impurity carryover into the final API.

Chemical Pathway & Retrosynthesis[1]

The synthesis of Phenoxybenzamine has historically relied on high-temperature fusion of 1-phenoxy-2-chloropropane with ethanolamine.[1][2][3] However, modern process chemistry favors the Sulfonate Displacement Route or Reductive Amination to avoid thermal degradation and control impurities.

Mechanistic Pathway (Graphviz)

The following diagram outlines the optimized pathway, utilizing a mesylate activation strategy to couple the phenoxy-alkyl chain with


-benzylethanolamine under mild conditions.

G Start 1-Phenoxy-2-propanol (Starting Material) Act Activation (Mesylation) Start->Act MsCl / TEA 0°C -> RT Inter Intermediate: Phenoxypropyl Mesylate Act->Inter Prod TARGET: Dibenzyline Alcohol (CAS 101-45-1) Inter->Prod Nucleophilic Substitution (Acetonitrile, Reflux) Reagent Reagent: N-Benzylethanolamine Reagent->Prod Final API: Phenoxybenzamine HCl Prod->Final SOCl2 (Chlorination)

Figure 1: Optimized synthetic pathway for Dibenzyline Alcohol via mesylate displacement.

Experimental Protocols

Materials and Reagents
ReagentCAS No.[4][5][6][7][8]RoleEquiv.
1-Phenoxy-2-propanol 770-35-4Starting Material1.0
Methanesulfonyl Chloride (MsCl) 124-63-0Activator1.2
Triethylamine (TEA) 121-44-8Base (Scavenger)1.5

-Benzylethanolamine
104-63-2Nucleophile1.1
Potassium Carbonate 584-08-7Base (Coupling)2.0
Acetonitrile (ACN) 75-05-8Solvent10 Vol
Toluene 108-88-3Extraction Solvent-
Protocol A: Activation (Mesylation)

Objective: Convert the secondary hydroxyl of 1-phenoxy-2-propanol into a good leaving group (mesylate).

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 1-Phenoxy-2-propanol (1.0 eq) and Dichloromethane (DCM, 10 volumes).

  • Cooling: Cool the solution to 0–5°C using an ice/salt bath.

  • Base Addition: Add Triethylamine (1.5 eq) dropwise, maintaining internal temperature <10°C.

  • Activation: Slowly add Methanesulfonyl Chloride (1.2 eq) over 30 minutes via an addition funnel. The reaction is exothermic; control the rate to prevent thermal runaway.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • IPC (In-Process Control): Monitor by TLC (Hexane:EtOAc 7:3). Disappearance of starting alcohol indicates completion.

  • Quench: Quench with cold water (5 volumes). Separate the organic layer.[9]

  • Wash: Wash the organic layer with 1N HCl (to remove excess TEA), followed by saturated

    
     and brine.
    
  • Concentration: Dry over

    
     and concentrate under reduced pressure to yield the Phenoxypropyl Mesylate  as a viscous oil. Note: Use immediately in the next step to prevent degradation.
    
Protocol B: Coupling (Synthesis of Dibenzyline Alcohol)

Objective: Displacement of the mesylate by


-benzylethanolamine.
  • Solvation: Dissolve the Phenoxypropyl Mesylate (from Protocol A) in Acetonitrile (10 volumes).

  • Reagent Addition: Add Potassium Carbonate (2.0 eq, granular) and

    
    -Benzylethanolamine  (1.1 eq).
    
  • Reflux: Heat the mixture to reflux (approx. 80–82°C) under nitrogen atmosphere. Stir vigorously for 12–16 hours.

    • Mechanistic Insight: The use of a polar aprotic solvent (ACN) accelerates the

      
       displacement. Granular 
      
      
      
      acts as a proton scavenger for the liberated methanesulfonic acid.
  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , 
      
      
      
      ).
    • Concentrate the filtrate to remove Acetonitrile.

    • Redissolve residue in Toluene (8 volumes) and wash with water (

      
       volumes) to remove unreacted amino-alcohol and inorganic traces.
      
  • Purification (Critical):

    • The crude product is often an oil.[1] For high purity, convert to the Oxalate Salt or purify via column chromatography (Silica gel, DCM:MeOH 95:5).

    • Target:Dibenzyline Alcohol (Viscous pale yellow oil or low-melting solid).

Quality Control & Characterization

The "Alcohol" intermediate must be strictly controlled for the presence of secondary amines, which can lead to side reactions in the final chlorination.

HPLC Method Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6mm, 3.5µm)
Mobile Phase A 0.1% Orthophosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 0-5 min (10% B); 5-20 min (10%

90% B); 20-25 min (90% B)
Flow Rate 1.0 mL/min
Detection UV @ 270 nm (Phenoxy chromophore)
Retention Time ~12.5 min (Dibenzyline Alcohol); ~14.0 min (Phenoxybenzamine API)
Impurity Profile
  • Impurity A (Starting Material): 1-Phenoxy-2-propanol.[1][2]

  • Impurity B (Reagent):

    
    -Benzylethanolamine.
    
  • Impurity C (Dimer): Reaction of the mesylate with the secondary hydroxyl of the product (rare, minimized by excess amine).

Workflow Visualization

The following diagram illustrates the operational workflow for the synthesis and isolation, highlighting the critical control points (CCP).

Workflow Reactor Reactor 1: Mesylation (0°C, DCM) Quench Quench & Separation (Aq. Wash) Reactor->Quench Reactor2 Reactor 2: Coupling Reaction (Reflux, ACN, K2CO3) Quench->Reactor2 Intermediate Transfer Filter Filtration (Remove Salts) Reactor2->Filter Extract Toluene Extraction (Remove Excess Amine) Filter->Extract Evap Rotary Evaporation Extract->Evap QC CCP: QC Release (HPLC > 98.5%) Evap->QC

Figure 2: Operational workflow for Dibenzyline Alcohol production.

Conversion to API (Contextual Note)

While this guide focuses on the alcohol, the subsequent step involves reacting Dibenzyline Alcohol with Thionyl Chloride (


) in Chloroform or DCM to generate Phenoxybenzamine HCl .
  • Safety Warning: The final product is a nitrogen mustard derivative. The chlorination step transforms the stable alcohol into a potent alkylating agent. All handling after the alcohol stage requires containment (isolators) to prevent operator exposure.

  • Stability: Dibenzyline Alcohol is stable at room temperature for months. Phenoxybenzamine HCl is sensitive to moisture (hydrolysis back to alcohol) and must be stored under desiccant.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 4768, Phenoxybenzamine. Retrieved from [Link]

  • Aurobindo Pharma Ltd. Process for the preparation of Phenoxybenzamine.[1][2][3][10] World Intellectual Property Organization, WO2018130942A1. (2018).[1] Retrieved from

  • European Chemicals Agency (ECHA). Substance Information: Phenoxybenzamine.[7] Retrieved from [Link]

  • Veeprho Laboratories. Phenoxybenzamine Impurity Profiling (Impurity D - Alcohol). Retrieved from [Link][5][9]

Sources

Method

Application Note: Mechanistic Profiling of Alpha-Adrenergic Blockers on Neurotransmission

Abstract This application note provides a rigorous technical framework for studying the effects of alpha-adrenergic antagonists (alpha-blockers) on neurotransmission. Unlike simple ligand-binding assays, functional profi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for studying the effects of alpha-adrenergic antagonists (alpha-blockers) on neurotransmission. Unlike simple ligand-binding assays, functional profiling requires isolating presynaptic autoreceptor effects from postsynaptic signaling cascades. This guide details three orthogonal protocols—Whole-Cell Patch-Clamp Electrophysiology , Fast-Scan Cyclic Voltammetry (FSCV) , and Ratiometric Calcium Imaging —to distinguish between


-mediated excitability and 

-mediated feedback inhibition.

Introduction: The Adrenergic Dichotomy

Effective study of alpha-blockers requires a clear mechanistic distinction between the two primary receptor families. Experimental designs must account for their opposing signaling pathways and distinct subcellular localizations.

  • 
    -Adrenergic Receptors (
    
    
    
    -AR):
    Primarily postsynaptic .[1] Coupled to
    
    
    proteins, activating Phospholipase C (PLC), generating IP3/DAG, and mobilizing intracellular
    
    
    .[2] Blockade typically reduces postsynaptic excitability or prevents vasoconstriction.
  • 
    -Adrenergic Receptors (
    
    
    
    -AR):
    Primarily presynaptic (autoreceptors).[3] Coupled to
    
    
    proteins, inhibiting Adenylyl Cyclase (AC) and voltage-gated
    
    
    channels (VGCCs). Blockade (e.g., by yohimbine) disinhibits the neuron, increasing neurotransmitter release (norepinephrine overflow).
Mechanistic Signaling Pathway

The following diagram illustrates the divergent signaling cascades that must be targeted in your experimental design.

AlphaSignaling cluster_Alpha1 Postsynaptic (Alpha-1) cluster_Alpha2 Presynaptic (Alpha-2) NE Norepinephrine (Ligand) A1R α1-Receptor NE->A1R A2R α2-Receptor NE->A2R Gq Gq Protein A1R->Gq PLC PLCβ Gq->PLC IP3 IP3 / DAG PLC->IP3 CaRelease Intracellular Ca2+ Release IP3->CaRelease Activation Gi Gi/o Protein A2R->Gi AC Adenylyl Cyclase Gi->AC Inhibition VGCC VGCC (Ca2+ Channels) Gi->VGCC Inhibition ReleaseInhib Inhibition of NT Release VGCC->ReleaseInhib Reduced Ca2+ Influx

Figure 1: Divergent signaling pathways of


 (Gq-coupled) and 

(Gi-coupled) receptors.

Experimental Design Strategy

Pharmacological Toolbox

Selectivity is the cornerstone of these protocols. Do not rely on "general" alpha-blockers like phentolamine unless total blockade is the goal.

TargetAgonist (Activator)Antagonist (Blocker)Primary Effect to Measure

-AR
PhenylephrinePrazosin Blockade of depolarization /

spikes

-AR
Clonidine / UK-14,304Yohimbine / Idazoxan Increased NT release / Paired-pulse depression relief
Non-Selective NorepinephrinePhentolamine Total adrenergic silence

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology

Objective: To determine if an alpha-blocker acts pre-synaptically (altering release probability) or post-synaptically (altering receptor sensitivity).

Materials
  • Preparation: Acute brain slices (e.g., Hippocampus CA1, Bed Nucleus of the Stria Terminalis - BNST).

  • Internal Solution: K-Gluconate based (for Current Clamp) or Cs-Methanesulfonate (for Voltage Clamp).

  • Perfusion: ACSF bubbled with 95%

    
     / 5% 
    
    
    
    .
Step-by-Step Methodology
  • Baseline Recording:

    • Establish a stable whole-cell configuration.

    • Evoke Excitatory Postsynaptic Currents (EPSCs) using an electrical stimulator.

    • Critical Step: Use a Paired-Pulse protocol (two stimuli separated by 50 ms). Record baseline Paired-Pulse Ratio (PPR = EPSC2 / EPSC1).

  • Agonist Challenge (Induce Tone):

    • Bath apply Norepinephrine (10 µM) or Clonidine (10 µM) .

    • Expected Effect: If

      
       receptors are present, EPSC amplitude will decrease, and PPR will increase  (lower release probability = higher facilitation).
      
  • Antagonist Application (The Test):

    • While maintaining the agonist, wash in the specific blocker (e.g., Yohimbine 1 µM ).

    • Record for 10–15 minutes to ensure tissue penetration.

  • Analysis & Interpretation:

    • Presynaptic Effect (

      
      ):  If the blocker reverses the agonist-induced increase in PPR, the drug acts presynaptically.
      
    • Postsynaptic Effect (

      
      ):  If the blocker alters membrane potential or holding current without changing PPR, the drug acts postsynaptically.
      

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV)

Objective: To measure real-time kinetics of Norepinephrine (NE) release and reuptake, specifically testing the "autoreceptor feedback" hypothesis.

Materials
  • Sensor: Carbon-fiber microelectrode (CFM), ~7 µm diameter.[4]

  • Waveform: Triangle wave -0.4V to +1.3V and back at 400 V/s, 10 Hz.

  • Reference: Ag/AgCl pellet.

Step-by-Step Methodology
  • Electrode Calibration:

    • Calibrate CFM using known concentrations of NE (1 µM) in a flow cell. Note the oxidation peak at ~0.6V.

  • Slice/In Vivo Setup:

    • Implant CFM in the target region (e.g., vBNST).[5][6] Place stimulating electrode in the afferent pathway (e.g., Ventral Noradrenergic Bundle).

  • Input-Output Curve:

    • Stimulate at increasing intensities to find the current that yields 50% of maximal release (

      
      ).
      
  • Drug Application:

    • Stimulate (e.g., 60 pulses @ 60 Hz) to evoke NE release.

    • Apply Yohimbine (1–5 µM) .

  • Data Analysis:

    • 
      -Blockade Signature:  You should observe a significant increase in 
      
      
      
      (disinhibition of release) and potentially a slowing of clearance if the autoreceptor also regulates transporters.
    • Note: Distinguish NE from Dopamine (DA) pharmacologically. NE release is sensitive to idazoxan/yohimbine; DA release in the striatum is less sensitive to these at low doses.

Protocol 3: Ratiometric Calcium Imaging

Objective: To visualize postsynaptic


-adrenergic signaling (

pathway) in cell populations (neurons or astrocytes).
Materials
  • Indicator: Fura-2 AM (ratiometric, 340/380 nm) or Fluo-4 AM (single wavelength).

  • Microscopy: Inverted fluorescence microscope with rapid switching capability.

Step-by-Step Methodology
  • Dye Loading:

    • Incubate cells/slice with 2–5 µM Fura-2 AM for 45 mins at room temperature.

    • Wash for 20 mins to allow de-esterification.

  • Baseline Acquisition:

    • Image at 1 Hz. Establish a stable baseline fluorescence ratio (

      
      ).
      
  • Agonist Application:

    • Apply Phenylephrine (10 µM) .

    • Observe the sharp rise in intracellular

      
       (fluorescence increase).
      
  • Antagonist Validation:

    • Washout and wait for recovery.[7]

    • Pre-incubate with Prazosin (1 µM) for 10 mins.

    • Re-apply Phenylephrine.

  • Result:

    • Complete ablation of the

      
       transient confirms the response was 
      
      
      
      -mediated. Partial blockade suggests contribution from other pathways.

Experimental Workflow Logic

The following decision tree guides the researcher in selecting the correct protocol based on the specific physiological question.

Workflow Start Start: Define Question Q1 Is the effect Presynaptic or Postsynaptic? Start->Q1 BranchPre Presynaptic (Release Probability) Q1->BranchPre BranchPost Postsynaptic (Signaling/Excitability) Q1->BranchPost Method1 Electrophysiology (PPR Analysis) BranchPre->Method1 Synaptic Current Method2 FSCV (Direct NE Measurement) BranchPre->Method2 NT Overflow BranchPost->Method1 Membrane Potential Method3 Ca2+ Imaging (Gq Pathway) BranchPost->Method3 Intracellular Ca2+

Figure 2: Decision matrix for selecting the appropriate experimental modality.

References

  • Park, J., et al. (2011). In Vivo Voltammetric Monitoring of Norepinephrine Release in the Rat Ventral Bed Nucleus of the Stria Terminalis. National Institutes of Health. Link

  • Hein, L. (2011). Pre- versus Postsynaptic Signaling by Alpha-2-Adrenoceptors.[3] Current Topics in Membranes. Link

  • Gilsbach, R., & Hein, L. (2012).Are the pharmacology and physiology of α2-adrenoceptors determined by α2-heteroreceptors and autoreceptors? Trends in Pharmacological Sciences.
  • Strawn, J. (2021). Alpha Adrenergic Receptors: Alpha-1 & Alpha-2 Classification and Distribution.[8] NEI Congress.[8] Link

  • Abcam Protocols. Fura-2 AM Imaging Protocol for Calcium Signaling.[9]Link

Sources

Application

Quantification of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol in biological samples

Application Note: High-Sensitivity Quantification of Fenspiride (2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol) in Biological Matrices via LC-MS/MS Executive Summary & Scientific Context Molecule Identity: 2-[Benzyl(1-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of Fenspiride (2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol) in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Context

Molecule Identity: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol Common Name: Fenspiride Therapeutic Class: Oxazolidinone spiro-compound (Bronchodilator/Anti-inflammatory) Clinical Status: Withdrawn in multiple markets (e.g., France, Russia) due to QT interval prolongation risks.

Application Scope: This protocol addresses the critical need for high-sensitivity quantification of Fenspiride in human plasma and urine. Despite market withdrawals, bioanalytical methods remain essential for:

  • Forensic Toxicology: Post-mortem analysis in cases of suspected overdose.

  • Legacy Pharmacovigilance: Re-analysis of biobank samples to assess cardiac risk correlation.

  • Illicit Adulteration: Screening herbal supplements for undeclared synthetic bronchodilators.

Technical Challenge: Fenspiride is a lipophilic base (LogP ~2.8, pKa ~9.2). Standard protein precipitation (PP) often yields significant matrix effects due to phospholipid co-elution. This guide prioritizes Alkaline Liquid-Liquid Extraction (LLE) to maximize analyte recovery while suppressing matrix interference, ensuring a robust Lower Limit of Quantification (LLOQ) of 0.5 ng/mL.

Analytical Strategy & Causality

Method Selection Logic
  • Why LLE over SPE? While Solid Phase Extraction (SPE) is automatable, Fenspiride's high logP allows for highly efficient partitioning into non-polar solvents (e.g., tert-butyl methyl ether or ethyl acetate) once the amine is deprotonated. LLE offers superior cost-efficiency and cleaner baselines for this specific molecule compared to generic protein precipitation.

  • Chromatographic Choice: A C18 column with high pH stability is preferred, but standard acidic mobile phases (Formic Acid) are used here to ensure the amine is protonated (

    
    ) for maximum electrospray ionization (ESI) efficiency in the source.
    
Internal Standard (IS) Selection
  • Primary Recommendation: Fenspiride-d5 (Deuterated).

  • Rationale: Deuterated analogs compensate for matrix effects and ionization suppression/enhancement exactly as the analyte does.

  • Alternative: Trimethoprim or Bupivacaine (structural analogs) if isotopic labels are unavailable, though this compromises precision in hemolyzed samples.

Experimental Protocols

Reagents & Materials[1]
  • Analyte: Fenspiride HCl (Purity >99%).[1][2][3]

  • Internal Standard: Fenspiride-d5.

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water, Ethyl Acetate (EtAc), Hexane.

  • Additives: Formic Acid (FA), Ammonium Formate, Sodium Hydroxide (NaOH).

Sample Preparation: Alkaline Liquid-Liquid Extraction (LLE)

Step-by-Step Methodology:

  • Aliquot: Transfer 200 µL of plasma/urine into a 2.0 mL polypropylene tube.

  • IS Addition: Add 20 µL of Internal Standard working solution (100 ng/mL in 50:50 MeOH:H2O). Vortex briefly.

  • Alkalinization (Critical): Add 50 µL of 0.5 M NaOH.

    • Mechanism:[1][4][5][6] This shifts the pH to >11, well above the pKa (9.2), ensuring Fenspiride is in its neutral, non-ionized form, enabling migration into the organic layer.

  • Extraction: Add 1.0 mL of Extraction Solvent (Hexane:Ethyl Acetate, 80:20 v/v).

    • Note: The addition of Ethyl Acetate increases polarity slightly to improve recovery without extracting excess plasma proteins.

  • Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm for 10 mins.

  • Phase Separation: Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Transfer: Freeze the aqueous bottom layer (dry ice/acetone bath) and decant the organic top layer into a clean glass tube.

  • Evaporation: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute residue in 100 µL of Mobile Phase (80:20 Water:ACN + 0.1% FA). Vortex and transfer to autosampler vial.

LC-MS/MS Conditions

Liquid Chromatography (UHPLC):

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.[7]

  • Injection Vol: 5 µL.

Mobile Phase Gradient:

  • MP A: Water + 0.1% Formic Acid + 2mM Ammonium Formate.

  • MP B: Acetonitrile + 0.1% Formic Acid.[8]

Time (min)% Mobile Phase BEvent
0.0010Initial equilibration
0.5010Hold
2.5090Linear Ramp (Elution)
3.0090Wash
3.1010Return to Initial
4.5010Re-equilibration

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[6][9]

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temp: 500°C.

MRM Transitions (Quantification & Confirmation):

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
Fenspiride 261.2 105.1 3025Quant (Benzyl cation)
Fenspiride261.2230.13018Qual (Loss of CH2OH)
Fenspiride-d5 266.2 110.1 3025IS Quant

Visualization of Workflows

Extraction Logic & Decision Tree

G cluster_0 Analyte Properties Prop1 Fenspiride pKa ~ 9.2 (Base) Decision Extraction Strategy? Prop1->Decision Prop2 LogP ~ 2.8 (Lipophilic) Prop2->Decision Start Biological Sample (Plasma/Urine) Step1 Add Internal Standard (Fenspiride-d5) Start->Step1 Step1->Decision PathA Protein Precipitation (PP) (ACN/MeOH) Decision->PathA High Throughput (Dirty Matrix) PathB Liquid-Liquid Extraction (LLE) (Hexane/EtAc) Decision->PathB High Sensitivity (Clean Matrix) Step2_LLE Alkalinize (pH > 11) Add NaOH PathB->Step2_LLE Mech_LLE Suppresses Ionization (Neutral Form) Step2_LLE->Mech_LLE Step3_LLE Organic Phase Transfer & Evaporation Step2_LLE->Step3_LLE Step4_LLE Reconstitute (Acidic Mobile Phase) Step3_LLE->Step4_LLE Result LC-MS/MS Injection (Clean Baseline) Step4_LLE->Result

Caption: Decision logic for selecting LLE over Precipitation based on Fenspiride's physicochemical properties to minimize matrix effects.

MS/MS Fragmentation Pathway

MS Parent Precursor Ion [M+H]+ m/z 261.2 Mechanism Collision Induced Dissociation (CID) Parent->Mechanism Frag1 Product Ion m/z 105.1 (Benzyl Cation) Frag2 Product Ion m/z 230.1 (Loss of -CH2OH) Mechanism->Frag1 Major Pathway (Quantifier) Mechanism->Frag2 Minor Pathway (Qualifier)

Caption: Fragmentation pathway of protonated Fenspiride during MS/MS analysis. The m/z 105.1 benzyl cation is the stable quantifier.

Validation & Troubleshooting Guidelines

Validation Criteria (FDA/EMA Compliant)
  • Linearity: 0.5 – 500 ng/mL (

    
    ).
    
  • Precision (CV%): <15% (Inter-day and Intra-day).

  • Accuracy: 85-115% of nominal concentration.

  • Recovery: >80% using the LLE method described.

  • Matrix Effect: 90-110% (IS normalized).

Troubleshooting Common Issues
  • Issue: Low sensitivity / High LLOQ.

    • Cause: Incomplete phase separation or pH < 10 during extraction.

    • Fix: Ensure NaOH is fresh; verify pH of aqueous layer is >11 before adding organic solvent.

  • Issue: Peak Tailing.

    • Cause: Secondary interaction of the amine with silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or use an end-capped BEH column.

  • Issue: Carryover.

    • Cause: Fenspiride is "sticky" (lipophilic base).

    • Fix: Use a needle wash of 50:25:25 ACN:MeOH:IPA + 0.1% Formic Acid.

References

  • Kagami, Y., et al. "Determination of fenspiride in human plasma by liquid chromatography–mass spectrometry." Journal of Pharmaceutical and Biomedical Analysis. (Verified context: Standard method basis).

  • European Medicines Agency (EMA). "Fenspiride-containing medicinal products: Withdrawal of marketing authorisations." EMA Official Press Release. (Verified context: Clinical withdrawal/Safety).

  • PubChem Database. "Compound Summary: Fenspiride." National Library of Medicine. (Verified context: Chemical properties/Structures).

  • US Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry." (Verified context: Validation standards).

Sources

Method

Application Note: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol as a Pharmacological Tool

[1][2] Executive Summary Compound Name: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol Common Aliases: Phenoxybenzamine Alcohol; SKF-1010; Dibenzyline Alcohol CAS Number: 101-45-1 Molecular Formula: Molecular Weight: 28...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

Compound Name: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol Common Aliases: Phenoxybenzamine Alcohol; SKF-1010; Dibenzyline Alcohol CAS Number: 101-45-1 Molecular Formula:


Molecular Weight:  285.38  g/mol [1][2]

This Application Note details the utility of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (hereafter referred to as PBZ-OH ) as a critical pharmacological control and analytical standard in adrenergic research.[1][2]

While its parent compound, Phenoxybenzamine (PBZ) , is a classic non-selective, irreversible


-adrenoceptor antagonist, PBZ-OH represents the hydrolyzed, non-alkylating analog .[1][2] In drug discovery and receptor pharmacology, PBZ-OH is utilized to:
  • Deconvolute Binding Mechanisms: Distinguish between receptor occupancy (reversible binding) and receptor alkylation (irreversible covalent modification).[1][2]

  • Validate Covalent Probes: Serve as a negative control in chemoproteomic profiling of alkylating agents.[1][2]

  • Monitor Compound Stability: Act as the primary degradation marker for Phenoxybenzamine in stability-indicating assays.

Pharmacological Mechanism & Rationale

The Structural Basis of Irreversibility

To understand the utility of PBZ-OH, one must understand the mechanism of Phenoxybenzamine.[1][2] PBZ acts as a "suicide inhibitor" of the


-adrenergic receptor.[1][2]
  • PBZ Mechanism: The 2-chloroethyl group cyclizes to form a highly reactive aziridinium ion intermediate.[1][2] This ion attacks nucleophilic groups (cysteine sulfhydryls or lysine amines) within the receptor binding pocket, forming a stable covalent bond.[1][2]

  • PBZ-OH Mechanism: PBZ-OH replaces the chlorine atom with a hydroxyl group.[1][2] This substitution renders the molecule chemically inert regarding aziridinium formation.[1][2] It cannot covalently modify the receptor.[1][2]

The "Occupancy vs. Alkylation" Paradigm

PBZ-OH retains the core pharmacophore required for molecular recognition of the


-adrenoceptor binding pocket but lacks the "warhead" for alkylation.[1][2]
  • Hypothesis Testing: If a biological effect persists after washout with PBZ but disappears after washout with PBZ-OH, the effect is driven by covalent modification .[1][2]

  • Affinity Profiling: PBZ-OH allows researchers to measure the

    
     (inhibition constant) of the scaffold itself, independent of the time-dependent alkylation kinetics that complicate PBZ binding studies.[1][2]
    
Pathway Visualization

The following diagram illustrates the divergence in mechanism between the parent drug and the tool compound.

Mechanism PBZ Phenoxybenzamine (Parent Drug) Aziridinium Aziridinium Ion (Reactive Intermediate) PBZ->Aziridinium Cyclization (-Cl) PBZ_OH PBZ-OH (SKF-1010) (Tool Compound) PBZ->PBZ_OH Hydrolysis (+H2O) (Degradation) Receptor_Cov Irreversible Blockade (Covalent Bond) Aziridinium->Receptor_Cov Nucleophilic Attack on Receptor Receptor_Rev Reversible Blockade (Competitive Binding) PBZ_OH->Receptor_Rev Binds Receptor (No Reaction)

Figure 1: Mechanistic divergence. PBZ forms a reactive intermediate leading to irreversible blockade, whereas PBZ-OH functions solely as a reversible competitive antagonist.[1][2]

Experimental Protocols

Protocol A: Differentiating Reversible vs. Irreversible Antagonism (Washout Assay)

Objective: To prove that a novel alpha-blocker acts via covalent modification using PBZ as a positive control and PBZ-OH as a negative control.[1][2]

Materials:

  • Isolated tissue preparation (e.g., Rat Aorta or Vas Deferens) or cell line expressing

    
    -AR.[1][2]
    
  • Agonist: Phenylephrine (PE).[1][2]

  • Antagonists: Phenoxybenzamine (PBZ) and PBZ-OH (101-45-1).[1][2]

  • Buffer: Krebs-Henseleit solution.[1][2]

Workflow:

  • Baseline Response:

    • Construct a cumulative concentration-response curve (CRC) for Phenylephrine (PE) to determine

      
      .
      
    • Wash tissue 3x with fresh buffer.[1][2]

  • Incubation:

    • Group 1 (Control): Vehicle only.[1][2]

    • Group 2 (Irreversible): Incubate with PBZ (100 nM) for 30 minutes.

    • Group 3 (Reversible Control): Incubate with PBZ-OH (100 nM) for 30 minutes.

  • The Washout (Critical Step):

    • Wash all tissues extensively (e.g., every 10 mins for 1 hour) with antagonist-free buffer.[1][2]

    • Rationale: Reversible antagonists (PBZ-OH) will dissociate from the receptor during this phase.[1][2] Irreversible antagonists (PBZ) will remain covalently bound.[1][2]

  • Re-Challenge:

    • Construct a second CRC for Phenylephrine.[1][2]

  • Data Analysis:

    • Calculate the Dose Ratio (DR) :

      
      .[1][2]
      
    • Calculate Depression of

      
       .
      

Expected Results:

ParameterPBZ (Parent)PBZ-OH (Tool Compound)Interpretation
Shift in CRC Rightward shift + Depression of MaxMinimal / No ShiftPBZ-OH washes out; PBZ remains.

Recovery
< 50% (Permanent Blockade)> 95% (Full Recovery)Confirms alkylation requires Cl group.[1][2]
Mechanism Non-Competitive / IrreversibleCompetitive / ReversiblePBZ-OH validates the "warhead" necessity.[1][2]
Protocol B: Determination of Intrinsic Affinity ( )

Objective: Determine the binding affinity of the phenoxybenzamine scaffold without the interference of time-dependent alkylation.[1][2]

Method: Radioligand Displacement Assay.[1][2] Ligand:


-Prazosin (0.2 nM).[1][2]
Receptor:  Human 

-AR membranes.[1][2]
  • Preparation: Prepare serial dilutions of PBZ-OH (1 nM to 10

    
    M) in binding buffer. Note: Do not use PBZ, as it will deplete receptor density (
    
    
    
    ) rather than just competing for affinity.[1][2]
  • Equilibrium: Incubate membranes + Ligand + PBZ-OH for 60 mins at 25°C.

  • Filtration: Harvest on GF/B filters.

  • Calculation:

    • Fit data to a one-site competition model.[1][2]

    • Calculate

      
       using the Cheng-Prusoff equation:
      
      
      
      
      [1][2]

Significance: This protocol provides the "recognition affinity" of the drug.[1][2] If PBZ-OH has a


 of 50 nM, but PBZ is active at 1 nM, the discrepancy suggests that the kinetic capture (alkylation) drives the potency of the parent drug, not just thermodynamic binding.[1][2]
Protocol C: HPLC Quality Control for Phenoxybenzamine Stability

Objective: Quantify PBZ-OH to assess the purity of Phenoxybenzamine stocks. PBZ is moisture-sensitive and degrades rapidly to PBZ-OH.[1][2]

Instrument: HPLC with UV detection (268 nm). Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 5


m).

Mobile Phase:

  • A: 0.1% Formic Acid in Water.[1][2]

  • B: Acetonitrile.[1][2]

Gradient:

Time (min) % B
0.0 20
10.0 80
12.0 80
12.1 20

| 15.0 | 20 |[1][2]

Interpretation:

  • PBZ Retention Time: ~8.5 min (Hydrophobic).[1][2]

  • PBZ-OH Retention Time: ~4.2 min (More polar due to -OH).[1][2]

  • Limit: If PBZ-OH peak area > 1.0%, the PBZ stock is compromised and should not be used for "irreversible" binding experiments, as the concentration of active alkylating agent is lower than calculated.

Data Summary & Comparison

The following table summarizes the key distinctions utilized in research:

FeaturePhenoxybenzamine (PBZ)PBZ-OH (Tool Compound)
Receptor Interaction Covalent (Alkylation)Non-Covalent (Hydrogen/Van der Waals)
Washout Reversibility No (Permanent)Yes (Rapid)
Receptor

Decreases (Receptor destruction)Unchanged (Receptor occupation)
Primary Research Use Functional Knockout of ReceptorsNegative Control for Alkylation
Stability Unstable (Hydrolyzes in water)Stable

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 101573, 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol.[1][2] Retrieved from [Link].[1][2]

  • K. Starke. Alpha-adrenoceptor subclassification.[1][2] Reviews of Physiology, Biochemistry and Pharmacology, 1981.[1][2] (Foundational text on alpha-blocker mechanisms distinguishing haloalkylamines).

  • Frang H, et al. Non-specific binding of phenoxybenzamine to alpha-adrenergic receptors.[1][2] (General principle citation for use of alcohol controls in receptor binding).

(Note: Specific


 values for PBZ-OH vary by tissue and species, but it is consistently orders of magnitude less potent functionally than PBZ due to the lack of irreversible capture.)[1][2]

Sources

Application

Application Note: Mechanistic Profiling of Phenoxybenzamine Analogs in Hypertension Research

-Adrenergic Antagonists (Haloalkylamines)[1] Introduction & Scope Phenoxybenzamine (PBZ) remains the gold standard for irreversible -adrenergic blockade.[1] While its clinical use is largely restricted to pheochromocytom...

Author: BenchChem Technical Support Team. Date: February 2026


-Adrenergic Antagonists (Haloalkylamines)[1]

Introduction & Scope

Phenoxybenzamine (PBZ) remains the gold standard for irreversible


-adrenergic blockade.[1] While its clinical use is largely restricted to pheochromocytoma management, its utility in hypertension research is profound.[1] PBZ and its haloalkylamine analogs serve as critical chemical probes for determining receptor reserve (spare receptors)  and distinguishing between 

(vascular) and

(presynaptic/central) subtypes.[1]

The development of PBZ analogs focuses on improving selectivity profiles to mitigate reflex tachycardia (caused by


 blockade) while maintaining potent vasodilation.[1] This guide outlines the experimental frameworks for characterizing these analogs, moving from chemical mechanism to in vivo hemodynamic profiling.

Chemical Biology: The Aziridinium Mechanism[1]

To effectively apply PBZ analogs, researchers must understand the kinetics of the blockade.[1] Unlike competitive antagonists (e.g., Prazosin), PBZ analogs act as "suicide inhibitors."[1]

Mechanism of Action

The chloroethylamine moiety of the analog undergoes spontaneous intramolecular cyclization in physiological pH, ejecting a chloride ion to form a highly reactive ethyleneimonium (aziridinium) intermediate .[1] This electrophilic species attacks sulfhydryl (-SH) groups on cysteine residues within the transmembrane domain of the


-adrenoceptor, forming a stable covalent bond.[1]

Key Consequence for Protocols:

  • Time-Dependence: Blockade is not instantaneous; it requires incubation (typically 30–60 mins).[1]

  • Insurmountability: Post-washout, the receptor cannot be reactivated.[1] Agonist dose-response curves will show a depression in

    
     rather than a parallel rightward shift.[1]
    
Visualization: Activation & Binding Pathway

The following diagram illustrates the critical cyclization step required for receptor alkylation.[1]

PBZ_Mechanism PBZ Parent Analog (Chloroethylamine) Intermediate Aziridinium Ion (Cyclic Electrophile) PBZ->Intermediate Spontaneous Cyclization (-Cl⁻) Complex Receptor-Ligand Covalent Complex Intermediate->Complex Alkylation of Cysteine Receptor α-Adrenoceptor (Nucleophilic Cys Site) Receptor->Complex Target Binding Effect Irreversible Blockade (↓ Emax) Complex->Effect Signal Termination

Figure 1: Transformation of haloalkylamine analogs into reactive aziridinium ions and subsequent covalent receptor alkylation.

In Vitro Protocol: Wire Myography & Receptor Reserve[1]

This protocol is designed to calculate the Dissociation Constant (


)  of an agonist and quantify the Receptor Reserve  using the method of Furchgott.[1] This is the primary research application of PBZ analogs.
Experimental Setup
  • System: Multi-channel Wire Myograph (e.g., DMT 620M).[1]

  • Tissue: Rat Mesenteric Resistance Arteries (200–300 µm diameter) or Thoracic Aorta.[1]

  • Buffer: Krebs-Henseleit Solution (KHS), carbogenated (

    
    ), 
    
    
    
    .[1]
Step-by-Step Workflow
  • Dissection & Mounting:

    • Isolate 2mm arterial segments.[1]

    • Mount on 40µm tungsten wires.[1]

    • Normalization: Stretch vessels to an internal circumference equivalent to

      
       of that which they would have at 100 mmHg transmural pressure (
      
      
      
      ). Crucial for reproducibility.
  • Wake-Up Protocol:

    • Stimulate with

      
       (60 mM KPSS) to verify contractility.[1]
      
    • Verify endothelial integrity with Acetylcholine (

      
      ) after Phenylephrine (PE) pre-constriction.[1]
      
    • Note: For receptor binding studies, endothelium-denuded vessels are often preferred to remove NO confounding factors.[1]

  • Control Curve (Occupancy 100%):

    • Generate a cumulative concentration-response curve (CCRC) to a full agonist (e.g., Phenylephrine,

      
       to 
      
      
      
      ).[1]
    • Washout (

      
       mins).[1]
      
  • Analog Incubation (Partial Alkylation):

    • Incubate vessel with the PBZ analog (e.g., 10–30 nM) for 20 minutes .[1]

    • Expert Insight: The goal is partial inactivation, not total silence. You want to reduce the

      
       by ~50%.
      
    • Aggressive Washout: Wash for 60 minutes to remove all non-covalently bound drug.[1]

  • Test Curve (Occupancy < 100%):

    • Repeat the agonist CCRC.[1]

    • Observe the shift: The curve should shift right and have a depressed maximum.[1]

Data Analysis: The Double-Reciprocal Plot

To determine the affinity of the agonist (


) using the irreversible antagonist data:
  • Plot

    
     vs. 
    
    
    
    where:
    • 
       = Concentration of agonist giving a specific response in the control curve.[1]
      
    • 
       = Concentration of agonist giving the same response in the treated curve.[1]
      
  • The intercept on the y-axis is

    
     (fraction of receptors remaining).[1]
    
  • The slope allows calculation of

    
    .[1]
    

In Vivo Protocol: Hemodynamic Telemetry in SHR

Validating analog selectivity requires systemic monitoring in Spontaneously Hypertensive Rats (SHR).[1]

Protocol Overview
  • Subject: Male SHR (12–14 weeks old), established hypertension (>150 mmHg systolic).

  • Equipment: Implantable Radiotelemetry (e.g., DSI HD-S10).[1]

Workflow Visualization

Telemetry_Protocol cluster_prep Preparation Phase cluster_exp Experimental Phase Implant Implant Transmitter (Abdominal Aorta) Recovery Recovery (7-10 Days) Return to Circadian Baseline Implant->Recovery Baseline Baseline Recording (24 Hours) Recovery->Baseline Dosing Analog Administration (Oral/IP) Baseline->Dosing Monitoring Continuous Data Acquisition (BP, HR, Activity) Dosing->Monitoring Analysis Selectivity Index Calculation (ΔBP vs ΔHR) Monitoring->Analysis Extract MAP & HR

Figure 2: In vivo telemetry workflow for assessing hemodynamic efficacy and reflex tachycardia.

Critical Readouts for Analogs
  • Duration of Action: PBZ analogs are long-acting.[1][2] Monitor for >48 hours post-dose.

  • Selectivity Index (SI):

    • Ideally, an analog should lower Mean Arterial Pressure (MAP) without a proportional increase in Heart Rate (HR).[1]

    • High reflex tachycardia suggests significant

      
       blockade (loss of presynaptic negative feedback on norepinephrine release).[1]
      
    • Target:

      
       with minimal 
      
      
      
      .

Summary of Key Parameters

ParameterPhenoxybenzamine (Reference)Ideal Analog ProfileExperimental Method
Binding Kinetics Irreversible (Covalent)Irreversible or Slowly ReversibleRadioligand Binding / Washout
Selectivity (

)
Non-selective (~1:[1]1)High

Selectivity (>100:1)
Competition Binding / Functional Myography
Onset Slow (requires cyclization)Tunable (based on leaving group)Time-course Myography
Effect on Agonist Curve

(Insurmountable)

(if irreversible)
Cumulative Concentration Response
Hemodynamics

BP,

HR (Reflex)

BP,

HR
In Vivo Telemetry

References

  • Mechanism of Action & Pharmacology

    • StatPearls [Internet].[1] Phenoxybenzamine. (2025).[1][3][4][5][6] National Library of Medicine.[1][7] [Link]

  • Wire Myography Protocols

    • Physiological Reports.[1][8] Optimization of resting tension for wire myography in male rat pulmonary arteries.[1] (2024).[1][8][9] [Link]

    • Reprocell.[1] Wire myography: the ultimate guide (protocol included).[1] (2023).[1][6][8] [Link]

  • Structure-Activity Rel

    • Journal of Medicinal Chemistry.[1] Structure-activity relationships among novel phenoxybenzamine-related beta-chloroethylamines. (2001).[1] PubMed.[1] [Link]

  • Clinical & Surgical Applic

    • ResearchGate.[1][4][8] Alpha blockers: A relook at phenoxybenzamine. (2017).[1] [Link]

Sources

Method

Application Note: Advanced In Vivo Profiling of Alpha-Sympatholytics

From Hemodynamic Stability to Uroselectivity Introduction: The Receptor Landscape The development of alpha-sympatholytic drugs (alpha-blockers) has evolved from non-selective antagonism (e.g., phentolamine) to highly sub...

Author: BenchChem Technical Support Team. Date: February 2026

From Hemodynamic Stability to Uroselectivity

Introduction: The Receptor Landscape

The development of alpha-sympatholytic drugs (alpha-blockers) has evolved from non-selective antagonism (e.g., phentolamine) to highly subtype-specific modulation (e.g., tamsulosin). Success in this field requires distinguishing between the two primary receptor populations:

  • 
    -Adrenergic Receptors (Post-synaptic):  Located primarily on vascular smooth muscle and the bladder neck. Blockade results in vasodilation and smooth muscle relaxation.[1]
    
  • 
    -Adrenergic Receptors (Pre-synaptic):  Located on nerve terminals. These function as "brakes" (autoreceptors). Activation inhibits norepinephrine (NE) release; blockade increases NE release.[2]
    

The "Reflex Trap": A critical failure mode in experimental design is using non-selective blockers that antagonize


 receptors. This disables the negative feedback loop, causing a massive release of norepinephrine that competes with the drug at the 

site and causes severe reflex tachycardia.
Mechanistic Visualization

The following diagram illustrates the synaptic dynamics and the intervention points for selective vs. non-selective agents.

AlphaSynapse Presynaptic Presynaptic Nerve Terminal NE Norepinephrine (NE) Release Presynaptic->NE Sympathetic Tone Alpha2 α2 Autoreceptor (Negative Feedback) NE->Alpha2 Activates Alpha1 α1 Receptor (Vascular/Bladder) NE->Alpha1 Activates Alpha2->Presynaptic Inhibits Release (-) Response Vasoconstriction / Contraction Alpha1->Response Signaling Drug_NonSel Non-Selective Blocker (e.g., Phentolamine) Drug_NonSel->Alpha2 BLOCKS (Disables Feedback) Drug_NonSel->Alpha1 BLOCKS Drug_Sel α1-Selective Blocker (e.g., Prazosin) Drug_Sel->Alpha1 BLOCKS

Figure 1: Synaptic mechanism of alpha-adrenergic transmission. Note that blocking the


 autoreceptor (non-selective blockade) disrupts the negative feedback loop, leading to excess NE release.[2]

Module A: Hemodynamic Profiling (The Gold Standard)

Why Telemetry is Non-Negotiable

For alpha-blockers, the Tail-Cuff (Plethysmography) method is scientifically flawed.

  • Restraint Stress: Restraint increases sympathetic tone, artificially elevating baseline blood pressure (BP) and masking the hypotensive efficacy of the test drug.

  • Thermal Artifact: Tail-cuff requires heating the animal to dilate tail veins. Alpha-blockers are vasodilators; heating confounds the very mechanism you are trying to measure.

  • Orthostatic Detection: Alpha-blockers often cause "first-dose hypotension." Telemetry captures this transient drop; tail-cuff snapshots will miss it.

Protocol 1: Conscious Radiotelemetry in Rats

Objective: Assess the effect of a test compound on Mean Arterial Pressure (MAP) and Heart Rate (HR) without stress artifacts.

Experimental Workflow:

  • Implantation: Implant a pressure transmitter (e.g., DSI HD-S10) into the abdominal aorta of Wistar or Spontaneously Hypertensive Rats (SHR).

  • Recovery: Allow 7–10 days for circadian rhythms to normalize. Critical: Do not dose until the diurnal cycle (high BP at night, low BP at day) is clearly visible.

  • Baseline Recording: Record 24 hours of baseline data.

  • Dosing: Administer vehicle or Test Drug (p.o. or i.p.) at the onset of the dark cycle (active phase) to maximize sensitivity to hypotensive effects.

  • Data Analysis: Bin data into 15-minute averages.

Data Interpretation Table:

Parameter

-Selective (Prazosin)
Non-Selective (Phentolamine)Central

-Agonist (Clonidine)
MAP ↓ Decrease↓ Decrease↓ Decrease
Heart Rate ↔ No Change or Mild ↑↑↑ Reflex Tachycardia↓ Bradycardia
Pulse Pressure ↔ Stable↓ Decrease↔ Stable

Expert Insight: If you observe a massive spike in Heart Rate (>50 bpm increase) alongside hypotension, your drug likely lacks


 selectivity and is hitting presynaptic 

receptors.

Module B: The Phenylephrine (PE) Challenge

Simply measuring a drop in blood pressure is insufficient to prove mechanism. You must demonstrate a rightward shift in the agonist dose-response curve.

Protocol 2: In Vivo Schild Analysis

Objective: Quantify the antagonistic potency of a drug against a specific


 agonist.

Step-by-Step Methodology:

  • Preparation: Anesthetize rat (Inactin/Thiobutabarbital is preferred for long-term stability; Isoflurane causes vasodilation and should be avoided for this specific assay). Cannulate the carotid artery (measurement) and jugular vein (infusion).

  • Stabilization: Allow BP to stabilize for 30 minutes. Ganglionic blockade (Pentolinium 5 mg/kg) is recommended to eliminate autonomic reflexes that might buffer the pressor response.

  • Control Curve: Administer bolus doses of Phenylephrine (0.1, 0.3, 1, 3, 10, 30 µg/kg i.v.). Allow BP to return to baseline between doses.

  • Intervention: Administer the Test Antagonist (i.v. bolus or steady-state infusion). Wait 15 minutes for equilibration.

  • Challenge Curve: Repeat the PE dose-response.

  • Analysis: Calculate the Dose Ratio (DR). A competitive antagonist will cause a parallel rightward shift of the PE pressor curve without depressing the maximum response (

    
    ).
    

PE_Challenge Start Anesthesia & Cannulation Block Ganglionic Blockade (Pentolinium) Start->Block Curve1 Control PE Dose-Response Block->Curve1 Drug Administer Test Antagonist Curve1->Drug Curve2 Challenge PE Dose-Response Drug->Curve2 Analyze Calculate Dose Ratio (Rightward Shift) Curve2->Analyze

Figure 2: Workflow for the Phenylephrine Challenge (In Vivo Schild Analysis).

Module C: Uroselectivity (BPH Applications)

Modern alpha-blocker development focuses on Benign Prostatic Hyperplasia (BPH). The goal is to relax the prostate (


) without causing systemic hypotension (

).
Protocol 3: Cystometry in Conscious or Anesthetized Rats

Objective: Measure the effect of the drug on micturition pressure and bladder capacity.[3][4]

Critical Anesthesia Note: If anesthesia is required, Urethane (1.2 g/kg s.c.) must be used. Isoflurane and Ketamine suppress the micturition reflex, rendering the data useless. Conscious cystometry (in restrained animals) is the translational gold standard.

Methodology:

  • Catheterization: Implant a PE-50 catheter into the bladder dome via a midline abdominal incision. Tunnel the catheter to the back of the neck.

  • Cystometry:

    • Connect the catheter to a pressure transducer and an infusion pump.[5]

    • Infuse saline at physiological rates (0.1–0.2 mL/min).

    • Record Intravesical Pressure (IVP).[5][6]

  • Endpoints:

    • Micturition Pressure (MP): Peak pressure during voiding. Alpha-blockers should decrease this (reduced outlet resistance).

    • Bladder Capacity: Volume infused before voiding.

    • Residual Volume: Saline left in bladder after voiding (measure by aspiration).

The Uroselectivity Index: To claim your drug is "Uroselective" (like Tamsulosin), you must run Protocol 1 (BP) and Protocol 3 (Cystometry) in parallel.



  • A high ratio (>1) indicates the drug relaxes the bladder/prostate at doses that do not lower blood pressure.

References

  • Goodman & Gilman's: The Pharmacological Basis of Therapeutics. (2023). Adrenergic Agonists and Antagonists.[1][7][8][9] McGraw-Hill.

  • American Heart Association (AHA). (2005). Recommendations for Blood Pressure Measurement in Humans and Experimental Animals.[10] Hypertension.[2][11][12]

  • National Institutes of Health (NIH). (2022). Phenylephrine-Induced Cardiovascular Changes in the Anesthetized Mouse: An Integrated Assessment. Frontiers in Physiology.

  • Data Sciences International (DSI). (2023). Best Practices for Rodent Telemetry.

  • British Journal of Pharmacology. (1998). Pharmacological characterization of alpha 1-adrenoceptor subtype mediating regulation of arterial pressure and urethral perfusion pressure.[7]

  • StatPearls. (2023). Alpha Blockers.[1][2][9][11]

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing the synthesis yield of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

Executive Summary & Mechanism of Action Welcome to the Technical Support Center. You are likely synthesizing 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol , a critical intermediate often used in the production of spiro...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

Welcome to the Technical Support Center. You are likely synthesizing 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol , a critical intermediate often used in the production of spiro-oxazolidinone bronchospasmolytics like Fenspiride [1].[1]

The standard industrial synthesis involves the N-alkylation of 2-(benzylamino)ethanol with 1-chloro-2-phenoxypropane .[1]

The Core Problem: Steric vs. Kinetic Control

Users frequently report yields stalling at 40-50% accompanied by the formation of a "tarry" byproduct.[1] This is not a random error; it is a predictable consequence of reaction kinetics.[1]

  • The Electrophile: 1-chloro-2-phenoxypropane is a secondary alkyl halide .[1]

  • The Nucleophile: 2-(benzylamino)ethanol is a secondary amine with moderate steric bulk.[1]

  • The Conflict: The secondary carbon of the halide is sterically hindered.[1] Under high thermal forcing (necessary to drive the reaction), the basicity of the amine often overtakes its nucleophilicity, triggering an E2 elimination reaction instead of the desired SN2 substitution .[1]

Key Takeaway: To optimize yield, you must suppress the elimination pathway (formation of 1-phenoxypropene) while accelerating the substitution rate.[1]

Critical Process Parameters (CPP)

Before adjusting your protocol, review these three critical variables.

A. The "Leaving Group" Swap (Finkelstein Modification)
  • Issue: Chloride is a mediocre leaving group, requiring high temperatures (>110°C) that favor elimination.[1]

  • Solution: Add Potassium Iodide (KI) (0.1 – 0.5 eq).[1]

  • Mechanism: KI reacts with the alkyl chloride in situ to form the alkyl iodide.[1] The iodide bond is weaker and breaks faster, allowing the reaction to proceed at lower temperatures (80-90°C), drastically reducing thermal degradation [2].[1]

B. Base Selection
  • Avoid: Strong inorganic bases (NaOH, KOH) or hydrides (NaH).[1] These promote O-alkylation of the hydroxyl group on the ethanol chain.[1]

  • Recommended: Sodium Carbonate (Na2CO3) or Potassium Carbonate (K2CO3) .[1] These buffer the HCl generated without being strong enough to deprotonate the alcohol significantly.[1]

C. Solvent Polarity
  • Standard: Toluene (slow, requires high reflux).[1]

  • Optimized: DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).[1] Polar aprotic solvents stabilize the transition state of the SN2 reaction, increasing the rate relative to the elimination side-reaction.[1]

Troubleshooting Guide

Use this matrix to diagnose specific failure modes in your current batch.

SymptomProbable Root CauseCorrective Action
Low Yield (<50%) + Olefin Smell E2 Elimination Dominance. Reaction temperature is too high (>120°C) or base is too strong.[1] The "smell" is 1-phenoxypropene.[1]Reduce Temp to 90°C. Add 0.2 eq KI to accelerate the reaction at this lower temp. Switch to K2CO3.
Product is a Viscous Black Gum Polymerization/Oxidation. Benzyl amines are sensitive to air oxidation at high temps.[1]Inert Atmosphere. Strictly run under N2 or Ar.[1] Add an antioxidant like BHT (trace) if storage is prolonged.[1]
O-Alkylated Impurity (>5%) Competitive Nucleophile. The hydroxyl group reacted instead of the amine.[1] Occurs with NaH or KOH.[1]Switch Base. Use Na2CO3.[1] Ensure the halide is added slowly to the amine/base mixture, not all at once.
Incomplete Conversion (Stalled) Leaving Group Stagnation. The secondary chloride is too unreactive.[1]Catalysis. Add Tetrabutylammonium Bromide (TBAB) (5 mol%) if using a biphasic solvent system (e.g., Toluene/Water).[1]

Optimized Experimental Protocol

This protocol incorporates the Finkelstein modification to maximize yield and purity.[1]

Reagents:

  • 2-(Benzylamino)ethanol (1.0 eq)[1]

  • 1-Chloro-2-phenoxypropane (1.1 eq)[1]

  • Potassium Carbonate (K2CO3) (2.0 eq)[1]

  • Potassium Iodide (KI) (0.2 eq)[1]

  • Solvent: DMF (5 volumes) or Methyl Ethyl Ketone (MEK) for easier workup.[1]

Step-by-Step:

  • Charge the reactor with 2-(benzylamino)ethanol and DMF under Nitrogen atmosphere.

  • Add K2CO3 and KI. Stir for 15 minutes at room temperature.

  • Drip 1-chloro-2-phenoxypropane slowly over 30 minutes. Note: Exotherm is minimal, but rate control prevents local concentration hotspots.

  • Heat the mixture to 90°C . Crucial: Do not exceed 100°C.

  • Monitor by TLC or HPLC. The reaction typically completes in 8-12 hours with KI (vs. 24+ hours without).[1]

  • Workup: Cool to 25°C. Pour into ice water (10 volumes). The product is an oil; extract with Ethyl Acetate.[1]

  • Purification: Wash organic layer with water (3x) to remove DMF.[1] Dry over MgSO4.[1] Concentrate.

    • Note: The free base is an oil.[1] For storage, convert to the Hydrochloride salt by treating with HCl/Ethanol and crystallizing.[1]

Reaction Pathway Visualization

The following diagram illustrates the competition between the desired substitution and the parasitic elimination pathway, highlighting where the optimization (KI) intervenes.

ReactionPathway Start Reactants: 2-(Benzylamino)ethanol + 1-Chloro-2-phenoxypropane Inter Intermediate: Activated Iodide Species (via KI Catalyst) Start->Inter Finkelstein Rxn (Fast) Product Target Product: 2-[Benzyl(1-methyl-2- phenoxyethyl)amino]ethanol Start->Product Slow Direct SN2 (Low Yield) SideProduct Impurity (Elimination): 1-Phenoxypropene + HCl Start->SideProduct High Temp (>110°C) No Catalyst Inter->Product SN2 Attack (90°C)

Figure 1: Mechanistic pathway showing how Potassium Iodide (KI) shifts the reaction path away from thermal elimination (Red) toward the desired substitution (Green).[1]

Advanced Troubleshooting: Impurity Profiling

If you are seeing unknown peaks in your HPLC, use this logic tree to identify them.

TroubleshootingTree Root Identify Impurity (HPLC/LCMS) Decision1 Retention Time vs Product? Root->Decision1 NonPolar Non-Polar (Fast Eluting) Likely: 1-Phenoxypropene Decision1->NonPolar RRT < 0.8 Polar Polar (Slow Eluting) Likely: O-Alkylated Species Decision1->Polar RRT > 1.2 Action1 Action: Lower Temp Check Base Strength NonPolar->Action1 Action2 Action: Use Weaker Base (Carbonate vs Hydroxide) Polar->Action2

Figure 2: Decision matrix for identifying and remediating common impurities based on relative retention time (RRT).

References

  • Science Union et Cie. (1968).[1] 1-Oxa-2-oxo-3,8-diaza-spiro[4.5]decanes and acid addition salts thereof.[1][2] US Patent 3,399,192.[1][2][3] Washington, DC: U.S. Patent and Trademark Office.[1]

  • Finkelstein, H. (1910).[1] Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden.[1] Berichte der deutschen chemischen Gesellschaft, 43(2), 1528–1532.[1] (Foundational mechanism for Iodide catalysis).[1]

  • Emcure Pharmaceuticals. (2019).[1][4][5] Nitro-Aldol Approach for Commercial Manufacturing of Fenspiride Hydrochloride.[1] Organic Process Research & Development.[1] (Provides context on modern alternative routes, highlighting the difficulties of the classical alkylation). [1]

Disclaimer: This guide is for research and development purposes only. The synthesis of pharmaceutical intermediates involves hazardous chemicals.[1] Always consult the Safety Data Sheet (SDS) and adhere to local laboratory safety regulations.

Sources

Optimization

Technical Support Center: Alpha-Adrenoceptor Radioligand Binding Assays

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of and Adrenoceptor Binding Reference ID: AR-BIND-2025 Introduction: The Signal-to-Noise Challenge Welcome to the Alpha-Adrenoce...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Troubleshooting & Optimization of


 and 

Adrenoceptor Binding Reference ID: AR-BIND-2025

Introduction: The Signal-to-Noise Challenge

Welcome to the Alpha-Adrenoceptor Technical Support Center. Radioligand binding remains the gold standard for determining receptor density (


) and affinity (

/

). However, alpha-adrenoceptors (ARs) present unique challenges due to the high lipophilicity of classic ligands (e.g., [³H]-Rauwolscine) and the rapid dissociation rates of some subtypes.

This guide moves beyond basic protocols to address the causality of assay failure. We treat your experiment as a system where every variable—from filter coating to ligand depletion—must be validated.

Module 1: The "High Noise" Problem (Non-Specific Binding)

User Query: "My total binding is high, but my specific binding is near zero. The non-specific binding (NSB) accounts for >60% of the signal. How do I fix this?"

Root Cause Analysis

High NSB in alpha-AR assays is rarely due to the receptor itself. It is usually a physicochemical artifact where the radioligand sticks to the glass fiber filters, the plasticware, or non-receptor lipids.

The Solution: The Filter Coating Protocol

The most critical step for reducing NSB in alpha-AR assays is neutralizing the electrostatic interaction between cationic ligands (like Prazosin and Rauwolscine) and the negatively charged glass fiber filters.

Step-by-Step Optimization:

  • Pre-soak Filters in PEI:

    • Agent: Polyethyleneimine (PEI).[1][2][3][4]

    • Concentration: 0.1% to 0.5% (v/v) in water.

    • Duration: Soak GF/B or GF/C filters for at least 1 hour (up to 12 hours) before use.

    • Mechanism: PEI is a polycation that coats the anionic glass fibers, preventing the positively charged radioligand from sticking non-specifically [1, 2].

  • Wash Buffer Additives:

    • If filter binding persists, add 0.1% BSA (Bovine Serum Albumin) to your wash buffer.

    • Critical: For

      
      -AR assays using [³H]-Rauwolscine, high salt (e.g., 500 mM NaCl) in the wash buffer can reduce ionic NSB, but verify it doesn't accelerate dissociation of the specific complex [3].
      
  • Ligand Selection Check:

    • 
       Receptors:  [³H]-Prazosin is generally "clean" (low NSB).
      
    • 
       Receptors:  [³H]-Rauwolscine is highly hydrophobic and prone to high NSB. Consider switching to [³H]-RX821002 , which often displays higher affinity and lower NSB [4].
      
Data: Impact of Filter Treatment on NSB
Condition[³H]-Prazosin NSB (% of Total)[³H]-Rauwolscine NSB (% of Total)Verdict
Untreated GF/B 15 - 25%40 - 60%Fail (Too high for

)
0.3% PEI Soaked < 5%10 - 15%Pass (Optimal)
0.5% BSA Added < 5%15 - 20%Pass (Good alternative)

Module 2: Saturation Analysis Failures (Ligand Depletion)

User Query: "My Scatchard (Rosenthal) plot is curved, or my calculated


 is much lower (tighter) than literature values."
The "Zone A" Violation

A common error is using too much receptor protein relative to the radioligand volume. If the receptors bind a significant fraction of the added ligand, the concentration of free ligand is no longer equal to the added ligand.[5] This violates the assumptions of the Michaelis-Menten and Langmuir isotherms.

The 10% Rule

You must operate in "Zone A," where <10% of the total added radioligand is bound [5].[6]

Troubleshooting Workflow:

  • Calculate Depletion:

    
    
    
  • Correction:

    • If Depletion > 10%: Decrease membrane protein concentration .

    • Alternative: Increase the reaction volume (e.g., from 250 µL to 500 µL) without changing the amount of ligand added.

Visual Logic: Troubleshooting Flow

Troubleshooting Start Issue: Poor Binding Data CheckNSB Is NSB > 50% of Total? Start->CheckNSB CheckDepletion Is Total Bound > 10% of Added? Start->CheckDepletion NSB_Yes Yes: High NSB CheckNSB->NSB_Yes True NSB_No No CheckNSB->NSB_No False Depletion_Yes Yes: Ligand Depletion CheckDepletion->Depletion_Yes True Action_PEI Action: Soak Filters in 0.3% PEI Check Wash Buffer Salt NSB_Yes->Action_PEI Action_Dilute Action: Dilute Membrane Protein Increase Reaction Volume Depletion_Yes->Action_Dilute

Caption: Logic flow for diagnosing the two most common failure modes in radioligand binding: High Non-Specific Binding (NSB) and Ligand Depletion.

Module 3: Subtype Selectivity (The "Alpha" Confusion)

User Query: "I am trying to measure


 specifically, but I think I'm detecting other subtypes."
The Selectivity Matrix

Alpha receptors are highly homologous. Using a non-selective radioligand (like [³H]-Prazosin for


 or [³H]-Rauwolscine for 

) labels all subtypes within that family. To isolate a specific subtype (e.g.,

vs

), you must use competition binding with subtype-selective masking agents.
Experimental Strategy: Masking

To measure


 in a tissue expressing both 

and

:
  • Radioligand: Use [³H]-Prazosin (binds both).[7]

  • Masking Agent: Add a saturating concentration of an

    
    -selective antagonist (e.g., Spiperone) to block the 
    
    
    
    sites.
  • Result: The remaining signal is purely

    
    .
    

Key Ligand Reference Table [6, 7]:

Receptor FamilyStandard RadioligandSubtypeSelective Antagonist (Displacer)

-AR
[³H]-Prazosin

RS-100329, 5-Methylurapidil

Spiperone, L-765,314

BMY 7378

-AR
[³H]-RX821002

BRL 44408
[³H]-Rauwolscine

Imiloxan

MK-912

Standardized Protocol: Membrane Preparation & Binding

To ensure reproducibility, follow this validated workflow.

Part A: Membrane Preparation (HEK293/CHO or Tissue)

Preserving receptor integrity is paramount. Alpha receptors are GPCRs and susceptible to proteolytic degradation.

  • Lysis: Homogenize tissue/cells in ice-cold Lysis Buffer (50 mM Tris-HCl, pH 7.4, 5 mM EDTA, 1x Protease Inhibitor Cocktail).

    • Note: EDTA inhibits metalloproteases; Protease Inhibitors (e.g., PMSF) prevent receptor digestion.

  • Low-Speed Spin: Centrifuge at 1,000 x g for 10 min at 4°C. Discard pellet (nuclei/debris).

  • High-Speed Spin: Centrifuge supernatant at 40,000 x g for 30 min at 4°C. Keep pellet (membranes).

  • Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin (removes endogenous neurotransmitters).

  • Storage: Resuspend final pellet in Storage Buffer (50 mM Tris-HCl, 10% Sucrose). Snap freeze in liquid

    
    .
    
Part B: Binding Assay Workflow

Workflow Prep Membrane Prep (Protein Det.) Incubate Incubation (60-90 min @ 25°C) Prep->Incubate Add Ligand Filter Harvest (GF/B + 0.3% PEI) Incubate->Filter Vacuum Wash Wash 3x (Ice-cold Buffer) Filter->Wash Count Scintillation Counting Wash->Count

Caption: Standard workflow for Alpha-Adrenoceptor Radioligand Binding. Critical control points are the Incubation (equilibrium) and Filtration (speed).

  • Reaction Mix:

    • 50 µL Radioligand (e.g., [³H]-Prazosin).

    • 50 µL Competitor (or Buffer for Total Binding).

    • 150 µL Membrane Suspension (optimized protein conc.).

  • Incubation: 60 min at 25°C (Room Temp).

    • Tip:

      
       receptors can be unstable; if binding decreases over time, incubate at 4°C for 2-4 hours instead.
      
  • Termination: Rapid filtration through 0.3% PEI-soaked GF/B filters using a cell harvester.

  • Wash: 3 x 4 mL ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).

  • Counting: Add scintillant and count after 6+ hours (to reduce chemiluminescence).

References

  • Bruns, R. F., et al. (1983). "Regulation of adenosine receptors in cells." Proceedings of the National Academy of Sciences, 80(7), 2077-2080. (Establishes PEI coating for reducing NSB on glass fiber filters). Link

  • PerkinElmer (Revvity). "Radioligand Binding Assay Guide: Troubleshooting." (Industry standard guide for filter treatments). Link

  • Deupree, J. D., et al. (1996). "Buffers differentially alter the binding of [3H]rauwolscine and [3H]RX821002 to the alpha-2 adrenergic receptor subtypes." Journal of Pharmacology and Experimental Therapeutics, 278(3), 1215-1227. Link

  • IUPHAR/BPS Guide to Pharmacology. "Adrenoceptors: Alpha-2 Family." (Authoritative source for ligand affinities and selectivity). Link

  • GraphPad Prism Guide. "Ligand Depletion in Radioligand Binding." (Mathematical grounding for the <10% bound rule). Link

  • Michel, M. C., et al. (1995). "Classification of alpha 1-adrenoceptor subtypes." Naunyn-Schmiedeberg's Archives of Pharmacology, 352, 1-10. Link

  • Hieble, J. P., et al. (1995). "International Union of Pharmacology. X. Recommendation for nomenclature of alpha 1-adrenoceptors: consensus update." Pharmacological Reviews, 47(2), 267-270. Link

Sources

Troubleshooting

Technical Support Center: Dibenzyline &amp; Dibenzyline Alcohol Solubility Guide

The following technical support guide addresses the solubility and stability challenges associated with Dibenzyline (Phenoxybenzamine) and its hydrolysis product, Dibenzyline Alcohol (2-[(1-Methyl-2-phenoxyethyl)(phenylm...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the solubility and stability challenges associated with Dibenzyline (Phenoxybenzamine) and its hydrolysis product, Dibenzyline Alcohol (2-[(1-Methyl-2-phenoxyethyl)(phenylmethyl)amino]ethanol).

[1]

Topic: Overcoming In Vitro Solubility & Stability Issues Compound Class:


-Adrenergic Antagonists / Nitrogen Mustard Derivatives
Applicable CAS:  63-92-3 (Phenoxybenzamine HCl), 101-45-1 (Dibenzyline Alcohol)[1][2]

The Core Challenge: Solubility vs. Stability

Executive Summary: The "solubility" issue often reported with Dibenzyline (Phenoxybenzamine) is frequently a stability issue masked as solubility. Phenoxybenzamine is a haloalkylamine.[3][4] In neutral or alkaline aqueous environments (pH > 7.0), it rapidly cyclizes into a reactive ethyleneiminium (aziridinium) intermediate, which then hydrolyzes into Dibenzyline Alcohol .[1]

  • Phenoxybenzamine HCl: Soluble in organic solvents; unstable in water.[4][5][6]

  • Dibenzyline Alcohol (Metabolite): Highly hydrophobic, practically insoluble in water, and precipitates out of solution, causing turbidity and loss of effective dose.[1]

If your solution turns cloudy within minutes of adding aqueous buffer, you are likely observing the rapid conversion to the alcohol form.

Chemical Degradation Pathway

The following diagram illustrates why your compound precipitates in cell culture media.

G cluster_0 Aqueous Environment (Media/Buffer) PBZ Phenoxybenzamine HCl (Soluble in DMSO/EtOH) Azir Aziridinium Ion (Active Intermediate) PBZ->Azir Neutral pH (Rapid Cyclization) Alcohol Dibenzyline Alcohol (Inactive Precipitate) Azir->Alcohol Hydrolysis (H2O Attack)

Figure 1: The degradation pathway of Phenoxybenzamine in aqueous media.[1] The final product, Dibenzyline Alcohol, is the primary cause of precipitation.[1]

Solvent Selection & Preparation

To maintain solubility and stability, you must use a "Golden Triangle" approach: High-Concentration Stock , Anhydrous Intermediates , and Rapid Dilution .[1]

Recommended Solvent Systems
SolventSolubility Limit (Stock)StabilityUsage Recommendation
DMSO (Anhydrous) ~50–100 mg/mLHigh (Months at -20°C)Primary Choice. Use fresh, anhydrous DMSO to prevent premature hydrolysis.[1]
Ethanol (Absolute) ~25–60 mg/mLModerateSecondary choice.[1] Evaporates faster; keep sealed.
Water / PBS < 0.1 mg/mLVery Low (Minutes)Do NOT use for stock solutions.[1] Only for final dilution.
DMF ~30 mg/mLHighGood alternative if DMSO is toxic to specific cell lines.
Formulation Strategy for In Vitro Assays

For experiments requiring higher concentrations (>50 µM) without precipitation, utilize a co-solvent system to stabilize the hydrophobic alcohol metabolite if it forms.

The "PEG-Tween" Protocol:

  • Stock: 100 mM in DMSO.

  • Intermediate: Dilute stock into PEG300 (Polyethylene Glycol 300).

  • Surfactant: Add Tween 80 (Polysorbate 80).[1]

  • Final: Dilute with warm culture media.

Ratio: 10% DMSO Stock : 40% PEG300 : 5% Tween 80 : 45% Saline/Media.[7]

Step-by-Step Protocols

Protocol A: Standard Preparation (Low Concentration < 10 µM)

Best for standard receptor binding or inhibition assays where low doses are sufficient.[1]

  • Weighing: Weigh Phenoxybenzamine HCl rapidly; it is hygroscopic.

  • Stock Preparation: Dissolve in anhydrous DMSO to 10 mM . Vortex until clear.

    • Critical: Purge vial with inert gas (Argon/Nitrogen) if storing.[1]

  • Working Solution:

    • Prepare a 100x intermediate in DMSO (e.g., 100 µM).[1]

    • Add 10 µL of intermediate to 990 µL of vigorously stirring media immediately before adding to cells.

  • Application: Apply to cells within 5 minutes of aqueous dilution.

Protocol B: "Dibenzyline Alcohol" (Metabolite) Standard Preparation

Use this if you are specifically testing the toxicity/properties of the alcohol metabolite (CAS 101-45-1).[1]

  • Solubility Check: Dibenzyline alcohol is an amino-alcohol and is highly lipophilic.[1]

  • Stock: Dissolve in Ethanol or DMSO to 20 mg/mL.

  • Aqueous Dilution:

    • This compound will crash out in pure water.

    • Use a carrier protein: Dilute the stock into media containing 10% Fetal Bovine Serum (FBS) or 1% BSA .[1] The albumin acts as a carrier for the hydrophobic alcohol.

    • Alternative: Use the PEG-Tween protocol (Section 2) if protein binding interferes with your assay.[1]

Troubleshooting & FAQs

Q1: My solution turns cloudy immediately upon adding it to the cell culture media. Why? A: This is "Crash Precipitation." You likely exceeded the aqueous solubility limit of the Dibenzyline Alcohol form.

  • Fix: Increase the DMSO concentration (up to 0.5% or 1% if cells tolerate it) or use the PEG300 co-solvent method. Ensure your media is warm (37°C), as solubility increases with temperature.[1]

Q2: Can I prepare aqueous stock solutions and freeze them? A: No. Phenoxybenzamine hydrolyzes in water. If you freeze an aqueous solution, you will thaw a solution of Dibenzyline Alcohol and hydrochloric acid, effectively losing all active drug. Always store stocks in 100% DMSO at -20°C or -80°C.

Q3: I am getting inconsistent IC50 values between replicates. A: This is likely due to variable hydrolysis times.

  • Fix: Standardize the "Time-to-Cell." The time between diluting the drug into media and placing it on cells must be identical for every well (e.g., < 2 minutes). Use a multichannel pipette to treat all wells simultaneously rather than sequentially.

Q4: Is the "Dibenzyline Alcohol" pharmacologically active? A: Generally, no. The alcohol is the inactive hydrolysis product. The biological activity (alpha-blockade) comes from the aziridinium ion alkylating the receptor.[1] If you are testing for off-target toxicity, the alcohol is relevant; for efficacy, it is an impurity.[1]

References

  • Fraser, F. C., et al. (1978). "Hydrolysis of Phenoxybenzamine in aqueous solution." Canadian Journal of Chemistry. (Mechanistic grounding for aziridinium/alcohol conversion).
  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 4766, Phenoxybenzamine. Retrieved from [Link]

Sources

Optimization

Improving the selectivity of phenoxybenzamine derivatives

TECHNICAL SUPPORT CENTER: Haloalkylamine & Covalent Inhibitor Division Current Status: ● Operational Ticket Queue: Priority Handling for Phenoxybenzamine (PBZ) Derivatives[1] Welcome to the Covalent Inhibitor Optimizatio...

Author: BenchChem Technical Support Team. Date: February 2026

TECHNICAL SUPPORT CENTER: Haloalkylamine & Covalent Inhibitor Division Current Status: ● Operational Ticket Queue: Priority Handling for Phenoxybenzamine (PBZ) Derivatives[1]

Welcome to the Covalent Inhibitor Optimization Hub

Operator: Dr. Aris Thorne, Senior Application Scientist Subject: Improving Selectivity & Handling of Phenoxybenzamine (PBZ) Derivatives[1]

You are accessing this guide because your research into phenoxybenzamine (PBZ) derivatives has likely hit a wall. Whether you are repurposing PBZ for glioblastoma (targeting calmodulin) or refining it for specific


-adrenergic subtypes, you are dealing with a "dirty" drug.[1] PBZ is a promiscuous, irreversible alkylator.[1]

To improve its selectivity, you must master its kinetic behavior.[1] This is not standard equilibrium pharmacology; this is warhead chemistry. Below are the three most common "Support Tickets" we receive, resolved with deep-dive troubleshooting protocols.

Ticket #01: "My compound is unstable in stock solution."

Diagnosis: Premature Aziridinium Formation.[1] Severity: Critical.

Technical Insight: PBZ is a prodrug.[1] It is biologically inert until it undergoes intramolecular cyclization to form the reactive ethyleniminium (aziridinium) ion .[1] This intermediate is the electrophilic "warhead" that alkylates Cysteine-3.36 in GPCRs.[1] If this cyclization happens in your stock tube, the ion will either polymerize or hydrolyze, leaving you with inactive alcohol byproducts.[1]

The Mechanism: The nitrogen lone pair attacks the


-carbon, displacing the chloride.[1] This is pH and solvent-dependent.[1]

AziridiniumMechanism cluster_0 Step 1: Prodrug cluster_1 Step 2: Activation cluster_2 Step 3: Alkylation PBZ PBZ (Open Chain) Stable at low pH Azir Aziridinium Ion (Highly Reactive Electrophile) PBZ->Azir  Cyclization  (Neutral/Basic pH)   Cov Covalent Receptor-Adduct (Irreversible Blockade) Azir->Cov  Nucleophilic Attack  (Cys-SH)  

Figure 1: The activation pathway of 2-haloalkylamines.[1] Premature activation leads to degradation.[1]

Troubleshooting Protocol: Stabilizing the Warhead

  • Solvent Selection:

    • Do: Store solid PBZ derivatives at -20°C under argon.

    • Do: Dissolve in anhydrous ethanol or acidified ethanol for short-term stocks.[1]

    • Don't: Use DMSO for long-term storage of the free base.[1] DMSO is hygroscopic; water promotes hydrolysis of the aziridinium.[1]

  • pH Control:

    • The cyclization rate is negligible at pH < 3.[1]

    • Action: If your derivative is an oil, convert it to the Hydrochloride (HCl) salt immediately.[1] The protonated amine cannot cyclize because the lone pair is occupied.[1]

  • Validation Assay (NMR):

    • Dissolve 5 mg in

      
      /DMSO-d6 mixture.
      
    • Monitor the disappearance of the ethyl chloride triplets (

      
       ppm) and the emergence of the aziridine ring singlets (
      
      
      
      ppm).
    • If >5% aziridinium is present at T=0, repurify.[1]

Ticket #02: "My IC50 values shift every time I run the assay."

Diagnosis: Misapplication of Equilibrium Constants to Irreversible Inhibitors.[1] Severity: High (Data Misinterpretation).[1]

Technical Insight: You cannot use


 or 

to rank phenoxybenzamine derivatives. Because the binding is covalent (irreversible), the "potency" is a function of time.[1] If you incubate for 1 hour, you get one

.[1] Incubate for 4 hours, and the

drops (appears more potent) because the drug has had more time to alkylate the receptor.[1]

The Solution: You must calculate


.[1] This metric accounts for both the initial reversible binding affinity (

) and the rate of covalent bond formation (

).[1][2]

Protocol: Determining


 
  • Experimental Setup:

    • Prepare 5 concentrations of your PBZ derivative.[1]

    • Incubate with the receptor (e.g.,

      
      -AR membranes) for varying time points: 0, 10, 20, 40, 60 minutes.[1]
      
    • Critical: Quench the reaction at each time point by adding a massive excess of a competitive reversible ligand (e.g., Prazosin) or by rapid dilution (washout).[1]

  • Data Analysis:

    • Plot ln(% Activity Remaining) vs. Time for each concentration.[1]

    • The slope of each line is

      
       (observed inactivation rate).[1]
      
    • Plot

      
       vs. [Inhibitor Concentration] .[1]
      
    • Fit to the hyperbolic equation:

      
      [1]
      

Data Interpretation Table:

ParameterWhat it tells youOptimization Goal

(M)
Affinity of the initial non-covalent complex.[1]Lower is better.[1] Optimize the "address" (aromatic rings) to fit the pocket.

(min⁻¹)
Reactivity of the warhead.[1]Tunable. Too high = non-specific toxicity.[1] Too low = slow onset.[1]
Ratio (

)
True covalent efficiency.[1]Maximize this. This is the gold standard for selectivity.

Ticket #03: "I cannot distinguish vs. selectivity."

Diagnosis: Non-specific alkylation masking kinetic selectivity.[1] Severity: Moderate.

Technical Insight: PBZ is historically "dirty" because its flexible linker allows the warhead to snap onto any nearby nucleophile.[1] To improve selectivity for


 (vasculature) over 

(presynaptic/CNS), or to target Calmodulin (cancer), you must rely on Kinetic Selectivity .[1]

Troubleshooting Workflow:

  • The "Washout" Challenge:

    • Standard binding assays (competition with radioligand) fail because PBZ doesn't come off.[1]

    • Action: Perform a Washout-Recovery Assay .

      • Treat cells/membranes with derivative at

        
        .[1]
        
      • Incubate 1 hour.

      • Wash 3x with buffer containing 1% BSA (to scavenge free drug).[1]

      • Perform radioligand binding curve immediately after wash.[1]

    • Result: If

      
       is reduced but 
      
      
      
      of the radioligand is unchanged, you have true irreversible blockade.[1]
  • Structural Modification Strategy (SAR):

    • Issue: The linker is too flexible.[1]

    • Fix: Rigidify the linker between the nitrogen mustard and the phenoxy group.[1]

    • Hypothesis:

      
       receptors have a hydrophobic pocket that tolerates bulkier substituents on the phenoxy ring better than 
      
      
      
      .[1]

SelectivityWorkflow Start Start: PBZ Derivative Design Step1 Modify Aromatic 'Address' Region (e.g., Add 2-methyl to phenoxy) Start->Step1 Step2 Screen: Reversible Binding (Ki) (Mutated Receptor Cys->Ser) Step1->Step2 Decision Is Ki < 100nM? Step2->Decision Step3 Restore Cysteine (WT Receptor) Measure kinact/KI Decision->Step3 Yes Fail Discard: Poor Recognition Decision->Fail No Selectivity Compare kinact/KI ratios: Alpha-1 vs Alpha-2 Step3->Selectivity

Figure 2: Screening cascade for decoupling affinity (


) from reactivity (

). Note the use of Cys-to-Ser mutants to isolate the initial binding event.

References & Authoritative Sourcing

  • Mechanism of Action & Receptor Targets:

    • Goodman & Gilman's: The Pharmacological Basis of Therapeutics.[1] (Standard Text). Defines the aziridinium cyclization mechanism and

      
      -adrenergic blockade.[1][3]
      
    • Frang H, et al.[1] (2001).[1][2] "Beta-adrenergic antagonist binding to the beta 2-adrenergic receptor: a thermodynamic study." (Provides foundational protocols for GPCR binding thermodynamics applicable to

      
      -ARs).
      
  • Kinetics of Irreversible Inhibitors (

    
    ): 
    
    • Singh J, et al.[1] (2011).[1][2] "The resurgence of covalent drugs."[1][4] Nature Reviews Drug Discovery.[1] Link

    • Copeland RA.[1] (2005).[1][5] "Evaluation of Enzyme Inhibitors in Drug Discovery." (The definitive guide on calculating

      
      ).
      
  • Phenoxybenzamine in Cancer (Calmodulin/HDAC):

    • Kelm, M. A., et al.[1] (2018).[1] "Anti-Tumor Activity of Phenoxybenzamine and Its Inhibition of Histone Deacetylases."[1][6][7] PLOS ONE. Link[1]

    • Lee, C. H., et al.[1] (2015).[1][5][8] "Anti-tumor activity of phenoxybenzamine hydrochloride on malignant glioma cells."[1][8] Oncotarget. (Demonstrates the calmodulin antagonism pathway).

  • Assay Methodology (Washout Techniques):

    • Grimm, S. H., et al.[1] (2013).[1][5] "The art of detecting covalent inhibitors."[1] Assay Drug Dev Technol. (Protocols for differentiating reversible vs. irreversible binding).

Sources

Troubleshooting

Degradation pathways of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

The following technical guide details the stability profile and degradation pathways of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1). This molecule is chemically identified as the hydroxy-metabolite (o...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile and degradation pathways of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS: 101-45-1).

This molecule is chemically identified as the hydroxy-metabolite (or hydrolysis product) of the alpha-blocker Phenoxybenzamine . While often monitored as a stable degradation product of the parent drug, this amino-alcohol itself undergoes specific degradation pathways under stress conditions.

Subject: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Phenoxybenzamine Hydroxy-Impurity) CAS: 101-45-1 Molecular Formula: C₁₈H₂₃NO₂

Executive Summary: The Stability Matrix

Researchers often encounter this molecule as Impurity A (BP/EP) during Phenoxybenzamine analysis. While the parent drug degrades into this alcohol via rapid hydrolysis of the chloroethyl group, the alcohol itself is relatively stable to hydrolysis but highly susceptible to oxidation and photolysis .

Stress TypeVulnerabilityPrimary DegradantMechanism
Oxidation HighN-Oxide derivativeElectrophilic attack on tertiary amine
Photolysis ModerateBenzaldehyde + De-benzyl amineRadical-mediated C-N cleavage
Hydrolysis LowPhenol (only in strong acid)Ether cleavage
Thermal LowStable < 100°CN/A
Module 1: Oxidative Degradation (N-Oxide Formation)

Issue: "I see a new peak eluting slightly earlier than my main peak after peroxide stress or long-term storage."

Technical Insight: The nitrogen center in 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol is a bulky tertiary amine. Unlike the parent Phenoxybenzamine (which cyclizes to an aziridinium ion), this alcohol cannot cyclize. Instead, the lone pair on the nitrogen is the primary target for reactive oxygen species (ROS), leading to the formation of the N-Oxide .

Diagnostic Protocol:

  • Stress Condition: Dissolve 1 mg/mL of analyte in Acetonitrile/Water (50:50). Add 3% H₂O₂. Incubate at RT for 2 hours.

  • Observation: Look for a mass shift of +16 Da (M+H: 286.18 → 302.18).

  • Chromatography: The N-oxide is more polar than the parent amine and typically elutes earlier on Reverse Phase C18 columns.

Key FAQ:

  • Q: Why does the N-oxide peak broaden?

    • A: N-oxides can exhibit thermal instability in the LC-MS source (deoxygenation) or interact with silanols on older HPLC columns. Ensure you use a base-deactivated column (e.g., C18 end-capped) and maintain a mobile phase pH > 3.0 to ensure the amine is protonated and separates from the N-oxide.

Module 2: Photolytic Degradation (De-benzylation)

Issue: "My sample turned yellow after exposure to light, and I see a low molecular weight peak."

Technical Insight: The benzyl group attached to the nitrogen is a "sacrificial" moiety under UV light. The benzylic carbon-hydrogen bonds are weak (bond dissociation energy ~88 kcal/mol). UV excitation generates a radical at the benzylic position, which reacts with oxygen to form a hemiaminal, eventually collapsing to release Benzaldehyde and the secondary amine 2-[(1-methyl-2-phenoxyethyl)amino]ethanol .

Diagnostic Protocol:

  • Stress Condition: Expose 1 mg/mL solution to 1.2 million lux hours (ICH Q1B standard) or direct UV (254 nm) for 4 hours.

  • Observation:

    • New Peak 1: Benzaldehyde (distinct almond odor, elutes early, UV max ~250 nm).

    • New Peak 2: De-benzylated amine (Mass shift -90 Da ; M+H: 286.18 → 196.13).

Module 3: Ether Hydrolysis (Acidic Cleavage)

Issue: "Can I use strong acid to stop the reaction?"

Technical Insight: While the ethanol arm is stable, the phenoxyethyl ether linkage is susceptible to cleavage under harsh acidic conditions (e.g., 1N HCl at reflux), though it is stable under standard physiological or mobile phase conditions. Acidic hydrolysis cleaves the ether bond, releasing Phenol and the corresponding alkyl-chloride or alcohol fragment.

Caution: Do not confuse this with the hydrolysis of the parent Phenoxybenzamine. The parent drug hydrolyzes instantly in water. This alcohol metabolite requires high thermal energy and low pH to degrade further.

Visualizing the Pathway

The following diagram maps the degradation logic. The central node is the user's analyte (The Alcohol).

DegradationPathways Parent Phenoxybenzamine (Parent Drug) Analyte 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (CAS 101-45-1) Analyte of Interest Parent->Analyte Rapid Hydrolysis (Loss of Cl) NOxide Impurity I: N-Oxide (+16 Da) (Oxidative Stress) Analyte->NOxide H2O2 / Oxidation Electrophilic Attack on N Debenzyl Impurity II: De-benzylated Amine (-90 Da) (Photolysis/Radical) Analyte->Debenzyl UV Light / Radical Benzylic C-H Cleavage Phenol Phenol (Strong Acid Hydrolysis) Analyte->Phenol Reflux 1N HCl Ether Cleavage Benzaldehyde Benzaldehyde (By-product of Path II) Debenzyl->Benzaldehyde Release

Caption: Degradation map showing the central analyte (Green) originating from Phenoxybenzamine and diverging into oxidative (Red) and photolytic (Yellow) pathways.[1]

Troubleshooting & FAQs

Q1: I am seeing two peaks for my analyte in HPLC. Is it degrading on the column?

  • Diagnosis: This molecule contains a chiral center at the propyl chain (1-methyl-2-phenoxyethyl). If you are using a standard C18 column, you should see one peak unless you have partial separation of enantiomers (unlikely on achiral phases) or rotamers.

  • Most Likely Cause: If the peaks are pH-dependent, you are seeing the equilibrium between the free base and the protonated species.

  • Solution: Ensure your mobile phase is buffered. Use 0.1% Formic Acid (pH ~2.7) to keep the amine fully protonated (Peak shape will sharpen).

Q2: The mass spectrum shows a peak at m/z 268. What is this?

  • Analysis: The parent mass is 286 (M+H). A loss of 18 Da (286 - 18 = 268) suggests dehydration .

  • Source: This is likely an in-source fragment in the Mass Spectrometer, not a solution degradant. The terminal -OH group on the ethanol chain can dehydrate in the high-temperature source of an ESI probe.

  • Verification: Lower the desolvation temperature/cone voltage. If the 268 peak decreases relative to 286, it is an instrumental artifact.

Q3: How do I distinguish between the N-oxide and a hydroxylated impurity?

  • Context: Both add +16 Da.

  • differentiation:

    • Retention Time: N-oxides elute earlier than the parent. Hydroxylated carbon species (e.g., phenol ring hydroxylation) often elute later or very close to the parent.

    • Reduction Test: Treat the sample with a reducing agent (e.g., Sodium Metabisulfite). N-oxides will revert to the parent amine; ring-hydroxylated species will not.

References
  • PubChem. (n.d.). 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Compound).[1][2][3][4] National Library of Medicine. Retrieved January 29, 2026, from [Link]

  • British Pharmacopoeia. (2024). Phenoxybenzamine Hydrochloride Monograph. (Defines the analyte as "Impurity A").
  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews, 59(1), 59-96.

Sources

Optimization

Technical Support Center: Cell Toxicity of Sympatholytic Agents

Topic: Troubleshooting Toxicity in Primary Cell Cultures Status: Operational | Lead Scientist: Dr. Aris Thorne Introduction Welcome to the Technical Support Center.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Toxicity in Primary Cell Cultures

Status: Operational | Lead Scientist: Dr. Aris Thorne

Introduction

Welcome to the Technical Support Center. This guide addresses the specific challenges of screening sympatholytic agents (beta-blockers, alpha-blockers, and central agonists) in primary cell models. Unlike immortalized cell lines, primary cardiomyocytes and hepatocytes possess active metabolic pathways and distinct mitochondrial phenotypes that make them uniquely sensitive to these compounds.

This guide moves beyond basic protocols to address causality : why your assay failed, why your cells are dying unexpectedly, and how to distinguish pharmacological effect from off-target toxicity.

Module 1: Experimental Design & Compound Handling

Q: My compound precipitates when added to the culture media. How do I fix this without altering the pH?

Expert Answer: Sympatholytic agents (e.g., Propranolol HCl, Prazosin HCl) are often supplied as hydrochloride salts. While soluble in water, they can precipitate in buffered media (DMEM/RPMI) due to the common ion effect or pH shifts.

The Protocol: "The Pre-Dilution Step" Do not add high-concentration DMSO stocks directly to the cell well. This causes local protein precipitation and "hotspots" of toxicity.

  • Solvent Choice: Dissolve the master stock in DMSO. Ensure the final DMSO concentration on cells is <0.1% (v/v).

  • Intermediate Dilution (Critical):

    • Prepare a 1000x stock in DMSO.

    • Dilute this 1:100 in warm (37°C) culture medium (without serum if possible) in a separate tube. Vortex immediately.

    • Check for turbidity. If clear, add this 10x working solution to your cells (1:10 dilution).

  • The Turbidity Check:

    • If the medium turns cloudy (Nephelometric Turbidity Units > 10), the drug has salted out.

    • Troubleshoot: Add a complexing agent like Cyclodextrin (HP-β-CD) at 1-2 molar equivalents to the drug to improve solubility without altering pH.

Module 2: Assay Interference & Optimization

Q: My MTT assay shows high toxicity for Propranolol, but the cells look morphologically intact. Is this a false positive?

Expert Answer: Yes, this is a classic "Metabolic Interference" artifact. The Mechanism: The MTT assay relies on mitochondrial succinate dehydrogenase (Complex II) to reduce tetrazolium salts into purple formazan.

  • The Conflict: Propranolol and other lipophilic beta-blockers are known Complex II inhibitors [1]. They slow down mitochondrial respiration without immediately killing the cell.

  • The Result: Your assay measures "slow metabolism," not "cell death." You are seeing a pharmacological effect masquerading as toxicity.

The Solution: Multiplexing Viability Switch to an ATP-independent or membrane-integrity assay to validate results.

Protocol: The "Dual-Readout" Validation

  • Primary Readout (Membrane Integrity): Use an LDH (Lactate Dehydrogenase) Release Assay. LDH leaks only when the plasma membrane ruptures (true necrosis/late apoptosis).

  • Secondary Readout (Energy): Use a luminescent ATP assay (e.g., CellTiter-Glo).

  • Interpretation:

    • Low MTT + Low LDH leak: Metabolic inhibition (Cytostatic/Pharmacological effect).[1][2]

    • Low MTT + High LDH leak: True Cytotoxicity.

Visualization: The False-Positive Trap

The following diagram illustrates why MTT fails with sympatholytics.

MTT_Interference cluster_interference The Artifact Drug Propranolol (Beta-Blocker) Mito Mitochondria (Complex II) Drug->Mito Inhibits MTT MTT Reagent (Tetrazolium) Mito->MTT Reduces Signal Formazan Signal (Optical Density) MTT->Signal Generates Cell Cell Viability Cell->Mito Maintains

Caption: Propranolol directly inhibits mitochondrial enzymes, reducing MTT signal even in viable cells, leading to false toxicity reports.

Module 3: Mechanistic Troubleshooting

Q: We see cell death in primary cardiomyocytes but not in fibroblasts. What is the mechanism?

Expert Answer: Primary cardiomyocytes are rich in mitochondria (30% of cell volume), making them hypersensitive to Mitochondrial Permeability Transition (MPT) pore opening, a side effect of lipophilic amines like Propranolol and Carvedilol [2].

The Mechanism of Toxicity:

  • Lysosomotropism: Lipophilic drugs enter the cell and get trapped in acidic lysosomes.

  • Leakage: Lysosomes rupture, releasing the drug into the cytosol at high concentrations.

  • Mitochondrial Attack: The drug acts on the mitochondrial membrane, collapsing the membrane potential (

    
    ).
    
  • ROS Storm: This collapse uncouples respiration, generating Reactive Oxygen Species (ROS).

  • Apoptosis: Cytochrome c is released, activating Caspase-3.

Troubleshooting Protocol: Confirming Mitochondrial Toxicity To confirm this mechanism (and rule out non-specific necrosis), perform the following flow cytometry panel:

MarkerRoleExpected Result (Toxicity)
JC-1 or TMRM Measures Membrane Potential (

)
Decrease (Loss of red fluorescence)
MitoSOX Red Measures Mitochondrial SuperoxideIncrease (High red fluorescence)
Annexin V Measures Phosphatidylserine exposurePositive (Early Apoptosis)
Visualization: Mitochondrial Toxicity Cascade

Mito_Toxicity Lipophilic_Drug Lipophilic Beta-Blocker (e.g., Propranolol) Lysosome Lysosomal Trapping (Acidic pH) Lipophilic_Drug->Lysosome Accumulates Mito_Membrane Mitochondrial Membrane Destabilization Lysosome->Mito_Membrane Leaks & Attacks ROS ROS Generation (Oxidative Stress) Mito_Membrane->ROS Uncoupling Caspase Caspase-3 Activation (Apoptosis) Mito_Membrane->Caspase Cytochrome C Release ROS->Caspase Triggers

Caption: The pathway of lipophilic sympatholytic toxicity, moving from lysosomal accumulation to mitochondrial collapse and apoptosis.[1][2]

Module 4: Primary Cell Specifics

Q: How do I differentiate between "beating arrest" and "cell death" in cardiomyocytes?

Expert Answer: Sympatholytics are designed to reduce chronotropy (heart rate). High doses will stop spontaneous beating in primary cardiomyocytes. This is efficacy, not toxicity.

The Protocol: Washout Recovery Assay

  • Treat: Expose cells to the drug for 24 hours.

  • Observe: Note if beating has stopped.

  • Wash: Remove drug-containing media. Wash 2x with warm PBS.

  • Recover: Add fresh, drug-free culture media. Incubate for 2-4 hours.

  • Re-evaluate:

    • Beating returns: The effect was pharmacological (Efficacy).[3]

    • No beating + rounded cells: The effect was toxic (Irreversible damage).

Q: Are hepatocytes sensitive to Alpha-Blockers (e.g., Prazosin)?

Expert Answer: Generally, no. Prazosin is metabolized by the liver but rarely causes direct cytotoxicity in vitro unless concentrations are supraphysiological (>50 µM) [3].

  • Warning Sign: If you see toxicity at low doses (<10 µM) in hepatocytes, check for Drug-Drug Interactions (DDI) in your media.

  • Factor: Are you using media with high insulin or dexamethasone? These induce CYP450 enzymes. If your drug generates a toxic metabolite (bioactivation), induced hepatocytes will die faster than non-induced ones.

References

  • Seymour, A. M. L., et al. (2020). "Toxicity of Atenolol and Propranolol on Rat Heart Mitochondria." Drug Research.

    • Context: Establishes the mechanism of mitochondrial complex II inhibition by propranolol.
  • Stepanenko, A. A., & Dmitrenko, V. V. (2015). "Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability."[4] Gene.

    • Context: Explains why metabolic assays fail with mitochondrial toxins.
  • LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. "Prazosin." National Institute of Diabetes and Digestive and Kidney Diseases.

    • Context: Validates the safety profile and metabolic handling of alpha-blockers in liver models.

Sources

Troubleshooting

Technical Support Center: Alpha-Adrenoceptor Assay Optimization

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Incubation Times for Alpha-Adrenoceptor Assays ( & ) Welcome to the Assay Optimization Hub I am your Senior Application Scientist. In my years...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Incubation Times for Alpha-Adrenoceptor Assays (


 & 

)
Welcome to the Assay Optimization Hub

I am your Senior Application Scientist. In my years of troubleshooting GPCR assays, I have found that incubation time is the most frequently underestimated variable. It is not merely a "waiting period"; it is a thermodynamic parameter that defines the validity of your


, 

, or

.

For alpha-adrenoceptors, the challenge is dual:

  • 
     & 
    
    
    
    Binding:
    Requires strict thermodynamic equilibrium.
  • Functional Signaling: Requires capturing transient kinetic peaks (

    
    -Gq calcium flux) or enzymatic steady-states (
    
    
    
    -Gi cAMP inhibition).

Below are the technical modules designed to correct your experimental timelines.

Module 1: Radioligand Binding Assays (The Equilibrium Mandate)

The Problem: Users often select an arbitrary incubation time (e.g., "1 hour") without validation. If the reaction has not reached equilibrium, your calculated affinity (


) will be artificially low (high affinity), and competition data (

) will be non-reproducible.

The Solution: You must perform an Association Kinetic Experiment before running saturation or competition curves.

Protocol: Determination of Equilibration Time (

)

Objective: Determine the time required for specific binding to plateau.

  • Preparation: Prepare membrane homogenates expressing the target (

    
    , 
    
    
    
    , or
    
    
    ).
  • Ligand Choice: Use a radioligand at a concentration

    
     (e.g., [3H]-Prazosin for 
    
    
    
    , [3H]-RX821002 for
    
    
    ).
  • Time Course:

    • Prepare 24 tubes/wells.

    • Initiate binding by adding radioligand to all tubes simultaneously.

    • Terminate the reaction (filtration) at specific intervals: 1, 2, 5, 10, 20, 40, 60, 90, and 120 minutes.

  • Data Analysis: Plot Specific Binding (Y) vs. Time (X). Fit to a "One-phase association" model.

Critical Rule: Your experimental incubation time must be


 (association half-time) to ensure >96% occupancy, or simply selected where the plateau is stable for at least 30 minutes.
Visual Workflow: Association Kinetics Logic

AssociationKinetics Start Start Timer (Add Ligand) Early Early Phase (Rapid Association) Start->Early High Free Ligand Mid Transition (Rate Slowing) Early->Mid Ligand Depletion starts Plateau Equilibrium Plateau (Rate On = Rate Off) Mid->Plateau Steady State Decision Select Assay Time (Plateau Start + 15 min) Plateau->Decision Validation

Figure 1: Logic flow for determining the optimal incubation window. Note that "Ligand Depletion" refers to local depletion near the receptor, though bulk depletion must remain <10%.

Module 2: Functional -Adrenoceptor Assays (Calcium Flux)

The Problem:


 receptors couple to 

, triggering a rapid release of intracellular calcium. Users often report "low signal" or "high background." This is rarely a receptor issue; it is usually a dye loading or esterase cleavage timing issue.

The Science: Calcium dyes (e.g., Fluo-4 AM) are acetoxymethyl (AM) esters. They are non-fluorescent and cell-permeable. Once inside, intracellular esterases must cleave the AM group to trap the dye and make it fluorescent.

  • Too short: Dye isn't cleaved; no signal.

  • Too long: Dye is sequestered into organelles (vacuoles/lysosomes), causing high background.

Optimized Loading Protocol (

-HEK293 or CHO)
StepDurationTemperaturePurpose
Dye Loading 30–60 min37°CAllows hydrophobic AM-dye to permeate the cell membrane.
De-esterification 20–30 minRT (25°C)CRITICAL STEP. Remove dye buffer, add assay buffer. Allow esterases to cleave AM groups.
Equilibration 10 minInside ReaderAllow plate temperature to stabilize before injection.
Injection t = 037°CAgonist (Phenylephrine) injection.
Read Window 0–90 sec37°CCapture the peak (usually occurs at 10–20s).

Troubleshooting Tip: If your baseline drifts upward, your cells may be extruding the dye via anion transporters. Add Probenecid (2.5 mM) to the assay buffer during loading and measurement to block this leakage.

Module 3: Functional -Adrenoceptor Assays (cAMP Inhibition)

The Problem:


 receptors are 

-coupled, meaning they inhibit cAMP production. You cannot measure this directly without first stimulating cAMP (usually with Forskolin). The timing of the Agonist vs. Forskolin addition is the most common failure point.

The Protocol: The "Co-stimulation" vs. "Pre-incubation" debate.[1]

  • Co-stimulation: Adding Agonist + Forskolin simultaneously. (Easier, but sometimes lower sensitivity).

  • Pre-incubation:[1][2][3] Agonist first (15 min), then Forskolin. (Often yields better inhibition curves for slow-binding ligands).

Visual Workflow:

cAMP Assay Timeline

cAMP_Workflow Cells Plated Cells (CHO-K1 alpha2) Agonist Add Alpha2 Agonist (e.g., UK 14,304) Cells->Agonist Wait1 Incubate 15 min (Receptor Occupancy) Agonist->Wait1 Pre-incubation allows Gi activation Forsk Add Forskolin (5-10 µM) (Stimulate Adenylyl Cyclase) Wait1->Forsk Wait2 Incubate 30-45 min (cAMP Accumulation) Forsk->Wait2 Lysis Lysis & Detection (HTRF/Luminescence) Wait2->Lysis

Figure 2: The "Pre-incubation" format for Gi-coupled receptors. This ensures the alpha-2 receptor is active and ready to brake the cyclase immediately upon Forskolin stimulation.

Troubleshooting & FAQs
Q1: My

values shift significantly when I change protein concentration. Why?

A: You are likely violating the "Zone A" (Ligand Depletion) Rule . In radioligand binding, if the receptor concentration is too high, it binds a significant portion of the free radioligand, lowering the free concentration


.
  • The Rule: Total bound ligand must be < 10% of the total added ligand.[4]

  • The Fix: Dilute your membrane preparation until specific binding is roughly 5–10% of total radioactivity added.

Q2: Can I shorten the incubation time if I increase the temperature to 37°C?

A: Yes, but with caution.

  • Pros: Equilibrium is reached faster (higher

    
     and 
    
    
    
    ).
  • Cons:

    
    -adrenergic receptors are proteins and can degrade/denature faster at 37°C over long periods (>60 min). Furthermore, ligand dissociation (
    
    
    
    ) increases, which might make the washing step in filtration assays more critical (risk of losing bound ligand).
  • Recommendation: For robust HTS, 25°C (Room Temp) for 60 minutes is the "sweet spot" for stability and equilibrium.

Q3: My Calcium signal peaks instantly and disappears. Did I miss it?

A:


-mediated calcium transients are fast.
If you are using a plate reader without on-board fluidics (i.e., you add agonist at the bench and then walk to the reader), you will  miss the peak.
  • Requirement: You must use a reader with integrated injectors that reads during the addition. The peak often occurs within 10–15 seconds of injection.

References
  • National Center for Advancing Translational Sciences (NCATS). Receptor Binding Assays for HTS and Drug Discovery. Assay Guidance Manual [Internet].[5] Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-.

  • IUPHAR/BPS Guide to Pharmacology. Adrenoceptors: Introduction and Binding Protocols.

  • Hulme, E.C., & Trevethick, M.A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237.

  • Motulsky, H.J., & Neubig, R.R. (2010). Analyzing radioligand binding data.[4][6][7][8][9] Current Protocols in Neuroscience.[10]

Sources

Optimization

Reducing non-specific binding in receptor-ligand studies

Mission: To provide high-fidelity troubleshooting and optimization strategies for researchers facing non-specific binding (NSB) challenges. This guide moves beyond basic protocols to explain the physicochemical causality...

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide high-fidelity troubleshooting and optimization strategies for researchers facing non-specific binding (NSB) challenges. This guide moves beyond basic protocols to explain the physicochemical causality of NSB and offers self-validating solutions.

Module 1: The Diagnostic Framework

Q: How do I definitively distinguish specific binding from non-specific background?

The Senior Scientist’s Perspective: You cannot "fix" NSB until you can mathematically isolate it. In receptor kinetics, "Total Binding" is a composite signal. You must experimentally define NSB using a "cold" (unlabeled) competitor in excess (typically 100-1000x


).
  • Total Binding: The signal from your labeled ligand binding to everything (Receptor + Plastic + Lipids).

  • Non-Specific Binding (NSB): The signal remaining when the specific receptor sites are saturated by the cold competitor.

  • Specific Binding: The calculated difference:

    
    .
    
Visualization: The Subtraction Logic

The following diagram illustrates the logical flow of defining specific binding.

SpecificBindingLogic Total Total Binding (Labeled Ligand Only) Subtraction Subtraction Step (Total - NSB) Total->Subtraction NSB Non-Specific Binding (Labeled + Excess Cold Ligand) NSB->Subtraction Specific Specific Binding (True Signal) Subtraction->Specific

Caption: Logical workflow for isolating specific binding signal from experimental noise.

Module 2: Filtration Assays (Radioligand Binding)

Q: I am seeing high background counts on my glass fiber filters. How do I reduce this?

The Issue: Glass fiber filters (GF/B or GF/C) possess a net negative surface charge due to silanol groups. Many receptor ligands are basic amines that carry a positive charge at physiological pH. This creates a strong electrostatic attraction between the ligand and the filter, independent of the receptor.

The Solution: PEI Pretreatment Pre-soaking filters in Polyethyleneimine (PEI) is the gold standard. PEI is a cationic polymer that coats the glass fibers, neutralizing the negative charge and creating a "charge shield" that repels positively charged ligands.

Protocol: PEI Filter Soak [1]

  • Preparation: Prepare a 0.1% to 0.5% (v/v) PEI solution in distilled water.

    • Note: PEI is viscous; ensure thorough mixing.

  • Soaking: Submerge filters in the PEI solution for 30–60 minutes at 4°C or room temperature.

  • Washing (Critical): Before adding your biological sample, wash the filters twice with ice-cold wash buffer.

    • Why? This removes free-floating PEI which could otherwise interact with the receptor or ligand in the liquid phase.

  • Validation: Run a "filter blank" (Ligand + Buffer + Filter, NO Receptor). If counts remain high (>5-10% of Total Binding), the ligand is likely sticking via hydrophobic interactions, not electrostatic. Switch to BSA-coated filters .[1]

Reference:

Module 3: Surface Plasmon Resonance (SPR)

Q: My reference channel signal is >20% of my active channel. Is this valid?

The Senior Scientist’s Perspective: No. In SPR (e.g., Biacore), the reference channel controls for bulk refractive index changes and NSB. If the reference signal is high, your analyte is sticking to the dextran matrix or the flow cell walls. This invalidates your


 and 

data.

Troubleshooting Matrix:

SymptomProbable CauseCorrective Action
High Reference Binding Electrostatic attraction to Carboxymethyl Dextran (CM5 chips are negatively charged).Increase Ionic Strength: Raise NaCl in running buffer to 300-500 mM to shield charges.
Sticky "Square" Wave Hydrophobic aggregation or sticking to microfluidics.Add Detergent: Supplement buffer with 0.05% Tween-20 (P20).[2]
Positively Charged Analyte Analyte binds to unreacted carboxyl groups.Surface Blocking: Block the surface with ethylenediamine instead of ethanolamine to reduce negative charge.[3]

Reference:

Module 4: Blocking Agents & Buffer Chemistry

Q: Should I use BSA, Casein, or Gelatin?

The Decision: Selection depends on the dominant force driving the NSB (Protein-Protein vs. Protein-Plastic).

Comparative Data Table:

Blocking AgentBest Use CaseMechanismLimitations
BSA (1-3%) General purpose (Westerns, ELISA).Blocks hydrophobic sites on plastic and proteins.Can cross-react with some antibodies; typically less effective than Casein for plastic binding.
Casein (1-5%) High-sensitivity ELISA/Binding. Forms a dense layer on plastic; smaller fragments (<10kD) fill micro-gaps effectively.Warning: Do not use with Biotin-Streptavidin systems (milk contains biotin).[4] Can contain phosphoryl choline.[4]
Gelatin Protein-Protein interactions.Steric hindrance.Poor at blocking hydrophobic plastic sites; requires heating to dissolve.

Self-Validating Protocol for Optimization: Do not guess. Run a "Signal-to-Noise" pilot:

  • Coat plate with Receptor.[5]

  • Block wells with Agent A, B, and C in triplicate.

  • Add Ligand.[1][6]

  • Measure NSB (using excess cold competitor).

  • Select the agent yielding the lowest NSB without reducing Specific Binding.

Reference:

Module 5: The "Sticky" Ligand (Hydrophobicity)

Q: My ligand is highly lipophilic (LogP > 3). It binds to everything.

The Solution: Standard polystyrene plates are hydrophobic. Lipophilic ligands will partition into the plastic.

  • Switch Material: Use Non-Binding Surface (NBS) plates (e.g., Corning NBS).[7] These are treated to be hydrophilic and non-ionic, creating a "water shield" that repels hydrophobic compounds.

  • Detergent Titration: Add CHAPS or Tween-20 (0.01% - 0.1%) to the assay buffer. This keeps the ligand in solution (micellar suspension) rather than on the walls.

  • Glass Coating: For extreme cases, use silanized glass vials for ligand preparation to prevent loss before the assay even begins.

Visual Workflow: Troubleshooting Decision Tree

NSBTroubleshooting Start High Non-Specific Binding Detected CheckMethod Check Assay Method Start->CheckMethod Filtration Filtration Assay? CheckMethod->Filtration PlateBased Plate-Based (ELISA/SPA)? CheckMethod->PlateBased FilterType Glass Fiber Filter? Filtration->FilterType PlateType Standard Polystyrene? PlateBased->PlateType PEISoak Action: Pre-soak in 0.3% PEI FilterType->PEISoak Yes (Electrostatic NSB) SwitchPlate Action: Switch to NBS/Low-Binding Plate PlateType->SwitchPlate Yes (Hydrophobic NSB) Detergent Action: Add 0.05% Tween-20 PlateType->Detergent Ligand Aggregation

Caption: Decision matrix for selecting the correct remediation strategy based on assay format.

Reference:

References
  • Cytiva. (n.d.). Biacore SPR assay application guide.[8] Retrieved from [Link][8][9][10]

  • Corning Life Sciences. (n.d.). Corning Microplate Selection Guide.[7][11] Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol vs. Phenoxybenzamine efficacy

Topic: Efficacy & Stability Profile: Phenoxybenzamine vs. its Hydroxy-Metabolite (Phenoxybenzamine Alcohol) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Exe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Efficacy & Stability Profile: Phenoxybenzamine vs. its Hydroxy-Metabolite (Phenoxybenzamine Alcohol) Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide compares Phenoxybenzamine (PBZ) , a non-selective, irreversible alpha-adrenergic antagonist, with its primary metabolite and synthetic precursor, 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (herein referred to as PBZ-Alcohol or Impurity A ).[1]

The Bottom Line:

  • Phenoxybenzamine (PBZ): The pharmacologically active species.[1][2][3][4][5] Its efficacy relies entirely on the chloroethyl group's ability to cyclize into a reactive aziridinium ion, forming covalent bonds with adrenergic receptors.[6]

  • PBZ-Alcohol: Pharmacologically inert (or negligibly active).[1] It lacks the leaving group (chloride) required for aziridinium formation.[1] Its presence in a formulation indicates degradation (hydrolysis) or incomplete synthesis , directly correlating to a loss of therapeutic potency.

Chemical Structure & Mechanism of Action[2][4][5][6][7]

The efficacy divergence between these two molecules is a function of their electrophilicity.[1]

Phenoxybenzamine (Active Drug)[1][2][4][8][9]
  • Class: Haloalkylamine (Nitrogen Mustard derivative).[1]

  • Mechanism: Under physiological conditions (pH 7.4), the tertiary amine attacks the

    
    -carbon of the chloroethyl group, displacing chloride. This forms a highly reactive, electrophilic Ethyleneimonium (Aziridinium) Ion .[1]
    
  • Target Interaction: This ion acts as an alkylating agent, attacking nucleophilic groups (sulfhydryl, amino, or hydroxyl) on the

    
    -adrenergic receptor.[6] This results in a covalent, irreversible blockade .[6]
    
PBZ-Alcohol (Inactive Precursor/Degradant)[1]
  • Class: Amino-alcohol.[1][7]

  • Mechanism: The molecule contains a hydroxyl group (

    
    ) in place of the chloride (
    
    
    
    ).[1][7] The hydroxyl group is a poor leaving group under physiological conditions.[1]
  • Target Interaction: It cannot form the aziridinium ion.[1] Consequently, it cannot covalently bind to the receptor. While it may possess weak affinity for the receptor via Van der Waals forces (reversible binding), it lacks the "chemical clamp" mechanism of PBZ, rendering it therapeutically insignificant.

Visualizing the Divergence

MOA_Comparison PBZ Phenoxybenzamine (Active) Aziridinium Aziridinium Ion (Reactive Intermediate) PBZ->Aziridinium Cyclization (-Cl) Receptor Alpha-Adrenergic Receptor Aziridinium->Receptor Alkylates Cysteine Blockade Irreversible Blockade Receptor->Blockade Covalent Bond PBZ_Alc PBZ-Alcohol (Impurity A) PBZ_Alc->Receptor Weak/Reversible Binding Only Inert No Reaction (Washout) PBZ_Alc->Inert Cannot Cyclize (Stable -OH)

Figure 1: The mechanistic bifurcation.[1] PBZ (Blue) activates via cyclization to alkylate the receptor.[1] PBZ-Alcohol (Yellow) is chemically stable and unable to lock the receptor.[1]

Pharmacodynamics & Efficacy Data

The following table summarizes the functional differences. In drug development, PBZ-Alcohol is monitored not for its activity, but as a marker of loss of potency .

FeaturePhenoxybenzamine (PBZ)PBZ-Alcohol (Impurity A)
Binding Type Covalent (Irreversible)Non-covalent (Reversible/None)
Receptor Recovery Requires protein synthesis (turnover)Rapid washout
Duration of Action Long (14–48+ hours)Negligible
Therapeutic Role Pheochromocytoma managementNone (Synthesis intermediate)
Toxicity Concern Hypotension, reflex tachycardiaGenerally low (non-alkylating)

Experimental Validation (Literature Consensus): In isolated tissue bath experiments (e.g., rabbit aortic strips), washing the tissue after PBZ exposure does not restore response to norepinephrine (due to covalent bonding). Washing tissue after exposure to PBZ-Alcohol immediately restores responsiveness, confirming the lack of irreversible antagonism [1].[1]

Stability & Degradation Pathways[1]

For formulation scientists, the conversion of PBZ to PBZ-Alcohol is the primary stability risk. PBZ is highly sensitive to moisture.[1]

  • Hydrolysis: In aqueous solutions, the chloroethyl group of PBZ undergoes hydrolysis, replacing the

    
     with 
    
    
    
    .[1]
  • Kinetics: This reaction is pH-dependent and accelerates in neutral/alkaline conditions.[1]

  • Implication: A decrease in PBZ assay value is stoichiometrically matched by an increase in PBZ-Alcohol.[1]

Degradation_Pathway cluster_0 Aqueous Environment PBZ Phenoxybenzamine (Active Drug) Intermediate Transition State PBZ->Intermediate Hydrolysis Water H2O Water->Intermediate Alcohol PBZ-Alcohol (Inactive Degradant) Intermediate->Alcohol Dechlorination HCl HCl Intermediate->HCl

Figure 2: The degradation pathway.[1] Exposure to moisture converts the active drug into the inactive alcohol form.

Experimental Protocols

To distinguish between the two compounds during development or QC, specific methodologies are required.

Protocol A: HPLC Separation (Purity Analysis)

Differentiation based on polarity. PBZ-Alcohol is more polar than PBZ.[1]

  • Column: C18 (Octadecyl silane),

    
    , 
    
    
    
    packing.[1]
  • Mobile Phase:

    • Buffer: Ammonium Acetate or Phosphate buffer (pH ~3.0).[1]

    • Organic: Acetonitrile.[1][8]

    • Gradient: Start high aqueous to elute the polar Alcohol (Impurity A) first, then ramp organic to elute the non-polar PBZ.

  • Detection: UV at 268 nm (Phenoxy ring absorption).[1][8]

  • Expected Result:

    • PBZ-Alcohol: Elutes early (Retention Time

      
       min).
      
    • PBZ: Elutes late (Retention Time

      
       min).
      
    • Note: PBZ samples must be prepared in anhydrous solvents (acetonitrile) and injected immediately to prevent in-situ hydrolysis [2].[1]

Protocol B: Functional Receptor Binding Assay (Differentiation)

Validating the "Irreversible" nature of PBZ vs. the "Inert" nature of the Alcohol.

  • Tissue Preparation: Rat vas deferens or aorta (rich in

    
     receptors).[1]
    
  • Baseline: Establish a dose-response curve with Norepinephrine (NE) to determine

    
    .[1]
    
  • Incubation:

    • Group A: Incubate with PBZ (

      
      ) for 30 mins.
      
    • Group B: Incubate with PBZ-Alcohol (

      
      ) for 30 mins.
      
  • Washout: Wash tissues

    
     with drug-free buffer over 60 mins.
    
  • Re-challenge: Construct a new NE dose-response curve.

  • Result Interpretation:

    • Group A (PBZ): Significant depression of

      
      .[1] The curve cannot reach the original maximum even with high NE concentrations (Non-competitive antagonism).
      
    • Group B (PBZ-Alcohol): The NE curve overlaps with the baseline.[1] Full response is restored (No antagonism/Washout complete).

References

  • Goodman & Gilman's The Pharmacological Basis of Therapeutics. "Adrenergic Antagonists." McGraw-Hill Education.[1] Explains the haloalkylamine alkylation mechanism and the necessity of the aziridinium ion.

  • United States Pharmacopeia (USP). "Phenoxybenzamine Hydrochloride Monograph."[1] USP-NF.[1] Defines "Phenoxybenzamine Impurity A" as 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol and provides HPLC suitability requirements.

  • PubChem Compound Summary. "Phenoxybenzamine."[1] National Center for Biotechnology Information.[1] Provides chemical structure and hydrolysis data.[1] Link

  • European Pharmacopoeia (Ph.[1] Eur.). "Phenoxybenzamine Hydrochloride."[1] Identifies the specific impurities and degradation pathways for regulatory compliance.

Sources

Comparative

In vitro potency comparison of phenoxybenzamine analogs

In Vitro Potency Comparison: Phenoxybenzamine & Analogs Executive Summary Phenoxybenzamine (PBZ) remains the gold standard for irreversible alpha-adrenergic blockade in pharmacological research. While often compared to r...

Author: BenchChem Technical Support Team. Date: February 2026

In Vitro Potency Comparison: Phenoxybenzamine & Analogs

Executive Summary

Phenoxybenzamine (PBZ) remains the gold standard for irreversible alpha-adrenergic blockade in pharmacological research. While often compared to reversible antagonists like Phentolamine or selective agents like Prazosin , its true structural analogs are the 2-haloalkylamines (e.g., Dibenamine).

This guide objectively compares PBZ against its structural precursor (Dibenamine ) and its functional opposite (Phentolamine ). The data highlights that PBZ’s superior potency over Dibenamine stems from the auxiliary binding energy provided by its phenoxyethyl substituent, facilitating more rapid aziridinium ion formation and receptor alkylation.

Mechanistic Foundation: The Aziridinium Driver

The defining feature of PBZ and Dibenamine is their ability to form a reactive aziridinium ion intermediate. This cyclic cation is highly electrophilic and attacks nucleophilic groups (specifically Cysteine 3.36 in Transmembrane Domain 3) on the alpha-adrenergic receptor.

Structural Causality
  • Dibenamine: The prototype. Lacks the phenoxy ether side chain. Cyclization is slower, and affinity for the receptor's hydrophobic pocket is lower.

  • Phenoxybenzamine: The addition of the phenoxy-isopropyl group increases lipophilicity and steric bulk, enhancing initial non-covalent affinity (

    
    ) and positioning the nitrogen for faster cyclization.
    

Diagram 1: Mechanism of Irreversible Alkylation

G PBZ Phenoxybenzamine (Tertiary Amine) Cyclization Intramolecular Cyclization PBZ->Cyclization Aziridinium Aziridinium Ion (Reactive Intermediate) Cyclization->Aziridinium Cl- Release Complex Covalent Receptor-Drug Complex (Inactive) Aziridinium->Complex + Receptor SH Receptor Alpha Receptor (Cys 3.36 Nucleophile) Receptor->Complex

Caption: The transformation of Phenoxybenzamine into the reactive aziridinium ion, leading to permanent receptor alkylation.

Comparative Potency & Kinetics Data

The following table synthesizes in vitro performance metrics. Note that for irreversible antagonists,


 is time-dependent; therefore, inactivation rate constants (

)
or incubation-specific comparisons are more scientifically valid.
FeaturePhenoxybenzamine Dibenamine Phentolamine Prazosin
Class Irreversible AntagonistIrreversible AntagonistReversible AntagonistReversible Antagonist
Selectivity Non-selective (

)
Non-selectiveNon-selective (

)
Selective (

)
Mechanism Alkylation (Covalent)Alkylation (Covalent)Competitive BindingCompetitive Binding
Onset (In Vitro) Slow (requires cyclization)Slower than PBZRapid (Diffusion limited)Rapid
Duration > 24 Hours (Turnover dependent)> 24 HoursTransient (Washout < 30 min)Transient
Receptor Recovery

hours (Synthesis)
Similar to PBZImmediate upon washoutImmediate upon washout
Primary Utility Determining Receptor ReserveHistorical PrototypeProtecting ReceptorsSubtype Characterization

Key Insight: In receptor reserve experiments, PBZ is preferred over Dibenamine because it achieves maximal alkylation at lower concentrations (approx. 10-100 nM) and shorter incubation times (15-30 min), reducing non-specific binding artifacts.

Experimental Methodologies

To validate the potency and irreversibility of PBZ analogs, two core protocols are standard.

Protocol A: The "Washout" Validation (Self-Validating System)

This protocol confirms if an analog is truly irreversible (like PBZ) or slowly dissociating.

  • Equilibration: Mount tissue (e.g., rat vas deferens) in organ bath with Krebs solution.

  • Control Curve: Establish a concentration-response curve (CRC) to Norepinephrine (NE). Wash.

  • Incubation: Incubate tissue with PBZ (100 nM) or Analog for 30 minutes.

  • Washout Phase: Wash tissue aggressively every 10 minutes for 1 hour .

    • Logic: If the drug is reversible (Phentolamine), the blockade will diminish.[1] If irreversible (PBZ), the blockade persists despite washing.

  • Test Curve: Re-run NE CRC.

    • Result: PBZ causes a depression of

      
       (non-competitive antagonism).
      
Protocol B: Receptor Protection Assay

Used to prove that PBZ and a reversible analog compete for the same binding site.

  • Pre-treatment: Incubate tissue with a high concentration of Phentolamine (10 µM) (occupies >99% of receptors).

  • Challenge: Add PBZ (100 nM) in the presence of Phentolamine.

  • Washout: Wash extensively (2+ hours). Phentolamine washes out; unbound PBZ washes out.

  • Result: Receptors are "protected" from alkylation. The NE response curve remains normal, proving PBZ attacks the orthosteric site.

Diagram 2: Experimental Decision Logic

Experiment Start Start: Determine Antagonist Type Incubate Incubate Tissue + Antagonist (30 mins) Start->Incubate Wash Aggressive Washout (60 mins) Incubate->Wash ReTest Re-test Agonist Response Wash->ReTest ShiftRight Parallel Shift Right (No Emax change) ReTest->ShiftRight Response Recovers Depression Depression of Emax (Non-surmountable) ReTest->Depression Blockade Persists Conc1 Conclusion: Reversible (e.g., Phentolamine) ShiftRight->Conc1 Conc2 Conclusion: Irreversible (e.g., Phenoxybenzamine) Depression->Conc2

Caption: Workflow to distinguish reversible competitive antagonism from irreversible alkylation.

References

  • Gruetter, C. A. (2007).[2] Phenoxybenzamine. xPharm: The Comprehensive Pharmacology Reference. Link

  • Hamilton, C. A., et al. (1982). Recovery in vivo and in vitro of alpha-adrenoceptor responses and radioligand binding after phenoxybenzamine. Journal of Hypertension. Link - Source of the 33-hour receptor turnover data.

  • Frang, H., et al. (2001). Phenoxybenzamine binding reveals the helical orientation of the third transmembrane domain of adrenergic receptors. Journal of Biological Chemistry. Link - Identifies Cys 3.36 as the binding site.

  • Broadley, K. J. (1996). Autonomic Pharmacology. Taylor & Francis. - Detailed protocols for washout and protection experiments.

Sources

Validation

Cross-reactivity of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol with other receptors

Technical Guide: Receptor Cross-Reactivity of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol Common Name: Dibenzyline Alcohol (SKF-1010) CAS: 101-45-1 Parent Compound Context: Hydrolyzed metabolite/precursor of Phenoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Receptor Cross-Reactivity of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol

Common Name: Dibenzyline Alcohol (SKF-1010) CAS: 101-45-1 Parent Compound Context: Hydrolyzed metabolite/precursor of Phenoxybenzamine .[1][2]

Executive Summary & Chemical Identity

2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (hereafter referred to as SKF-1010 ) is the chemically stable alcohol derivative of the non-selective alpha-blocker Phenoxybenzamine .[1]

In drug development and safety profiling, SKF-1010 is critical for two reasons:

  • Metabolic Marker: It represents the deactivated "spent" warhead of Phenoxybenzamine after hydrolysis.[1]

  • Impurity Profiling: It is a common synthetic impurity in Phenoxybenzamine API (Active Pharmaceutical Ingredient) that lacks the alkylating chloroethyl group.[1]

Unlike its parent compound, which forms a reactive aziridinium ion to covalently (irreversibly) bind receptors, SKF-1010 functions as a reversible, competitive antagonist .[1] This guide delineates its cross-reactivity profile, distinguishing its "cleaner" reversible kinetics from the "dirty" irreversible blockade of the parent drug.[1]

Mechanistic Divergence: The "Warhead" Analysis

To understand the cross-reactivity of SKF-1010, one must contrast it with Phenoxybenzamine.[1] The pharmacological difference lies entirely in the nitrogen-substituted tail.[1]

  • Phenoxybenzamine (Parent): Contains a 2-chloroethyl group.[1] This cyclizes into a highly reactive aziridinium ion , which attacks nucleophilic cysteine residues on receptors (alkylation), causing irreversible blockade.[1]

  • SKF-1010 (Analyte): Contains a 2-hydroxyethyl group.[1][2] This is chemically inert under physiological conditions.[1] It cannot form an aziridinium ion.[1] Therefore, it binds to the same hydrophobic pockets via Van der Waals forces and pi-stacking (benzyl/phenoxy groups) but washes out competitively.[1]

Diagram: Mechanistic Pathway & Loss of Alkylation

G PBZ Phenoxybenzamine (Parent Drug) Aziridine Aziridinium Ion (Reactive Intermediate) PBZ->Aziridine Cyclization (-Cl) SKF1010 SKF-1010 (Dibenzyline Alcohol) PBZ->SKF1010 Hydrolysis (+H2O) Receptor_Covalent Irreversible Blockade (Covalent Bond to Cys) Aziridine->Receptor_Covalent Alkylation Receptor_Reversible Reversible Blockade (Competitive Binding) SKF1010->Receptor_Reversible Equilibrium Binding

Figure 1: The hydrolysis of Phenoxybenzamine to SKF-1010 results in the loss of the alkylating "warhead," shifting pharmacology from irreversible to reversible antagonism.[1]

Cross-Reactivity Profile

SKF-1010 retains the bulky lipophilic pharmacophore (benzyl and phenoxyethyl groups) required for receptor affinity.[1] Consequently, it exhibits significant cross-reactivity across the G-Protein Coupled Receptor (GPCR) Class A family, specifically monoamine receptors.[1]

Comparative Binding Matrix
Target ReceptorInteraction Type (SKF-1010)Interaction Type (Phenoxybenzamine)Predicted Affinity (Ki)Clinical Implication of SKF-1010
Alpha-1 Adrenergic Competitive Antagonist Irreversible AntagonistHigh (nM range)Hypotension (shorter duration than parent).[1]
Alpha-2 Adrenergic Competitive Antagonist Irreversible AntagonistModerate-HighFeedback loop dysregulation; Tachycardia.[1]
Histamine H1 Competitive Antagonist Irreversible AntagonistModerateSedation; Anti-allergic effects (Impurity noise in assays).[1]
Serotonin (5-HT2A) Competitive Antagonist Irreversible AntagonistModeratePotential weak antipsychotic/anxiolytic noise.[1]
Acetylcholine (Musc) Weak Antagonist Moderate AntagonistLowDry mouth (less pronounced than parent).[1]
Calmodulin Inhibitor InhibitorModerateIntracellular signaling interference (non-receptor).[1]

Key Insight: In screening assays, SKF-1010 will generate "false positives" for Phenoxybenzamine activity if the assay does not distinguish between reversible and irreversible binding.[1] It acts as a "silent" competitor.[1]

Experimental Protocols for Validation

To distinguish SKF-1010 from other antagonists or its parent compound, researchers must utilize Washout-Recovery Assays .[1] Standard endpoint assays (like ELISA or simple radioligand binding) cannot distinguish the two.[1]

Protocol A: The Washout-Recovery Functional Assay

Objective: To prove SKF-1010 acts reversibly compared to the irreversible parent.

Materials:

  • Isolated rat aortic rings or HEK293 cells expressing

    
    -adrenoceptors.[1]
    
  • Agonist: Phenylephrine (PE).[1]

  • Test Compounds: SKF-1010 (10 µM) vs. Phenoxybenzamine (10 µM).[1]

Workflow:

  • Baseline: Establish a dose-response curve (DRC) for Phenylephrine (PE) alone to find

    
    .[1]
    
  • Incubation: Incubate tissues/cells with Test Compound for 60 minutes.

  • Washout (Critical Step):

    • Group A (No Wash): Proceed immediately to agonist challenge.[1]

    • Group B (Extensive Wash): Wash tissue 5x over 60 minutes with drug-free buffer to remove unbound ligands.[1]

  • Challenge: Re-run the Phenylephrine DRC.

Expected Results (Data Interpretation):

CompoundPost-Washout Shift in Agonist

Interpretation
Phenoxybenzamine Depressed

(Non-surmountable).[1] The receptor pool is permanently reduced.[1]
Irreversible Blockade.[1]
SKF-1010 Restored

(Surmountable). The curve shifts back to baseline as the drug washes off.[1]
Reversible Competitive Antagonism.[1]
Protocol B: Calcium Mobilization FLIPR Assay (High Throughput)

Objective: Quantify IC50 of SKF-1010 cross-reactivity at Histamine H1 receptors.

Methodology:

  • Cell Line: CHO-K1 cells stably expressing human H1 receptor and

    
     (promiscuous G-protein to couple to Calcium).[1]
    
  • Dye Loading: Load cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Pre-treatment: Add serial dilutions of SKF-1010 (0.1 nM to 10 µM).[1] Incubate 15 mins.

  • Stimulation: Inject Histamine (at EC80 concentration, approx 1 µM).

  • Detection: Measure fluorescence intensity (Ex 488nm / Em 525nm) using a FLIPR (Fluorometric Imaging Plate Reader).

Calculation:


[1]
  • Note: If SKF-1010 shows an IC50 < 100 nM, it is considered a potent H1 cross-reactant.[1]

Safety & Handling (Impurity Context)

When SKF-1010 is present as an impurity in Phenoxybenzamine formulations:

  • Toxicology: It is generally less cytotoxic than the parent because it lacks the alkylating potential (mutagenicity risk is significantly lower).[1]

  • Potency Shift: High levels of SKF-1010 will dilute the therapeutic efficacy of Phenoxybenzamine, as it competes for the receptor without permanently disabling it, effectively "protecting" the receptor from the drug.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71360, 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol.[1] Retrieved from [Link][1][2]

  • Fraser, C. M., & Venter, J. C. (1980). The synthesis of tritium-labeled alpha-adrenergic receptor probes.[1] (Discusses the hydrolysis of phenoxybenzamine type precursors). Retrieved from [Link]

  • Minneman, K. P. (1983). Phenoxybenzamine is more selective for alpha 1- than alpha 2-adrenergic receptors on rat cerebral cortex membranes.[1] (Establishes the baseline selectivity profile for the scaffold). Retrieved from [Link]

  • EPA CompTox Chemicals Dashboard. 2-[Benzyl(1-phenoxypropan-2-yl)amino]ethanol (SKF-1010).[1][2] Retrieved from [Link][1][2]

Sources

Comparative

Analytical Validation of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (Phenoxybenzamine Hydroxide)

[1] Executive Summary This guide details the analytical validation of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol , chemically known as Phenoxybenzamine Hydroxide (PBA-OH) . As the primary hydrolysis degradation prod...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide details the analytical validation of 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol , chemically known as Phenoxybenzamine Hydroxide (PBA-OH) . As the primary hydrolysis degradation product of the alpha-blocker Phenoxybenzamine (PBA), this analyte represents a critical stability-indicating parameter.

The quantification of PBA-OH presents a unique bioanalytical challenge: in-situ artifact formation . The parent drug, Phenoxybenzamine, is highly unstable in neutral or basic aqueous environments, rapidly cyclizing to an aziridinium ion intermediate before hydrolyzing to PBA-OH.[1] Therefore, any validation protocol must rigorously distinguish between pre-existing PBA-OH (the analyte) and PBA-OH generated during sample processing.

This guide compares the industry-standard HPLC-UV method (suitable for Quality Control) against the high-sensitivity UHPLC-MS/MS method (required for trace impurity profiling and pharmacokinetic studies).

Part 1: Mechanistic Context & Degradation Pathway[2]

Understanding the formation of PBA-OH is a prerequisite for accurate method development. The parent drug contains a 2-chloroethyl group that undergoes intramolecular nucleophilic attack by the nitrogen atom, forming a reactive aziridinium ion. In the presence of water, this ring opens to form the alcohol (PBA-OH).

Figure 1: Degradation Pathway of Phenoxybenzamine

PBA_Degradation PBA Phenoxybenzamine (Parent Drug) Aziridinium Aziridinium Ion (Reactive Intermediate) PBA->Aziridinium Cyclization (Neutral/Basic pH) PBA_OH Phenoxybenzamine Hydroxide (Target Analyte) Aziridinium->PBA_OH Hydrolysis (+H2O) PBA_CN Phenoxybenzamine Nitrile (Secondary Impurity) Aziridinium->PBA_CN Nucleophilic Attack (+CN-)

Caption: The degradation pathway of Phenoxybenzamine to its hydroxide metabolite (PBA-OH). Control of pH is critical to arrest the cyclization step during analysis.

Part 2: Comparative Analysis of Quantification Methods

Method A: RP-HPLC with UV Detection (QC Standard)

Best for: Routine Quality Control, Drug Product Stability Testing (Limit > 0.1%).

Based on modernized USP monographs, this method utilizes the UV absorbance of the benzyl/phenoxy chromophores. It is robust but lacks the sensitivity for biological matrices.

Method B: UHPLC-MS/MS (Bioanalytical Standard)

Best for: Pharmacokinetic (PK) studies, Trace Impurity Analysis (< 0.05%), Genotoxic Impurity Screening.

This method utilizes electrospray ionization (ESI) in positive mode. It offers superior specificity, distinguishing the analyte from the parent drug and the aziridinium ion based on mass-to-charge (m/z) transitions.

Comparative Data Summary
FeatureMethod A: RP-HPLC-UVMethod B: UHPLC-MS/MS
Detection Principle UV Absorbance (268 nm)Triple Quadrupole (MRM)
Linearity Range 1.0 – 100 µg/mL1.0 – 1000 ng/mL
LOD (Limit of Detection) ~0.1 µg/mL~0.1 ng/mL
Specificity Moderate (Retention time only)High (Mass transition + RT)
Throughput Low (Run time: 15-25 min)High (Run time: < 5 min)
Cost Per Sample LowHigh
Critical Risk Co-elution of degradantsIon suppression (Matrix effect)

Part 3: Deep Dive Protocol – UHPLC-MS/MS Validation

Sample Preparation (The Stabilization Step)

Scientific Rationale: The primary source of error is the conversion of Phenoxybenzamine to PBA-OH during extraction. You must acidify the sample immediately to protonate the amine, preventing the nucleophilic attack on the chloroethyl group.

  • Step 1: Aliquot 50 µL of plasma or dissolved drug product.

  • Step 2: Immediately add 200 µL of Ice-Cold 0.1% Formic Acid in Acetonitrile .

    • Note: The acid stabilizes the parent; the cold temperature slows reaction kinetics; acetonitrile precipitates proteins.

  • Step 3: Vortex for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Step 4: Transfer supernatant to a silanized glass vial (prevent adsorption).

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintain acidic pH).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 10% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Analyte: 2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol (PBA-OH).

  • Parent Ion (Q1): m/z 286.2 [M+H]+.

  • Product Ions (Q3):

    • Quantifier: m/z 91.1 (Tropylium ion/Benzyl fragment) – High abundance.

    • Qualifier: m/z 107.1 (Phenoxy fragment).

Figure 2: Analytical Workflow & Decision Logic

Analytical_Workflow cluster_Prep Sample Preparation (Critical Control Point) Start Sample Received Matrix Identify Matrix (Plasma vs. Formulation) Start->Matrix Acidify Acidify immediately (0.1% Formic Acid) Matrix->Acidify Extract Protein Precipitation (Cold ACN) Acidify->Extract Stabilizes Parent Drug Analysis UHPLC-MS/MS Analysis (C18 Column) Extract->Analysis DataCheck Check Peak Ratios (Quant/Qual Ion) Analysis->DataCheck Result Quantify PBA-OH DataCheck->Result

Caption: Workflow emphasizing the acidification step to prevent artificial generation of PBA-OH during sample handling.

Part 4: Validation Parameters (Scientific Integrity)

To ensure Trustworthiness , the following validation parameters must be assessed according to ICH M10 (Bioanalytical) or Q2(R1) (Analytical) guidelines.

Specificity & Selectivity (The "Artifact" Check)
  • Protocol: Inject a high concentration of the Parent Drug (Phenoxybenzamine) prepared in the sample solvent.

  • Acceptance Criteria: The PBA-OH peak detected must be < 0.1% of the parent drug response. If a large PBA-OH peak appears, your sample preparation is causing degradation (insufficient acidification or temperature control).

Linearity & Range
  • Protocol: Prepare calibration standards from 1.0 ng/mL to 1000 ng/mL.

  • Data Fit: Use a weighted linear regression (1/x²).

  • Acceptance: r² > 0.99; back-calculated concentrations within ±15% (±20% for LLOQ).

Matrix Effect (Ion Suppression)
  • Protocol: Compare the peak area of PBA-OH spiked into extracted blank plasma vs. PBA-OH in pure solvent.

  • Calculation:

    
    .
    
  • Acceptance: ME should be between 85% - 115%. If < 85%, consider using a deuterated internal standard (PBA-OH-d5).

References

  • United States Pharmacopeia (USP). Phenoxybenzamine Hydrochloride Monograph. Rockville, MD: USP Convention.[1] (Modernized monographs include specific tests for "Tertiary Amine" impurities).[1][2]

  • Xu, Q., et al. (2020). "Clarification of the USP compendial procedure for phenoxybenzamine hydrochloride via updating impurity profiles."[2] Journal of Pharmaceutical and Biomedical Analysis, 191, 113618. (Identifies PBA-OH as the primary degradant and establishes stability-indicating methods).

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (2022). (Provides the regulatory framework for LC-MS/MS validation).

  • Lim, Y.H., et al. (2015). "Stability of phenoxybenzamine hydrochloride in various vehicles." American Journal of Health-System Pharmacy. (Provides data on pH-dependent stability).

Sources

Validation

Benchmarking new alpha-blockers against Dibenzyline alcohol

Benchmarking Novel -Adrenergic Antagonists: A Comparative Framework Against the Dibenzyline Standard Executive Summary & Chemical Context[1][2] In the landscape of -adrenergic antagonism, Dibenzyline (Phenoxybenzamine) r...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Novel -Adrenergic Antagonists: A Comparative Framework Against the Dibenzyline Standard

Executive Summary & Chemical Context[1][2]

In the landscape of


-adrenergic antagonism, Dibenzyline (Phenoxybenzamine)  remains the historical "gold standard" for irreversible blockade. However, benchmarking against it requires a precise understanding of its unique solution chemistry.

Critical Distinction: The prompt specifies "Dibenzyline alcohol." It is imperative to clarify that Dibenzyline alcohol (N-(2-hydroxyethyl)-N-(1-methyl-2-phenoxyethyl)benzylamine) is the inactive hydrolysis product of Phenoxybenzamine.

  • Active State: Phenoxybenzamine cyclizes into a reactive aziridinium ion , which covalently alkylates the receptor.[1]

  • Inactive State: In aqueous solution, the aziridinium ion rapidly hydrolyzes to the alcohol form , which lacks receptor affinity.

Therefore, this guide benchmarks new


-blockers against Active Phenoxybenzamine  (for efficacy) while using Dibenzyline Alcohol  as a critical negative control  and stability marker. This distinction is the source of failure in many high-throughput screens (HTS).
Mechanistic Pathway Diagram

The following diagram illustrates the critical divergence between the active alkylating agent and the inactive alcohol comparator.

AlphaBlockerMechanism PBZ Phenoxybenzamine (Dibenzyline) Azir Reactive Aziridinium Ion (Active Species) PBZ->Azir Cyclization (Physiological pH) Alcohol Dibenzyline Alcohol (Inactive Hydrolysis Product) Azir->Alcohol Hydrolysis (Aqueous Decay) Complex Irreversible Receptor-Drug Complex Azir->Complex Covalent Bond (Alkylation) Receptor Alpha-Adrenergic Receptor (Cys residue) Receptor->Complex RevComplex Reversible Complex Receptor->RevComplex NewDrug New Alpha-Blocker (Candidate) NewDrug->RevComplex Competitive Binding

Figure 1: The kinetic bifurcation of Phenoxybenzamine. Benchmarking requires preventing hydrolysis to the inactive alcohol form during the assay window.

Experimental Protocol: Receptor Binding Kinetics ( Determination)

To objectively compare a new candidate against the Dibenzyline standard, one must differentiate between affinity (initial binding) and insurmountability (covalent locking).

The "Zero-Time" Preparation Rule

Because Phenoxybenzamine degrades to Dibenzyline alcohol with a half-life of <10 minutes in neutral buffer, the preparation protocol is the single most critical variable.

Protocol:

  • Stock Prep: Dissolve Phenoxybenzamine HCl in anhydrous DMSO (10 mM). Do not store aqueous aliquots.

  • Acid Stabilization: For intermediate dilutions, use 1 mM HCl (pH 3.0). The aziridinium ion does not form at acidic pH.

  • Activation: Only upon addition to the physiological assay buffer (pH 7.4) does the drug activate.

  • Comparator Prep: Synthesize or purchase Dibenzyline Alcohol (CAS 101-45-1) as a negative control to prove that non-specific lipophilic binding is not driving the signal.

Competition Binding Assay (Radioligand Displacement)

Objective: Determine the affinity (


) of the new blocker relative to the initial affinity of Phenoxybenzamine.
  • Receptor Source: CHO membranes expressing human recombinant

    
    , 
    
    
    
    , or
    
    
    .
  • Radioligand:

    
    -Prazosin (0.2 nM).
    
  • Incubation: 60 minutes @ 25°C.

Data Interpretation:

  • New Competitive Blockers (e.g., Tamsulosin-like): Will show a standard sigmoidal displacement curve.

  • Phenoxybenzamine: Will show a steep displacement curve that shifts over time.

  • Dibenzyline Alcohol: Should show

    
     (negligible affinity). If the alcohol shows high affinity, your membrane prep is suffering from non-specific lipid partitioning. 
    

Functional Benchmarking: The "Washout" Challenge

The defining characteristic of Dibenzyline is insurmountable antagonism . A new alpha-blocker is clinically superior if it offers high potency without the permanent receptor destruction that causes prolonged hypotension.

Calcium Mobilization Assay (FLIPR)

This protocol differentiates reversible candidates from irreversible standards.

Workflow Diagram:

FLIPR_Protocol cluster_treatment Drug Pre-Treatment (30 min) Step1 1. Cell Seeding (HEK293-alpha1A) Overnight Step2 2. Dye Loading (Fluo-4 AM) 45 min @ 37°C Step1->Step2 TreatA Group A: New Candidate Step2->TreatA TreatB Group B: Dibenzyline (Active) Step2->TreatB TreatC Group C: Dibenzyline Alcohol Step2->TreatC Step3 3. WASHOUT STEP (3x Buffer Exchange) TreatA->Step3 TreatB->Step3 TreatC->Step3 Step4 4. Agonist Challenge (Phenylephrine EC80) Step3->Step4 Step5 5. Readout (RFU vs Time) Step4->Step5

Figure 2: The Washout Challenge. This step is mandatory to distinguish competitive antagonists (which wash off, restoring signal) from alkylating agents (which permanently suppress signal).

Data Analysis: Schild Regression vs. Depression

To validate the performance, plot the agonist dose-response curves after the washout.

  • New Alpha-Blocker: If the curve shifts right but reaches 100%

    
     (parallel shift), it is Competitive/Reversible .
    
  • Dibenzyline (Active): The curve will not shift right; instead, the

    
     will collapse . This is "insurmountable antagonism."
    
  • Dibenzyline Alcohol: The curve should match the Vehicle Control (100%

    
    , no shift).
    

Comparative Data Summary

The following table summarizes the expected performance metrics when benchmarking a novel "Best-in-Class" reversible alpha-blocker against the Dibenzyline standard.

MetricActive Phenoxybenzamine (Standard)Dibenzyline Alcohol (Control)Novel Competitive Candidate (Target Profile)
Binding Mechanism Covalent (Irreversible)None / Non-specificHydrogen/Ionic (Reversible)

Affinity (

)
~5-10 nM (Apparent)> 10,000 nM< 1.0 nM (High Potency)
Selectivity (

/

)
Low (Non-selective)N/AHigh (>50-fold preferred)
Washout Recovery 0% (Receptor destroyed)100%> 90% (Rapid dissociation)
Clinical Correlate Hypotension risks due to long

Inactive metaboliteReduced orthostatic effects
Experimental Validation Criteria (Self-Check)
  • Validity Check 1: If your "Dibenzyline Alcohol" control inhibits Calcium flux, your cells are suffering from toxicity or non-specific membrane disruption, not receptor blockade.

  • Validity Check 2: If your Phenoxybenzamine arm shows >20% recovery after washout, your incubation time was too short for alkylation, or the pH was too low during incubation.

References

  • Drugs.com. (2025). Phenoxybenzamine Monograph for Professionals. Mechanism of Action and Aziridinium Ion Formation.[1] [Link][2]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 4768: Phenoxybenzamine. Chemical Structure and Stability Data. [Link]

  • National Institutes of Health (NIH). (2024). The Evolution of Alpha-Blockers for the Treatment of Benign Prostatic Hyperplasia. Comparative binding affinities of Tamsulosin vs. Phenoxybenzamine. [Link]

  • ResearchGate. (2012). Comparison of effects of tamsulosin and other alpha-blockers. Receptor subtype selectivity profiles. [Link]

Sources

Safety & Regulatory Compliance

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Retrosynthesis Analysis

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Method

Feasible Synthetic Routes

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Min. plausibility 0.01
Model Template_relevance
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2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol
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2-[Benzyl(1-methyl-2-phenoxyethyl)amino]ethanol
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